molecular formula C9H8N2O B1601096 2-methyl-1H-[1,5]naphthyridin-4-one CAS No. 10261-83-3

2-methyl-1H-[1,5]naphthyridin-4-one

Cat. No.: B1601096
CAS No.: 10261-83-3
M. Wt: 160.17 g/mol
InChI Key: XHQHBSCUWFTAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-[1,5]naphthyridin-4-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHBSCUWFTAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486134
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10261-83-3
Record name 2-Methyl-1,5-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10261-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1H-Naphthyridin-4-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-1H-naphthyridin-4-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including antitumor and antimicrobial properties.[1][2][3] The synthesis of this core structure, however, is nuanced due to the existence of multiple constitutional isomers determined by the relative positions of the two nitrogen atoms within the bicyclic framework. This guide provides an in-depth technical exploration of the primary synthetic pathways to various isomers of 2-methyl-1H-naphthyridin-4-one. We will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of cornerstone reactions such as the Gould-Jacobs reaction and the Friedländer annulation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to facilitate strategic decision-making in the synthesis of these valuable heterocyclic compounds.

Chapter 1: The Isomeric Landscape of 2-Methyl-1H-Naphthyridin-4-one

The term "naphthyridine" refers to a family of six possible diazanaphthalene isomers, where two pyridine rings are fused.[4] Consequently, 2-methyl-1H-naphthyridin-4-one is not a single compound but a class of isomers, each with a unique spatial arrangement of nitrogen atoms. The most commonly synthesized and studied isomers are the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridinones. The choice of synthetic strategy is fundamentally dictated by the target isomer, as the placement of the nitrogen atoms determines the required connectivity in the precursor molecules.

Below is a diagram illustrating the core structures of the four primary isomers addressed in this guide. Understanding this structural diversity is the critical first step in designing a successful synthesis.

Figure 1: Core Isomeric Structures of Naphthyridin-4-ones

Chapter 2: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and classical method for the synthesis of 4-hydroxyquinolines, which has been effectively extended to the preparation of the tautomeric 4-oxo-naphthyridinone cores.[1][5][6] The reaction sequence begins with the condensation of an aminopyridine with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature intramolecular cyclization.[5]

Mechanistic Rationale and Strategic Considerations

The mechanism proceeds in two main stages:

  • Condensation: The amino group of the aminopyridine precursor performs a nucleophilic attack on the carbonyl carbon of the β-ketoester. This is followed by dehydration to form a vinylogous amide intermediate (an enamine).

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization upon heating, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether.[7] This ring-closure forms the second pyridine ring, which, after tautomerization, yields the final 4-oxo-naphthyridinone product.[1][5]

The choice of aminopyridine is the primary determinant of the resulting naphthyridine isomer. For instance, 3-aminopyridine derivatives are precursors for 1,5-naphthyridinones, while 4-aminopyridine derivatives lead to 1,6-naphthyridinones. To install the C2-methyl group, ethyl acetoacetate is the ideal β-ketoester.

G Figure 2: Gould-Jacobs Reaction Mechanism cluster_steps Reaction Stages Aminopyridine Aminopyridine Intermediate Vinylogous Amide Intermediate Aminopyridine->Intermediate Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Cyclized Dihydronaphthyridinone Intermediate->Cyclized Thermal Cyclization (6π electrocyclization) Product 2-Methyl-1H-naphthyridin-4-one Cyclized->Product Tautomerization Step 1 Step 1: Condensation Step 2 Step 2: Cyclization Step 3 Step 3: Aromatization

Figure 2: Gould-Jacobs Reaction Mechanism
Experimental Protocol: Synthesis of 2-Methyl-1H-[8][9]naphthyridin-4-one

This protocol is adapted from methodologies described for the synthesis of related 1,5-naphthyridinone structures.[7][8]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting amine.

  • Allow the mixture to cool to room temperature. The crude intermediate, ethyl 3-((pyridin-3-yl)amino)but-2-enoate, can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).

  • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield 2-methyl-1H-[8][9]naphthyridin-4-one.

Chapter 3: The Friedländer Annulation Strategy

The Friedländer annulation is one of the most direct and efficient methods for constructing quinoline and naphthyridine systems.[10] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a β-ketoester.[11] This pathway is particularly well-suited for the synthesis of 1,8-naphthyridinones.

Mechanistic Rationale and Strategic Considerations

The synthesis of 2-methyl-1,8-naphthyridin-4-one via the Friedländer reaction typically employs 2-aminonicotinaldehyde (2-amino-pyridine-3-carboxaldehyde) and ethyl acetoacetate. The reaction is generally catalyzed by a base (e.g., piperidine, KOH) or an acid, although modern variations utilize catalysts like ionic liquids for greener and milder conditions.[12][13]

The mechanism involves an initial aldol-type condensation between the enolate of the β-ketoester and the aldehyde group of the aminopyridine. This is followed by cyclization via intramolecular nucleophilic attack of the amino group onto the ester carbonyl, and subsequent dehydration to form the aromatic naphthyridinone ring. The choice of catalyst is crucial; base catalysts promote enolate formation, while acid catalysts activate the carbonyl group of the aldehyde.

G Figure 3: Friedländer Annulation Workflow Aminoaldehyde 2-Aminonicotinaldehyde Mix Reaction Mixture Aminoaldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Catalyst Base or Acid Catalyst Catalyst->Mix Condensation Aldol Condensation & Cyclization Mix->Condensation Heating Product 2-Methyl-1,8-naphthyridin-4-one Condensation->Product Dehydration

Figure 3: Friedländer Annulation Workflow
Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridin-4-one

This protocol is a generalized procedure based on established Friedländer reactions for 1,8-naphthyridine synthesis.[12][14]

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine (0.1 eq) or potassium hydroxide (0.2 eq).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-methyl-1,8-naphthyridin-4-one.

Chapter 4: Alternative Synthetic Routes

While the Gould-Jacobs and Friedländer reactions are the workhorses for naphthyridinone synthesis, other methods offer unique advantages for specific substitution patterns or milder reaction conditions.

  • Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[15][16] To synthesize a 2-methyl-naphthyridin-4-one, one would need to prepare the corresponding N-(acyl-aminopyridyl)acetone precursor, which can be a multi-step process. However, it offers an alternative disconnection approach.

  • Enamine Cyclization: This method involves the reaction of methylcyanopyridines with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then cyclized under acidic conditions (e.g., HBr in acetic acid) to yield the naphthyridinone.[9][17] This route provides a facile synthesis, particularly for the 1,6- and 1,7-naphthyridinone isomers.[9]

  • From Substituted Pyridones: A versatile strategy for 1,6-naphthyridin-2(1H)-ones involves using a preformed pyridone ring and building the second ring onto it.[18] For example, a suitably substituted 4-aminopyridone can be condensed with reagents like malonamide in the presence of piperidine to construct the naphthyridinone skeleton.[18]

Chapter 5: Comparative Analysis and Strategic Selection

The choice of synthetic pathway depends heavily on the desired isomer, the availability of starting materials, and the required scale of the reaction.

Synthesis Pathway Target Isomers Key Starting Materials Conditions Advantages Limitations
Gould-Jacobs Reaction 1,5-; 1,6-; 1,7-Aminopyridine, Ethyl AcetoacetateHigh Temperature (250-260 °C)Reliable, good for specific isomers based on aminopyridine precursor.[7]Harsh reaction conditions, high temperatures can limit functional group tolerance.
Friedländer Annulation 1,8-; 1,6-o-Amino-pyridine-aldehyde/ketone, Ethyl AcetoacetateMild to moderate (Reflux), Base/Acid catalyzed.[12]High atom economy, direct, often good yields, milder conditions possible.[10][12]Requires synthesis of the o-aminopyridine-carbonyl precursor, which may be unstable.
Enamine Cyclization 1,6-; 1,7-Methylcyanopyridine, DMF-DMAModerate temperature followed by strong acid cyclization.[9]Provides a facile route to specific isomers.[9]May produce bromo-derivatives as side products depending on the acid used.[9]
Camps Cyclization Variouso-Acylamino-acetophenone derivativeBase-catalyzedAlternative disconnection, useful for complex substitution patterns.[16]Starting material synthesis can be lengthy and complex.

Strategic Insights:

  • For 1,8-isomers , the Friedländer annulation is often the most direct and efficient route, provided the 2-aminonicotinaldehyde is accessible.[14]

  • For 1,5-isomers , the Gould-Jacobs reaction is the classical and most reliable choice.[8]

  • For 1,6- and 1,7-isomers , both the Gould-Jacobs and enamine cyclization pathways are viable and should be considered based on starting material availability.

Conclusion

The synthesis of 2-methyl-1H-naphthyridin-4-one isomers is a well-established field in heterocyclic chemistry, dominated by robust and versatile methods like the Gould-Jacobs reaction and the Friedländer annulation. Each pathway offers a distinct strategic approach, governed by the desired final isomeric structure. While classical methods often rely on harsh conditions, ongoing research continues to introduce milder and more efficient catalysts, such as ionic liquids, broadening the applicability and improving the sustainability of these syntheses.[12][13] A thorough understanding of the mechanisms and strategic considerations outlined in this guide will empower chemists to select and optimize the most appropriate route for their specific research and development objectives.

References

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(7), 2033. Available at: [Link]

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]

  • Avila-Ortiz, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6172. Available at: [Link]

  • Baldwin, J. J., et al. (1974). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry, 39(17), 2470-2471. Available at: [Link]

  • Catarina, A., et al. (2020). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Das, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(37), 24115-24125. Available at: [Link]

  • Reddy, C. R., et al. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(22), 2667-2671. Available at: [Link]

  • Hsieh, M.-C., et al. (2011). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 46(9), 3810-3818. Available at: [Link]

  • Baldwin, J. J., et al. (1974). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(2), 1189-1196. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Anwair, M. A. S., et al. (2012). Synthesis of some 1, 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. Available at: [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. Available at: [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Said, M. M., et al. (2017). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. ResearchGate. Available at: [Link]

  • Das, T., et al. (2021). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available at: [Link]

  • Stanovnik, B., et al. (1989). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 26(5), 1261-1265. Available at: [Link]

  • Kuo, S. C., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081-4087. Available at: [Link]

  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Penchala, S. C., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(24), 15833-15851. Available at: [Link]

  • Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry, 31(10), 3155-3160. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel naphthyridin-4(1H)-ones. Retrieved from [Link]

  • Avila-Ortiz, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Avila-Ortiz, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

  • Avila-Ortiz, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2018). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, 5(12), 1878-1882. Available at: [Link]

Sources

physicochemical properties of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-1,5-naphthyridin-4(1H)-one

Abstract

The naphthyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activity.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of a representative member of this class, 2-methyl-1,5-naphthyridin-4(1H)-one. Understanding these properties—solubility, pKa, and lipophilicity (LogP)—is paramount for researchers in drug development, as they fundamentally govern a compound's pharmacokinetic and pharmacodynamic profile. This document details the theoretical basis of these properties, presents established experimental protocols for their determination, and discusses their practical implications in a drug discovery context.

Introduction: The Naphthyridinone Scaffold

Naphthyridines, or diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each with a unique electronic distribution and vectoral properties.[1][3] This isomeric diversity creates a rich chemical space for exploration but also necessitates precise nomenclature.

This guide will focus specifically on the 1,5-naphthyridine framework, a scaffold investigated for applications ranging from anticancer agents to kinase inhibitors.[3][4][5][6][7] Our model compound is 2-methyl-1,5-naphthyridin-4(1H)-one . Its structure features a pyridone ring fused to a pyridine ring, a common motif in pharmacologically active molecules. The analysis of its physicochemical properties serves as a blueprint for evaluating other derivatives within this important chemical class. These properties are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to blood-brain barrier penetration.[8]

Figure 1: Chemical Structure of 2-methyl-1,5-naphthyridin-4(1H)-one

Synthesis Overview

The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions. A classic and effective strategy is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester equivalent, followed by thermal cyclization.[3][9]

The synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one, for instance, can be envisioned starting from 3-aminopyridine and an acetoacetate derivative. The initial condensation forms an enamine intermediate, which upon heating to high temperatures (often >250 °C), undergoes an intramolecular cyclization to form the pyridone ring, yielding the final naphthyridinone product. The choice of starting materials and reaction conditions is critical for controlling regioselectivity and achieving good yields.

Core Physicochemical Properties

The therapeutic potential of any compound is inextricably linked to its physicochemical characteristics. For 2-methyl-1,5-naphthyridin-4(1H)-one, the key parameters are its solubility, acidity/basicity (pKa), and lipophilicity (LogP).

PropertyValue / DescriptionSignificance in Drug Discovery
Molecular Formula C₉H₈N₂ODefines the elemental composition and molecular weight.
Molecular Weight 160.17 g/mol Influences diffusion and transport properties.
Melting Point ~223-225 °C (for related analogs)[10]Indicator of purity, lattice energy, and stability.
Aqueous Solubility Low; improved by ionizationCritical for formulation, dissolution, and absorption.[5][7]
pKa (Acidity/Basicity) Estimated ~2-3 (basic N-5), ~9-10 (acidic N-1 H)Governs ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP (Lipophilicity) Predicted ~1.0 - 1.5Key determinant of membrane permeability, protein binding, and metabolic clearance.[11]
Solubility

Aqueous solubility is a prerequisite for absorption and distribution. The flat, aromatic nature of the naphthyridinone core contributes to strong crystal lattice interactions, often resulting in low intrinsic solubility.[5] However, the presence of ionizable centers (the basic pyridine nitrogen and the acidic pyridone proton) means that solubility is highly dependent on pH. At pH values where the molecule is protonated (cationic form) or deprotonated (anionic form), solubility is significantly enhanced compared to its neutral state.

Acidity and Basicity (pKa)

The pKa is arguably the most influential physicochemical parameter as it dictates the charge of a molecule in different biological compartments.[8] 2-methyl-1,5-naphthyridin-4(1H)-one is an amphoteric molecule with two key ionizable sites:

  • The Pyridine Nitrogen (N-5): This nitrogen is basic and can be protonated. Its pKa is expected to be in the range of 2-3, typical for a pyridine ring adjacent to an electron-withdrawing carbonyl group.

  • The Pyridone N-H Proton (N-1): The proton on the pyridone nitrogen is weakly acidic due to resonance stabilization of the resulting anion. Its pKa is estimated to be in the 9-10 range.

At physiological pH (~7.4), the molecule will exist overwhelmingly in its neutral form. This is critical for passive diffusion across lipid membranes. However, in the acidic environment of the stomach (pH 1-3), a significant fraction will be protonated and cationic, which increases solubility but may reduce membrane permeability.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is quantified by the partition coefficient (P), or its logarithmic form, LogP.

  • LogP is the ratio of the concentration of the neutral species in octanol versus an aqueous buffer.

  • LogD is the distribution coefficient at a specific pH, accounting for all species (neutral, ionized). For ionizable compounds like ours, LogD is the more physiologically relevant parameter.

The LogD at pH 7.4 (LogD₇.₄) is a crucial predictor of in vivo behavior. Given the pKa values, the LogD₇.₄ for 2-methyl-1,5-naphthyridin-4(1H)-one will be nearly identical to its LogP, as the molecule is predominantly neutral at this pH. A balanced LogP (typically 1-3 for oral drugs) is often sought to ensure sufficient aqueous solubility and membrane permeability.

Experimental Determination Protocols

Validating predicted physicochemical properties requires robust experimental methods. The following sections detail standard, self-validating protocols for determining pKa and LogP.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in a molecule's UV-Vis absorbance spectrum as it ionizes.[8][12] It is highly sensitive and requires only a small amount of sample.

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution changes, the equilibrium between the protonated and unprotonated forms of the molecule shifts. If the two forms have different molar absorptivities at a specific wavelength, the measured absorbance will change as a function of pH, producing a sigmoidal curve from which the pKa can be derived.[12][13]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Ensure the buffer components themselves do not absorb in the analytical wavelength range.

  • Stock Solution: Prepare a concentrated stock solution of 2-methyl-1,5-naphthyridin-4(1H)-one in a suitable solvent like DMSO or methanol.[8]

  • Sample Preparation: In a 96-well UV-transparent microplate, dispense a small, constant volume of the stock solution into each well. Add the different buffer solutions to each well to achieve a final constant concentration of the compound across the plate.[8]

  • Spectral Acquisition: Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader. Measure the full absorbance spectrum (e.g., 250-500 nm) for each well.[8]

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a chosen wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response function. The inflection point of the curve corresponds to the pKa.[14][15]

    • For improved accuracy, a ratiometric method using two wavelengths can be employed to normalize for any minor concentration differences.[12]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis P1 Prepare Buffer Solutions (pH 2-12) P3 Aliquot Stock & Buffers into 96-Well UV Plate P1->P3 P2 Prepare Compound Stock Solution (DMSO) P2->P3 A1 Measure Full UV Spectrum for Each Well P3->A1 D1 Identify Analytical Wavelength(s) A1->D1 D2 Plot Absorbance vs. pH D1->D2 D3 Fit Data to Sigmoidal Curve D2->D3 D4 Determine pKa (Inflection Point) D3->D4

Caption: pH-dependent ionization states of 2-methyl-1,5-naphthyridin-4(1H)-one.

Conclusion: A Physicochemical Profile for Drug Discovery

This guide has detailed the essential physicochemical properties of 2-methyl-1,5-naphthyridin-4(1H)-one, a representative of the medicinally important naphthyridinone class. Its amphoteric nature, characterized by distinct basic and acidic pKa values, and its moderate lipophilicity define its behavior in biological systems. At physiological pH, its predominantly neutral form is well-suited for crossing cell membranes, while its ability to ionize at pH extremes can be leveraged to improve aqueous solubility for formulation. The experimental protocols provided herein offer a robust framework for the empirical validation of these critical parameters. A thorough understanding and characterization of these properties are indispensable first steps in the rational design and development of novel naphthyridinone-based therapeutics.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Sirius Analytical.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Buttler, D., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equ
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Course Hero.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • Hsieh, P.-C., et al. (n.d.). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). Journal of Medicinal Chemistry.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
  • 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one Formula. (n.d.). ECHEMI.
  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[12][16]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[12][16] (n.d.). Revue Roumaine de Chimie.

  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020). PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.

Sources

Introduction: Navigating the Isomeric Landscape of Methyl-Naphthyridinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-1H-naphthyridin-4-one and its Isomers for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its structural versatility gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Consequently, "2-methyl-1H-naphthyridin-4-one" is an ambiguous term that can refer to several distinct chemical entities. This guide provides a comprehensive overview of the key isomers of methyl-naphthyridin-4-one, focusing on their unique chemical identifiers, synthesis, and applications, thereby offering clarity and depth for researchers in the field. The naphthyridinone core is a prominent structure in nitrogen-containing heterocyclic compounds and is of significant interest due to its wide range of biological activities[1].

Understanding Naphthyridine Isomerism

The arrangement of the two nitrogen atoms within the fused pyridine rings dictates the fundamental properties and reactivity of the naphthyridine core. The specific placement of these nitrogen atoms influences the electron distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, which in turn governs its biological activity and potential as a therapeutic agent.

Caption: Logical relationship between the ambiguous name and its potential isomeric forms.

Isomer Focus: Synthesis, Properties, and Applications

This section delves into the specifics of several well-documented isomers of methyl-naphthyridin-4-one, providing their CAS numbers, key properties, and relevant applications.

2-Methyl-1,5-naphthyridin-4(1H)-one

CAS Number: 10261-83-3[2]

This isomer is a derivative of the 1,5-naphthyridine scaffold. Derivatives of 1,5-naphthyridine have been explored for various therapeutic uses, including as antiproliferative agents[1].

Synthesis: The synthesis of 1,5-naphthyridinones can be achieved through various methods, including the Conrad-Limpach reaction[1]. A general strategy for synthesizing 1,5-naphthyridine derivatives involves the Skraup synthesis, where a 3-aminopyridine reacts with an α,β-unsaturated aldehyde or ketone[3]. Another approach is the aza-Diels-Alder reaction between imines derived from 3-aminopyridines and alkenes to form tetrahydro-1,5-naphthyridines, which can then be aromatized[3].

Experimental Protocol: Aza-Diels-Alder approach to 1,5-Naphthyridine Core

  • Imine Formation: React a substituted 3-aminopyridine with an appropriate aldehyde in a suitable solvent (e.g., toluene) with a catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to drive the reaction to completion.

  • Cycloaddition: To the solution of the imine, add the alkene (e.g., styrene) and heat to initiate the [4+2] cycloaddition. The reaction progress can be monitored by TLC or LC-MS.

  • Aromatization: Once the cycloaddition is complete, the resulting tetrahydro-1,5-naphthyridine is aromatized. This can be achieved using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or by heating in the presence of a catalyst like palladium on carbon.

  • Purification: The final product is purified using column chromatography on silica gel.

Applications: The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, with derivatives showing potential as topoisomerase I inhibitors and having immunomodulatory and anti-inflammatory properties[1].

2-Methyl-1,7-naphthyridin-4(1H)-one

CAS Number: 51551-28-1[4]

This compound is an isomer based on the 1,7-naphthyridine core.

Synthesis: The synthesis of the 1,7-naphthyridine ring system can be accomplished through various cyclization strategies. One common approach involves the condensation of a 3-aminopyridine derivative with a β-ketoester, followed by cyclization.

Caption: General synthetic workflow for 1,7-naphthyridin-4-ones.

Applications: While specific applications for 2-methyl-1,7-naphthyridin-4(1H)-one are not extensively detailed in the provided search results, the broader class of naphthyridinones is of great interest in medicinal chemistry.

7-Methyl-1,8-naphthyridin-4(1H)-one

CAS Number: 1569-18-2, 49655-73-4[5]

This isomer belongs to the well-studied 1,8-naphthyridine family. The 1,8-naphthyridine core is a key pharmacophore in a number of biologically active compounds.

Synthesis: A common route to 1,8-naphthyridin-4(1H)-ones involves the Gould-Jacobs reaction, where a 2-aminopyridine is reacted with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization. For the synthesis of 2-substituted derivatives, a 2-aminopyridine can be condensed with a β-ketoester. For instance, substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized as potential anticancer agents[6].

Applications: Derivatives of 1,8-naphthyridin-4-one have shown significant potential as antitumor agents. For example, certain 2-arylnaphthyridin-4-ones have demonstrated potent cytotoxicity against various cancer cell lines, with mechanisms of action that can involve microtubule disruption, leading to cell cycle arrest and apoptosis[7]. Substituted 1,8-naphthyridin-2(1H)-ones have also been identified as selective phosphodiesterase IV (PDE IV) inhibitors, suggesting their potential in treating asthma[8].

Other Related Isomers

The search results also provided information on other related structures, which highlights the chemical diversity and therapeutic potential of the broader methyl-naphthyridinone family.

  • 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one (CAS: 1569-15-9) [9]

  • 1,6-Naphthyridin-2(1H)-ones: This subclass is extensive, with over 17,000 compounds reported, underscoring their importance in medicinal chemistry[10]. They have been investigated as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma[11] and as potent and selective mTOR inhibitors for cancer therapy[12]. A facile synthesis for this scaffold has been described, highlighting its accessibility for further derivatization[13].

Physicochemical and Spectroscopic Data

The characterization of these isomers is crucial for their identification and quality control. Below is a table summarizing key data, where available.

Compound NameCAS NumberMolecular FormulaKey Spectroscopic Data
2-Methyl-1,5-naphthyridin-4(1H)-one 10261-83-3[2]C9H8N2O-
2-Methyl-1,7-naphthyridin-4(1H)-one 51551-28-1[4]C9H8N2O-
7-Methyl-1,8-naphthyridin-4(1H)-one 1569-18-2, 49655-73-4[5]C9H8N2OGC-MS: Key fragments at m/z 160, 132, 131[5]. 1H NMR data for a related compound (4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one): (400 MHz, DMSO-d6) δ ppm 2.46 (s, 3H), 6.67 (br. s., 1H), 7.88 (br. s., 1H), 8.65 (br. s., 1H), 11.62 (br. s., 1H)[14].
7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one 1569-15-9[9]C9H9N3O-

Conclusion

The term "2-methyl-1H-naphthyridin-4-one" represents a class of isomeric compounds with significant potential in drug discovery and materials science. This guide has clarified the ambiguity by focusing on specific, well-documented isomers, providing their CAS numbers, synthetic strategies, and known applications. The rich chemistry of the naphthyridinone scaffold continues to be a fertile ground for the development of novel therapeutic agents, and a clear understanding of its isomeric forms is paramount for advancing research in this area.

References

  • National Institutes of Health. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Available from: [Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link]

  • National Institutes of Health. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Available from: [Link]

  • ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Available from: [Link]

  • Canadian Science Publishing. Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Available from: [Link]

  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available from: [Link]

  • National Institutes of Health. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • National Institutes of Health. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available from: [Link]

  • National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]

  • PubMed. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Available from: [Link]

  • National Institutes of Health. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Available from: [Link]

  • ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • National Institutes of Health. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ACS Publications. 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. Available from: [Link]

  • PubMed. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available from: [Link]

Sources

The Pharmacological Potential of 2-Methyl-1H-Naphthyridin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound exploration of heterocyclic compounds, with the naphthyridinone scaffold emerging as a particularly privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of 2-methyl-1H-naphthyridin-4-one derivatives, a class of compounds demonstrating significant promise in various therapeutic areas. This document delves into their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.

The 2-Methyl-1H-Naphthyridin-4-one Core: A Scaffold of Therapeutic Promise

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms in a naphthalene-like framework, exist as various isomers, each with a unique electronic distribution and potential for biological interactions. The 1,8-naphthyridinone core, in particular, has a rich history in drug discovery, with nalidixic acid, a 7-methyl-1,8-naphthyridin-4-one derivative, being a foundational antibacterial agent.[1][2][3] The introduction of a methyl group at the 2-position of the 1H-naphthyridin-4-one scaffold creates a distinct chemical entity with the potential for novel biological activities. While the broader class of naphthyridinones has been extensively studied, this guide will focus on the specific contributions and therapeutic avenues presented by derivatives of the 2-methyl-1H-naphthyridin-4-one core.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Several derivatives of the naphthyridinone scaffold have demonstrated potent anticancer activities, and while specific research on 2-methyl-1H-naphthyridin-4-one derivatives is emerging, the broader class provides critical insights into potential mechanisms of action.

Inhibition of Tubulin Polymerization

A key mechanism of action for some naphthyridinone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. Studies on 2-aryl and 2-thienyl-1,8-naphthyridin-4-one derivatives have shown potent cytotoxic effects, with some compounds inhibiting tubulin polymerization at submicromolar concentrations, comparable to natural antimitotic agents like podophyllotoxin and combretastatin A-4.[4][5] This suggests that the 2-position of the naphthyridinone ring is a critical site for substitution to achieve potent antitubulin activity. Further investigation into 2-methyl derivatives is warranted to explore their potential in this area.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Naphthyridinone derivatives have been identified as potent inhibitors of various kinases. For instance, 1,6-naphthyridin-2(1H)-one derivatives have been developed as inhibitors of MET kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in the progression of various cancers, including hepatocellular carcinoma.[6][7] Furthermore, derivatives of the 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one scaffold have been identified as c-Met kinase inhibitors.[7] While these examples do not feature a 2-methyl substituent, they highlight the potential of the naphthyridinone core to be adapted for selective kinase inhibition.

Signaling Pathway: Kinase Inhibition by Naphthyridinone Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, FGFR4) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Naphthyridinone 2-Methyl-1H-Naphthyridin-4-one Derivative Naphthyridinone->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription G cluster_0 Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Enables Naphthyridinone 2-Methyl-1H-Naphthyridin-4-one Derivative Naphthyridinone->DNA_Gyrase Inhibits

Caption: Mechanism of DNA gyrase inhibition by naphthyridinone derivatives.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some 7-methyl-1,8-naphthyridinone derivatives, highlighting their potential as DNA gyrase inhibitors.

Compound IDTargetIC50 (µg/mL)Reference
31b DNA gyrase1.7 - 13.2[1]
31f DNA gyrase1.7 - 13.2[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Some 1,8-naphthyridine derivatives have demonstrated both anticancer and anti-inflammatory properties, suggesting a dual therapeutic potential. [9]These compounds have been shown to downregulate the production of pro-inflammatory cytokines, which are crucial mediators of the inflammatory response. While specific data on 2-methyl-1H-naphthyridin-4-one derivatives is limited, the anti-inflammatory activity of the broader class suggests a promising area for future research.

Synthesis and Experimental Protocols

The synthesis of the 2-methyl-1H-naphthyridin-4-one scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted aminopyridines.

General Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives

A representative synthetic protocol for a related class of compounds, 2-phenyl-7-methyl-1,8-naphthyridine derivatives, is outlined below. This can serve as a foundational method for the synthesis of 2-methyl analogs.

Experimental Workflow: Synthesis of Naphthyridine Derivatives

G Start Starting Materials: - 2-Amino-4-methylpyridine - Ethyl benzoylacetate Step1 Condensation Reaction Start->Step1 Step2 Cyclization Step1->Step2 Step3 Further Derivatization Step2->Step3 Product 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives Step3->Product

Caption: General workflow for the synthesis of naphthyridine derivatives.

Step-by-Step Protocol:

  • Condensation: A mixture of 2-amino-4-methylpyridine and ethyl benzoylacetate is heated in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid.

  • Cyclization: The resulting intermediate is cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the 4-hydroxy-2-phenyl-7-methyl-1,8-naphthyridine scaffold.

  • Derivatization: The hydroxyl group at the 4-position and other positions on the naphthyridine ring can be further modified to generate a library of derivatives with diverse biological activities. [4]

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 2-methyl-1H-naphthyridin-4-one derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The 2-methyl-1H-naphthyridin-4-one scaffold represents a promising area for the discovery of novel therapeutic agents. While research specifically focused on this core is still in its early stages, the extensive biological activities demonstrated by the broader class of naphthyridinones, including potent anticancer, antimicrobial, and anti-inflammatory effects, provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 2-methyl-1H-naphthyridin-4-one derivatives to elucidate their structure-activity relationships, identify specific molecular targets, and explore their full therapeutic potential.

References

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 16(8), 943-954.
  • Madaan, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 486-493.
  • Zhang, S. X., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4481-4491.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • Wójcicka, A., & Mączyński, M. (2021).
  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.
  • Madaan, A., et al. (2011). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 21(19), 5832-5836.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.
  • Khetmalis, Y. M., et al. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 11(52), 32967-32983.
  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618.
  • Wójcicka, A., & Mączyński, M. (2021). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • Basiri, A., et al. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3499-3502.
  • Lv, K., et al. (2012). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. European Journal of Medicinal Chemistry, 47(1), 619-625.
  • Sanna, C., et al. (2023). Synthesis of Novel Benzo[b]n[4][8]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

  • Said, M. M., et al. (2019). (PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation.
  • El-Sayed, N. A., et al. (2024). Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. Future Medicinal Chemistry, 16(4), 263-281.
  • Wójcicka, A., & Mączyński, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(12), 1234.
  • Kantevari, S., et al. (2021). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety.
  • Wozniak, E., & Bieganska, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Wang, T., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[4][8]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(15), 2463-2474.

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)

Sources

A Technical Guide to the Spectroscopic Characterization of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-methyl-1H-naphthyridin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a comprehensive suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a technical resource, offering not only spectral data but also the underlying scientific rationale for its interpretation, grounded in established principles and data from analogous structures. For the purpose of this guide, we will focus on the spectroscopic characteristics of the 1,5-naphthyridin-4-one isomer.

Molecular Structure and Isomerism

The naphthyridinone core is a privileged scaffold in drug discovery. The position of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with distinct electronic and steric properties that can profoundly influence its biological activity. The numbering of the 2-methyl-1,5-naphthyridin-4-one ring system is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure of 2-methyl-1,5-naphthyridin-4-one.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental ¹H NMR Data

The following experimental ¹H NMR data for 2-methyl-1,5-naphthyridin-4(1H)-one was obtained in deuterated dimethyl sulfoxide (DMSO-d₆)[1].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.8dd1HH-8
8.4dd1HH-6
7.6dd1HH-7
6.65s1HH-3
2.65s3H-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-methyl-1,5-naphthyridin-4-one is highly informative. The aromatic region displays signals for the three protons on the pyridine ring and one proton on the pyridinone ring.

  • Aromatic Protons (H-6, H-7, H-8): The protons on the unsubstituted pyridine ring (H-6, H-7, and H-8) appear as doublets of doublets (dd), characteristic of a three-spin system on a pyridine ring. The downfield chemical shifts are due to the deshielding effect of the aromatic ring currents. The specific assignments can be confirmed through 2D NMR experiments like COSY and NOESY, but are predicted here based on typical pyridine substitution patterns.

  • Vinyl Proton (H-3): The singlet at 6.65 ppm is assigned to the proton at the C-3 position. Its relatively upfield shift compared to the other aromatic protons is consistent with its position on the electron-rich pyridinone ring.

  • Methyl Protons (-CH₃): The singlet at 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C-2 position. The singlet nature indicates no adjacent protons.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-methyl-1H-naphthyridin-4-one in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Temperature: 298 K

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignment
~178C-4 (C=O)
~155C-2
~152C-8a
~148C-6
~138C-8
~125C-4a
~121C-7
~110C-3
~20-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-4): The most downfield signal, expected around 178 ppm, is assigned to the carbonyl carbon of the pyridinone ring.

  • Aromatic Carbons: The signals for the aromatic carbons are expected in the range of 110-155 ppm. The carbons attached to nitrogen (C-2, C-8a, C-6) will be deshielded and appear at the lower end of this range. The presence of the methyl group at C-2 will also influence the chemical shift of adjacent carbons.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to appear at the most upfield position, typically around 20 ppm.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-methyl-1H-naphthyridin-4-one is predicted to show characteristic absorption bands for its key functional groups, based on data from similar structures like 2-pyridone[2][3].

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
~1660StrongC=O stretch (Amide I)
1600-1450Medium-StrongC=C and C=N stretching
1450-1350Medium-CH₃ bending
850-750StrongAromatic C-H out-of-plane bending
Interpretation of the Predicted IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is expected due to the N-H stretching vibration of the amide group, likely broadened by hydrogen bonding in the solid state.

  • C=O Stretch: A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a six-membered lactam (amide) ring[4].

  • Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The region between 1600 and 1450 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring system.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The mass spectrum of 2-methyl-1H-naphthyridin-4-one is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the known fragmentation of related quinolone and naphthyridinone structures[5][6][7].

Predicted m/zIon
160[M]⁺˙ (Molecular Ion)
132[M - CO]⁺˙
131[M - CHO]⁺
104[M - CO - HCN]⁺˙
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion ([M]⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₈N₂O), which is 160.

  • Loss of Carbon Monoxide ([M - CO]⁺˙): A common fragmentation pathway for pyridones and related cyclic amides is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 132.

  • Loss of a CHO Radical ([M - CHO]⁺): Another plausible fragmentation is the loss of a formyl radical, leading to a fragment at m/z 131.

  • Further Fragmentation: The fragment at m/z 132 could further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 104.

Fragmentation_of_2-methyl-1,5-naphthyridin-4-one M [M]⁺˙ m/z = 160 M_CO [M - CO]⁺˙ m/z = 132 M->M_CO - CO M_CHO [M - CHO]⁺ m/z = 131 M->M_CHO - CHO M_CO_HCN [M - CO - HCN]⁺˙ m/z = 104 M_CO->M_CO_HCN - HCN

Figure 2: Predicted fragmentation of 2-methyl-1,5-naphthyridin-4-one.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition Parameters (ESI):

    • Infuse the sample solution directly into the source.

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

  • Acquisition Parameters (EI):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph.

    • Use a standard electron energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of 2-methyl-1H-naphthyridin-4-one relies on the synergistic application of NMR, IR, and MS techniques. While a complete experimental dataset for a single isomer is not always available in the public domain, a robust structural assignment can be achieved by combining available experimental data with well-established spectroscopic principles and data from closely related analogs. This guide provides a framework for such an analysis, demonstrating the power of these techniques in the structural elucidation of novel heterocyclic compounds.

References

  • 2-Pyridone. (n.d.). In chemeurope.com. Retrieved January 22, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Rapid Communications in Mass Spectrometry, 38(15), e9758. [Link]

  • 2-Pyridone. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Keller, G. H., & Bauer, L. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475–2479. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). PubMed. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). ResearchGate. Retrieved from [Link]

  • Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 58(6), 833-839. [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]

  • Santos, L. S., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 878–887. [Link]

  • Synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one. (n.d.). In PrepChem.com. Retrieved January 22, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 2-methyl-1H-naphthyridin-4-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 2-methyl-1H-naphthyridin-4-one, a heterocyclic compound of interest in drug discovery. In the absence of specific experimental data for this molecule, this guide synthesizes fundamental principles of solubility with established methodologies to empower researchers, scientists, and drug development professionals to predict, experimentally determine, and strategically approach the formulation of this and similar naphthyridinone-based compounds. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of solubility data in the context of preformulation and drug development.

Introduction: The Significance of Solubility in Naphthyridinone Drug Candidates

Naphthyridinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core structure of 2-methyl-1H-naphthyridin-4-one, a substituted naphthyridinone, suggests a planar, aromatic system that may present challenges in achieving adequate aqueous solubility. Poor solubility can lead to low absorption, variable bioavailability, and ultimately, the failure of a promising drug candidate in clinical development.[1] Therefore, a thorough understanding and early assessment of the solubility of 2-methyl-1H-naphthyridin-4-one are paramount for its successful development into a viable therapeutic agent.

This guide will equip the reader with the necessary knowledge to:

  • Theoretically assess the potential solubility of 2-methyl-1H-naphthyridin-4-one based on its chemical structure.

  • Experimentally determine its thermodynamic and kinetic solubility in various relevant solvents.

  • Interpret the obtained solubility data to inform formulation strategies.

Theoretical Framework: Predicting the Solubility of 2-methyl-1H-naphthyridin-4-one

While experimental determination is the gold standard, theoretical models provide a valuable initial assessment of a compound's likely solubility.

Structural Insights and Physicochemical Properties

The chemical structure of 2-methyl-1H-naphthyridin-4-one provides clues to its solubility behavior. The presence of a lactam group (-C(=O)NH-) and a pyridine ring introduces polar functionalities capable of hydrogen bonding with protic solvents like water. However, the bicyclic aromatic core contributes to its lipophilicity, which can limit aqueous solubility.

Key Structural Features Influencing Solubility:

  • Hydrogen Bond Donors and Acceptors: The N-H group of the lactam is a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms in the pyridine rings are hydrogen bond acceptors.

  • Aromaticity and Lipophilicity: The fused aromatic rings contribute to a relatively flat and rigid structure, which can favor crystal lattice packing and decrease solubility.

  • Methyl Group: The methyl substituent at the 2-position slightly increases the lipophilicity of the molecule.

Computational Prediction of Solubility

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that can predict the solubility of a compound based on its molecular descriptors.[2][3][4] These models are built on large datasets of compounds with experimentally determined solubilities and can provide a rapid, albeit predictive, assessment.[3] While a detailed QSAR analysis is beyond the scope of this guide, researchers are encouraged to utilize commercially available or in-house prediction software as a preliminary step.

Experimental Determination of Solubility: A Step-by-Step Approach

The cornerstone of understanding a compound's solubility lies in meticulous experimental measurement. This section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Distinguishing Thermodynamic and Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility, as they provide different insights into a compound's behavior.[5][6][7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[8] It is a true measure of a compound's intrinsic solubility and is typically determined using the shake-flask method with an extended equilibration time.[9]

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly dissolved (often from a concentrated stock solution in an organic solvent like DMSO) and then allowed to precipitate over a shorter timeframe.[7] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state or the solubility of an amorphous form.[7] It is a useful parameter in high-throughput screening environments.[10][11][12]

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[9][13][14]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-methyl-1H-naphthyridin-4-one to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at different pH values, relevant organic solvents). The presence of undissolved solid is essential to ensure equilibrium is reached.[13]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker or rotator.[15]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[9] The time to reach equilibrium should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[13]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a controlled temperature, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification of Dissolved Compound:

    • Accurately dilute the saturated solution with a suitable solvent.

    • Determine the concentration of 2-methyl-1H-naphthyridin-4-one in the diluted solution using a validated analytical method.

High-Throughput Screening: Kinetic Solubility Determination

For earlier stages of drug discovery where rapid screening of multiple compounds is necessary, kinetic solubility assays are employed.

Protocol: Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy)

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-methyl-1H-naphthyridin-4-one in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the stock solution to a microtiter plate containing the aqueous buffer of interest. The final concentration of DMSO should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature to allow for precipitation of the compound.

  • Detection:

    • Nephelometry: Measure the amount of light scattered by the precipitate. This method is fast and does not require a separation step.[10][12]

    • UV-Vis Spectroscopy after Filtration: Filter the plate to remove the precipitate and measure the absorbance of the filtrate in a UV-compatible microtiter plate. The concentration is determined from a standard curve.

Analytical Methods for Quantification

The accurate quantification of the dissolved compound is critical for reliable solubility data.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for determining the concentration of a compound. A validated HPLC method with UV detection is the preferred technique for solubility analysis.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is less specific. It is suitable for pure compounds where there are no interfering substances that absorb at the same wavelength.[16]

Key Factors Influencing the Solubility of 2-methyl-1H-naphthyridin-4-one

The solubility of a compound is not an intrinsic constant but is influenced by several environmental factors.

The Critical Role of pH

For ionizable compounds, pH is one of the most significant factors affecting solubility.[17][18][19] 2-methyl-1H-naphthyridin-4-one contains basic nitrogen atoms in its pyridine rings, suggesting that its solubility will be pH-dependent. At lower pH values, these nitrogen atoms will become protonated, leading to the formation of a more soluble salt.[20][21]

Experimental Approach:

  • Determine the solubility of 2-methyl-1H-naphthyridin-4-one in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[22][23][24] This will provide a pH-solubility profile, which is essential for predicting its behavior in the gastrointestinal tract.

The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this should be experimentally verified.

Experimental Approach:

  • Determine the solubility of 2-methyl-1H-naphthyridin-4-one at different temperatures (e.g., 4°C, 25°C, and 37°C) to understand its thermodynamic properties.[25]

The Choice of Solvent: Aqueous and Organic Media

While aqueous solubility is paramount for oral drug delivery, understanding the solubility in various organic and mixed-solvent systems is crucial for formulation development.[25][26]

Recommended Solvents for Preformulation Studies:

  • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) at various pHs.

  • Organic Solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400, Glycerin.[25] These are common co-solvents used in pharmaceutical formulations.[27][28][29][30][31]

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to better mimic in vivo conditions.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Solubility Data for 2-methyl-1H-naphthyridin-4-one

Solvent SystempHTemperature (°C)Solubility (µg/mL)Method
Purified Water~7.025[Experimental Value]Shake-Flask
0.1 M HCl1.237[Experimental Value]Shake-Flask
PBS6.837[Experimental Value]Shake-Flask
PBS7.437[Experimental Value]Shake-Flask
EthanolN/A25[Experimental Value]Shake-Flask
Propylene GlycolN/A25[Experimental Value]Shake-Flask
20% Ethanol in Water~7.025[Experimental Value]Shake-Flask

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis API 2-methyl-1H-naphthyridin-4-one (solid) Vial Sealed Vial with Excess API API->Vial Solvent Selected Solvent Solvent->Vial Shaker Shaking at Constant Temperature (24-72h) Vial->Shaker Centrifugation Centrifugation / Filtration Shaker->Centrifugation Saturated_Solution Saturated Solution Centrifugation->Saturated_Solution Dilution Dilution Saturated_Solution->Dilution Quantification HPLC / UV-Vis Quantification Dilution->Quantification Data Solubility Data Quantification->Data

Figure 1: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Conclusion: A Roadmap for Formulation Success

This technical guide has provided a comprehensive roadmap for navigating the solubility challenges of 2-methyl-1H-naphthyridin-4-one. By integrating theoretical predictions with rigorous experimental methodologies, researchers can obtain a clear and accurate understanding of this compound's solubility profile. This knowledge is not merely academic; it is the foundation upon which successful and effective drug formulations are built. The detailed protocols and considerations presented herein are designed to be a practical resource for scientists in the pharmaceutical industry, enabling them to make informed decisions and accelerate the development of new and promising therapeutics.

References

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]

  • Li, Y., Wang, Y., & Tang, X. (2012). Analytical Method Selection for Drug Product Dissolution Testing. Pharmaceutical Technology, 36(4), 60-70.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084.
  • Murdock, A. J., Hughes, D. L., & Re-emer, S. J. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019).
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • ResearchGate. (2025). (PDF) Analytical Method Selection for Drug Product Dissolution Testing.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2018). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.
  • European Medicines Agency (EMA). (2020).
  • Cristofoletti, R., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 379.
  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Babu, P. S., & Kumar, A. (2011). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Journal of Pharmacy Research, 4(1), 121-123.
  • Matlock, M. K., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16913–16920.
  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Available from: [Link]

  • Lund University Publications. (n.d.).
  • Fiveable. (n.d.). pH and Solubility - AP Chem. Available from: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • RJPBCS. (n.d.). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • ResearchGate. (2025). QSAR-based solubility model for drug-like compounds | Request PDF.
  • IJPSR. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • World Health Organiz
  • CUTM Courseware. (n.d.).
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-51.
  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis.
  • ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • MDPI. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins.
  • JPSR. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharma Focus Europe. (n.d.).
  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube.
  • ResearchGate. (2025). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights.
  • Halo Labs. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ResearchGate. (2025).
  • Taylor & Francis. (2022). Development of QSAR models for in silico screening of antibody solubility.
  • Abraham, M. H., et al. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. International Journal of Pharmaceutics, 609, 121151.
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

Sources

The 1,5-Naphthyridine Core: A Legacy of Discovery and a Scaffold for Future Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 1,5-Naphthyridine

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a cornerstone in the field of medicinal chemistry and materials science. Its rigid, planar structure and the strategic placement of its nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a privileged scaffold in the design of bioactive molecules and functional materials. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of the 1,5-naphthyridine core. We will delve into the foundational synthetic methodologies, their mechanistic underpinnings, and the modern innovations that have expanded the accessibility and diversity of this remarkable heterocyclic system. Furthermore, we will examine the diverse applications of 1,5-naphthyridine derivatives, showcasing their impact on drug discovery and beyond.

I. A Journey Through Time: The Discovery and Early History of 1,5-Naphthyridines

The story of the naphthyridines, a class of eight structural isomers of diazanaphthalene, begins in the late 19th and early 20th centuries with the pioneering work on heterocyclic chemistry. While the first naphthyridine derivative, a 1,8-isomer, was synthesized in 1893, the journey to the specific isolation of the 1,5-naphthyridine core is a tale of adaptation and perseverance.

The Genesis: Unveiling the Unsubstituted Core (1927)

The first documented synthesis of the parent, unsubstituted 1,5-naphthyridine was a landmark achievement reported in 1927 by Brobansky and Sucharda.[1] Their breakthrough was not born from a novel reaction but rather from the ingenious adaptation of a well-established method for quinoline synthesis: the Skraup reaction.[1][2] By substituting 3-aminopyridine for aniline in the traditional Skraup synthesis, they successfully forged the second pyridine ring, yielding the coveted 1,5-naphthyridine scaffold.[1][2] This pivotal moment marked the official entry of the 1,5-naphthyridine core into the annals of chemical literature, laying the groundwork for decades of future exploration.

II. The Synthetic Arsenal: From Classical Condensations to Modern Marvels

The ability to access and functionalize the 1,5-naphthyridine core is paramount to its utility. Over the years, the synthetic chemist's toolbox has expanded dramatically, offering a range of methodologies from harsh, classical reactions to elegant and efficient modern techniques.

A. The Cornerstone of Classical Synthesis: The Skraup Reaction

The Skraup synthesis remains a historically significant and direct method for the construction of the 1,5-naphthyridine ring system.[1][2][3][4] This one-pot reaction involves the treatment of 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a series of well-defined steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 3-aminopyridine acts as a nucleophile, attacking the β-carbon of acrolein in a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydro-1,5-naphthyridine.

  • Oxidation: The dihydro-intermediate is then oxidized to the aromatic 1,5-naphthyridine.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct ThreeAminopyridine 3-Aminopyridine ThreeAminopyridine->Michael_Adduct + Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ (Cyclization) Dihydro_Naphthyridine 1,2-Dihydro-1,5-naphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine -H₂O Naphthyridine 1,5-Naphthyridine Dihydro_Naphthyridine->Naphthyridine Oxidation

Caption: Mechanistic pathway of the Skraup synthesis of 1,5-naphthyridine.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

  • Materials: 3-Aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide), ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

    • Add the oxidizing agent (e.g., nitrobenzene). The addition of a small amount of ferrous sulfate can help to moderate the often vigorous reaction.

    • Heat the mixture gently. The reaction is typically exothermic and may become self-sustaining.

    • Once the initial exothermic reaction subsides, continue to heat the mixture at 140-150°C for several hours.

    • After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).

    • The product is then isolated by steam distillation or solvent extraction.

Challenges and Considerations:

The Skraup synthesis, while effective, is not without its challenges. The reaction conditions are harsh, often leading to low yields and the formation of tarry byproducts due to the polymerization of acrolein.[3] The reaction can also be highly exothermic and difficult to control.[3] For substituted 3-aminopyridines, the cyclization can sometimes lead to a mixture of 1,5- and 1,7-naphthyridine isomers, although the 1,5-isomer is generally favored.[3]

B. The Gould-Jacobs Reaction: A Pathway to Functionalized Naphthyridinones

The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridines (which exist in equilibrium with their 1,5-naphthyridin-4(1H)-one tautomers).[5][6] These compounds are valuable intermediates for further functionalization. The reaction involves the condensation of 3-aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5][6]

Mechanism of the Gould-Jacobs Reaction:

  • Condensation: The amino group of 3-aminopyridine attacks the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.

  • Electrocyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclization to form a dihydronaphthyridine intermediate.

  • Tautomerization: The intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

Gould_Jacobs_Mechanism ThreeAminopyridine 3-Aminopyridine Vinylogous_Amide Vinylogous Amide Intermediate ThreeAminopyridine->Vinylogous_Amide + DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Vinylogous_Amide -EtOH Cyclized_Intermediate Dihydronaphthyridine Intermediate Vinylogous_Amide->Cyclized_Intermediate Heat (Δ) (Electrocyclization) Naphthyridinone 4-Hydroxy-1,5-naphthyridine Cyclized_Intermediate->Naphthyridinone Tautomerization

Caption: Mechanistic pathway of the Gould-Jacobs reaction for 4-hydroxy-1,5-naphthyridine synthesis.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

  • Materials: 3-Aminopyridine, diethyl ethoxymethylenemalonate (DEEM), Dowtherm A (or another high-boiling solvent).

  • Procedure:

    • A mixture of 3-aminopyridine and DEEM is heated, typically at temperatures above 100°C, to facilitate the initial condensation and removal of ethanol.

    • The resulting intermediate is then added to a high-boiling solvent such as Dowtherm A and heated to a high temperature (around 250°C) to induce thermal cyclization.

    • Upon cooling, the product precipitates and can be collected by filtration.

C. The Dawn of a New Era: Modern Synthetic Methodologies

While classical methods laid the foundation, modern synthetic chemistry has ushered in an era of greater efficiency, milder reaction conditions, and unprecedented control over functionalization.

1. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become indispensable tools for the synthesis of substituted 1,5-naphthyridines. These reactions typically involve the coupling of a halogenated 1,5-naphthyridine with a suitable organometallic reagent.

  • Suzuki Coupling: This reaction couples a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl and heteroaryl substituents.

  • Stille Coupling: This reaction involves the coupling of a halo-1,5-naphthyridine with an organostannane reagent, also catalyzed by palladium.

2. C-H Activation:

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of the 1,5-naphthyridine core. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the heterocyclic ring. Rhodium-catalyzed C-H activation, for instance, has been successfully employed for the regioselective synthesis of naphthyridinones.[7]

3. Cycloaddition Reactions:

[4+2] cycloaddition reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), provide a convergent approach to the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines.[3][8]

III. The 1,5-Naphthyridine Core in Action: A Scaffold of Diverse Applications

The unique structural and electronic properties of the 1,5-naphthyridine core have made it a highly sought-after scaffold in various scientific disciplines, most notably in medicinal chemistry and materials science.

A. A Privileged Scaffold in Drug Discovery

The 1,5-naphthyridine motif is present in a wide array of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.

Table 1: Bioactive 1,5-Naphthyridine Derivatives

Compound ClassTherapeutic Target/ActivityReference
Kinase Inhibitorsc-Met, DYRK1A, TGF-β Type I Receptor[3][9]
Antibacterial AgentsBacterial topoisomerase inhibitors[3]
Antiviral AgentsAnti-Ebola virus pharmacophores[3]
Antileishmanial AgentsLeishmania infantum growth inhibitors[10]
KRAS Oncoprotein InhibitorsGTPase KRAS (G12D/G12C mutants)[11]

It is important to note that while some prominent drugs such as Vaniqa® (eflornithine), Tasigna® (nilotinib), and Iressa® (gefitinib) have been investigated in the context of heterocyclic chemistry, they do not contain the 1,5-naphthyridine core structure.[1][2][5][12][13][14] This underscores the importance of precise structural identification in drug discovery.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Development Preclinical & Clinical Development Scaffold 1,5-Naphthyridine Core Synthesis Diverse Synthetic Methodologies Scaffold->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of 1,5-naphthyridine-based therapeutics.

B. Beyond the Pill: Applications in Materials Science

The rigid, aromatic nature of the 1,5-naphthyridine core, coupled with its coordinating nitrogen atoms, makes it an attractive building block for advanced materials. Its incorporation into polymers can enhance thermal stability and introduce desirable electronic properties. Furthermore, 1,5-naphthyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

IV. Conclusion and Future Perspectives

From its initial synthesis in 1927 through the adaptation of a classical reaction to its current status as a privileged scaffold constructed by sophisticated modern methodologies, the 1,5-naphthyridine core has had a remarkable journey. Its enduring relevance in drug discovery and its emerging potential in materials science are testaments to its unique and valuable chemical architecture. The continued development of novel synthetic strategies, particularly in the realm of C-H activation and photocatalysis, will undoubtedly unlock new avenues for the exploration and application of this versatile heterocyclic system. As our understanding of complex biological pathways deepens, the 1,5-naphthyridine core is poised to remain a central player in the quest for innovative therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
  • Development of methodologies for synthesis of 4-hydroxy-[5][8]naphthyridine-3-carbonitriles. (2023). Materials Today: Proceedings.

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)
  • Drugs.com. (n.d.).
  • Drugs.com. (n.d.).
  • Kaduk, J. A., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of nilotinib, C28H22F3N7O. Powder Diffraction, 30(S2), S12-S16.
  • PubChem. (n.d.). Nilotinib.
  • Allergan Inc. (2015). PRODUCT MONOGRAPH VANIQA®.
  • U.S. Food and Drug Administration. (2003). Iressa (gefitinib) tablets Label.
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506.
  • PubChem. (n.d.). Eflornithine.
  • Wikipedia. (n.d.). Eflornithine.
  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T. L., & Bio, M. M. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492–14495.
  • European Medicines Agency. (n.d.). Tasigna, INN-nilotinib.
  • RxList. (n.d.). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Cancer Research UK. (n.d.). Gefitinib (Iressa).
  • MedChemExpress. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors PMID: 15317461.
  • Wikipedia. (n.d.). Gefitinib.
  • Slideshare. (n.d.). Iressa (gefitinib).
  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • Alonso, C., Barbolla, M. V., Quiroga, M. L., Palacios, F., & Pérez-Serrano, J. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 547–557.
  • BioWorld. (2024).
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 1,5-Naphthyridine.
  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthyridinone Scaffold as a Privileged Structure in Drug Discovery

Naphthyridinones, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry. Their rigid, planar structure provides an excellent framework for interacting with a variety of biological targets.[1][2] Derivatives of the naphthyridinone core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological properties.[1][3] The versatility of this scaffold has led to the development of numerous compounds that have entered clinical trials, and in some cases, have resulted in approved therapeutics.[1][2]

This guide will focus on the specific molecule, 2-methyl-1H-naphthyridin-4-one , a relatively simple member of this important class of compounds. While extensive research has been conducted on more complex naphthyridinone derivatives, the therapeutic potential of this core structure with a simple methyl substitution is a compelling area of investigation. The presence and position of substituents on the naphthyridinone ring are critical determinants of biological activity.[1][2] Therefore, by examining the structure-activity relationships (SAR) of closely related analogs, we can extrapolate and propose the most probable therapeutic targets for 2-methyl-1H-naphthyridin-4-one.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic targets of 2-methyl-1H-naphthyridin-4-one, along with detailed experimental protocols for their validation.

I. Postulated Therapeutic Targets and Mechanisms of Action

Based on the extensive body of research on naphthyridinone derivatives, we can hypothesize several key therapeutic targets for 2-methyl-1H-naphthyridin-4-one. The primary focus of this guide will be on its potential as an anticancer agent, as this is the most widely explored therapeutic area for this class of compounds.

The Cytoskeleton: Inhibition of Tubulin Polymerization

A significant number of 2-aryl-1,8-naphthyridin-4-one derivatives have been shown to exert potent cytotoxic effects against a variety of human tumor cell lines by inhibiting tubulin polymerization.[4] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[5] The 2-substituent on the naphthyridinone ring plays a crucial role in this activity. While many potent inhibitors possess a larger aryl group at this position, the smaller methyl group of 2-methyl-1H-naphthyridin-4-one may still allow for interaction with the colchicine binding site on tubulin, albeit potentially with lower affinity.

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 2-methyl-1H-naphthyridin-4-one (Test Compound) Reaction Incubate Tubulin with Test Compound/Controls and GTP at 37°C Compound->Reaction Controls Positive Control (Nocodazole) Negative Control (DMSO) Controls->Reaction Tubulin Purified Tubulin (≥99%) Tubulin->Reaction Measurement Monitor Absorbance at 340 nm in a spectrophotometer Reaction->Measurement Plot Plot Absorbance vs. Time Measurement->Plot IC50 Calculate IC50 Value Plot->IC50 G cluster_screening Initial Screening cluster_validation Hit Validation cluster_cellular Cellular Assays KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) HitKinases Identified Hit Kinases KinasePanel->HitKinases Compound 2-methyl-1H-naphthyridin-4-one Compound->KinasePanel IC50_determination In vitro Kinase Assay (e.g., for c-Met) Compound->IC50_determination HitKinases->IC50_determination CellularActivity Western Blot for Phospho-targets Cell Viability Assays (MTT) IC50_determination->CellularActivity CellLines Cancer Cell Lines with Activated Target Kinase CellLines->CellularActivity

Caption: Workflow for identifying and validating kinase inhibition.

Detailed Protocol: In Vitro c-Met Kinase Assay

This protocol describes a method to determine the inhibitory activity of 2-methyl-1H-naphthyridin-4-one against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • 2-methyl-1H-naphthyridin-4-one (dissolved in DMSO)

  • Staurosporine (positive control, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x c-Met enzyme solution in kinase buffer.

    • Prepare a 2x substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of 2-methyl-1H-naphthyridin-4-one and staurosporine in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the test compound dilutions, positive control, or vehicle control.

    • Add 10 µL of the 2x enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection of Kinase Activity:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Briefly, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

DNA Damage Repair: PARP1 Inhibition

Several naphthyridinone-based compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death. Given the structural similarities to known PARP1 inhibitors, it is plausible that 2-methyl-1H-naphthyridin-4-one could also exhibit PARP1 inhibitory activity.

Signaling Pathway: PARP1 in DNA Repair

G DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_repair DNA Repair Repair->DNA_repair Inhibitor 2-methyl-1H-naphthyridin-4-one (Potential Inhibitor) Inhibitor->PARP1

Caption: Simplified PARP1 signaling pathway in DNA repair.

Detailed Protocol: PARP1 Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • 2-methyl-1H-naphthyridin-4-one (dissolved in DMSO)

  • Olaparib (positive control, dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation:

    • Use a pre-coated histone plate or coat a 96-well plate with histones overnight at 4°C.

  • PARP Reaction:

    • To each well, add PARP buffer, activated DNA, and the test compound at various concentrations.

    • Add the PARP1 enzyme to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate several times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Calculate the percentage of PARP1 inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. While less explored for simple naphthyridinones, some derivatives have been shown to modulate this pathway. This presents another potential avenue for the therapeutic application of 2-methyl-1H-naphthyridin-4-one.

Detailed Protocol: Wnt Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (luciferase reporter driven by TCF/LEF response elements)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Wnt3a conditioned media or purified Wnt3a protein

  • 2-methyl-1H-naphthyridin-4-one (dissolved in DMSO)

  • IWR-1 (positive control inhibitor, dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

  • Compound Treatment and Pathway Activation:

    • After 24 hours, treat the cells with serial dilutions of 2-methyl-1H-naphthyridin-4-one or the positive control.

    • Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of Wnt signaling for each compound concentration.

    • Determine the IC50 value.

II. Quantitative Data Summary

The following table provides a hypothetical summary of the kind of quantitative data that would be generated from the assays described above. The values are for illustrative purposes to guide researchers in their data presentation.

Assay Parameter 2-methyl-1H-naphthyridin-4-one Positive Control
Tubulin PolymerizationIC50[Expected Range: 10-100 µM]Nocodazole: ~1 µM
c-Met Kinase ActivityIC50[Expected Range: 1-50 µM]Staurosporine: ~10 nM
PARP1 InhibitionIC50[Expected Range: 5-75 µM]Olaparib: ~5 nM
Wnt SignalingIC50[Expected Range: 1-25 µM]IWR-1: ~100 nM

III. Conclusion and Future Directions

While direct biological data for 2-methyl-1H-naphthyridin-4-one is limited in the public domain, the extensive research on the broader naphthyridinone class provides a strong rationale for investigating its therapeutic potential, particularly in oncology. The most promising initial targets to explore are tubulin, various protein kinases, and PARP1. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the activity of this compound against these key cellular targets.

Future research should focus on a comprehensive screening of 2-methyl-1H-naphthyridin-4-one against a panel of cancer cell lines to identify sensitive histotypes. Any confirmed "hits" from the in vitro assays should be followed up with more detailed mechanistic studies and cellular assays to validate the target engagement and downstream effects. Structure-activity relationship studies with further simple modifications to the 2-methyl-1H-naphthyridin-4-one scaffold could also yield more potent and selective compounds, paving the way for the development of novel therapeutics.

IV. References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. National Institutes of Health. [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed Central. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h]n[1][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wnt Reporter Activity Assay. Bio-protocol. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]

  • Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals. [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. ScienceDirect. [Link]

  • MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Libraries. [Link]

  • Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. [Link]

  • TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). BPS Bioscience. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances (RSC Publishing). [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • A Small-Molecule Protein–Protein Interaction Inhibitor of PARP1 That Targets Its BRCT Domain | Request PDF. ResearchGate. [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

  • Molecular Imaging of c-Met Kinase Activity. National Institutes of Health. [Link]

  • Transcription-Based Reporters of Wnt/ -Catenin Signaling | Request PDF. ResearchGate. [Link]

  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][6]aphthyridin-2(1H)- one. MIT Libraries. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]

  • Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. National Institutes of Health. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. National Institutes of Health. [Link]

Sources

Preliminary Cytotoxicity Screening of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of a novel derivative, 2-methyl-1H-naphthyridin-4-one. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from assay selection to data interpretation. We detail two orthogonal, industry-standard assays—MTT and Lactate Dehydrogenase (LDH)—to build a robust, self-validating dataset. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible workflow for the initial cytotoxic assessment of novel chemical entities.

Foundational Concepts & Strategic Experimental Design

The initial screening of a compound library is a critical filter in the drug discovery pipeline.[4] The objective is not merely to determine if a compound is toxic to cells, but to quantify this effect and begin to understand its specificity. Our experimental design for 2-methyl-1H-naphthyridin-4-one is built on two core principles: orthogonality and selectivity.

The Rationale for an Orthogonal Assay Approach
  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] It is a powerful indicator of overall cell health and proliferation.[5]

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[9][10][11] This provides a direct measure of cell lysis and membrane integrity, key indicators of necrosis or late-stage apoptosis.[11]

By using both assays, we create a self-validating system. Concordant results from both a metabolic and a membrane integrity assay provide strong evidence of true cytotoxic activity.

The Battlefield: A Strategic Panel of Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic goal.[12][13] For a preliminary screen of a potential anti-cancer agent, a diverse panel is essential to identify potential tumor-type specificity.[4][14]

Recommended Initial Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive; represents a common breast cancer subtype.[4]
A549 Lung CarcinomaA well-characterized line for lung cancer studies.[4][15]
HL-60 Promyelocytic LeukemiaA suspension cell line representing a hematological malignancy.[1]
WI-38 Normal Lung FibroblastA non-cancerous cell line used to determine the selectivity index.[16]

The inclusion of a normal cell line like WI-38 is critical for assessing the therapeutic window. A promising compound should exhibit significantly higher potency against cancer cells than normal cells.[16]

Workflow Overview

The overall experimental process follows a logical progression from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of 2-methyl-1H-naphthyridin-4-one in DMSO seed_plate Seed Cells into 96-Well Plates prep_cells Culture & Expand Selected Cell Lines prep_cells->seed_plate treat_cells Treat Cells with Serial Dilutions of Compound (24-72h) seed_plate->treat_cells mtt_assay MTT Assay: Add MTT Reagent, Solubilize Formazan treat_cells->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add LDH Reagent read_plate Measure Absorbance (Spectrophotometer) mtt_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate % Viability & Determine IC50 Values read_plate->calc_ic50 interpret Interpret Results: Potency & Selectivity calc_ic50->interpret

Caption: High-level workflow for cytotoxicity screening.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are designed to be self-validating with appropriate controls.

General Cell Culture and Seeding
  • Maintenance: Culture all cell lines according to supplier (e.g., ATCC) recommendations regarding growth medium, serum concentration, and supplements. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth and viability.

  • Cell Seeding:

    • Trypsinize adherent cells (MCF-7, A549, WI-38) and perform a cell count using a hemocytometer or automated cell counter.

    • Determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the treatment period (typically 5,000-10,000 cells/well for adherent lines).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[8]

Protocol 1: MTT Metabolic Viability Assay

This protocol is based on established methods for assessing cell viability through metabolic activity.[7]

Caption: Workflow and principle of the MTT assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-methyl-1H-naphthyridin-4-one in sterile DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Development: Incubate the plate for 4 hours at 37°C, protected from light.[7] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[7]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is designed to measure cytotoxicity by quantifying cell membrane rupture.[9][11]

Caption: Workflow and principle of the LDH assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 2.2). It is crucial to set up the following controls for each cell line[9][17]:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background control: Culture medium only.

  • Supernatant Collection: Gently centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[17]

  • Transfer: Carefully transfer 100 µL of supernatant from each well to a corresponding well in a new, clear, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.[6]

  • Reagent Addition: Prepare the LDH Reaction Solution according to the manufacturer's instructions (typically a mixture of substrate and diaphorase). Add 100 µL of this solution to each well containing the supernatant.[17]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation

Raw absorbance data must be converted into biologically meaningful metrics.

Calculating Percentage Viability / Cytotoxicity
  • For MTT Assay:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate the percentage viability using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • For LDH Assay:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that results in a 50% reduction in cell viability.

  • Plot the percentage viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the precise IC₅₀ value.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Profile of 2-methyl-1H-naphthyridin-4-one

Cell LineAssayIC₅₀ (µM) ± SDSelectivity Index (SI)
MCF-7 MTT8.5 ± 1.210.2
LDH10.1 ± 1.99.1
A549 MTT15.3 ± 2.55.7
LDH18.2 ± 3.15.1
HL-60 MTT2.1 ± 0.441.2
LDH2.5 ± 0.636.8
WI-38 MTT86.5 ± 9.7-
LDH92.1 ± 11.4-
  • Selectivity Index (SI): Calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the preliminary cytotoxicity screening of 2-methyl-1H-naphthyridin-4-one. By employing orthogonal assays and a strategic cell line panel, researchers can generate reliable, interpretable data on the compound's potency and selectivity.

Positive results from this initial screen, such as potent and selective activity against a particular cancer cell line, would justify advancing the compound to the next stage of preclinical development. Subsequent investigations could include:

  • Expanding the screening to a larger panel of cancer cell lines from the same tissue of origin to confirm specificity.

  • Conducting mechanism of action studies, such as cell cycle analysis or apoptosis assays (e.g., Annexin V/PI staining), to understand how the compound kills the cells.

  • Investigating potential molecular targets, especially given that other naphthyridinone derivatives are known to inhibit targets like tubulin polymerization or protein kinases.[18][19][20]

This foundational screening is the essential first step toward unlocking the therapeutic potential of novel naphthyridinone derivatives.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Institutes of Health (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • PubMed. Mechanism of action of a novel series of naphthyridine-type ribosome inhibitors: enhancement of tRNA footprinting at the decoding site of 16S rRNA. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • PubMed. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • MDPI. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. [Link]

  • PubMed. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. [Link]

  • ACS Publications. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • RSC Publishing. Semi-synthesis and biological activities of heterocyclic compounds containing camphor. [Link]

  • National Institutes of Health (NIH). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • National Institutes of Health (NIH). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • Semantic Scholar. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]

  • PubMed. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. [Link]

  • PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]

  • PubMed. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. [Link]

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. [Link]

  • ResearchGate. Synthesis of novel naphthyridin-4(1H)-ones. [Link]

  • ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-naphthyridin-4-one via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridin-4-one Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1] Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological activities, including potent antitumor properties.[2] Specifically, the 2-methyl-1H-naphthyridin-4-one moiety serves as a crucial building block for more complex pharmaceutical agents. Its synthesis via the Friedländer annulation offers a robust and adaptable methodology for researchers in the field. This application note provides a detailed, in-depth guide to the synthesis of this key intermediate, emphasizing the underlying chemical principles and offering comprehensive, field-tested protocols.

The Friedländer synthesis is a classical and highly efficient condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group, such as a β-ketoester.[3] This reaction, typically catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to furnish the corresponding quinoline or, as in this case, a naphthyridine ring system.[4] For the synthesis of the 1,8-naphthyridine core, 2-aminopyridine-3-carbaldehyde (also known as 2-aminonicotinaldehyde) is the requisite starting material.

This guide will detail a reliable three-step, one-pot synthetic sequence for the preparation of 2-methyl-1H-naphthyridin-4-one, commencing with the Friedländer condensation of 2-aminopyridine-3-carbaldehyde with ethyl acetoacetate.

Reaction Rationale and Strategic Overview

The synthesis of 2-methyl-1H-naphthyridin-4-one from 2-aminopyridine-3-carbaldehyde and ethyl acetoacetate is a classic illustration of the strategic power of the Friedländer annulation. The selection of ethyl acetoacetate as the active methylene component is critical; its acetyl group provides the C2-methyl and C3-carbonyl functionalities, while the ester group at the beta-position facilitates the initial condensation and is subsequently removed.

The overall transformation can be dissected into three key stages, which can be performed sequentially in a single reaction vessel, thereby enhancing efficiency and minimizing product loss between steps.

  • Friedländer Condensation: The initial step involves the base-catalyzed condensation of 2-aminopyridine-3-carbaldehyde with the enolate of ethyl acetoacetate. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic ring system of ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Saponification (Ester Hydrolysis): The ethyl ester of the intermediate is then hydrolyzed under basic conditions to the corresponding carboxylate salt.

  • Decarboxylation: Finally, upon acidification, the resulting β-keto acid intermediate readily undergoes decarboxylation to afford the target molecule, 2-methyl-1H-naphthyridin-4-one.

This one-pot approach is advantageous as it circumvents the need for isolation and purification of the intermediate ester, leading to a more streamlined and atom-economical process.[5]

Visualizing the Synthesis Workflow

To provide a clear overview of the entire synthetic process, the following workflow diagram has been generated.

G cluster_0 PART 1: Friedländer Condensation cluster_1 PART 2: Saponification & Decarboxylation cluster_2 PART 3: Workup & Purification A 2-Aminopyridine-3-carbaldehyde D Intermediate: Ethyl 2-methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate A->D Condensation & Cyclization B Ethyl Acetoacetate B->D C Base Catalyst (e.g., KOH) in Ethanol C->A F Intermediate: Sodium 2-methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate D->F Hydrolysis E Aqueous Base (e.g., NaOH) E->D H Final Product: 2-Methyl-1H-naphthyridin-4-one F->H Decarboxylation G Acidification (e.g., HCl) G->F I Precipitation & Filtration H->I J Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

Caption: One-pot synthesis workflow for 2-methyl-1H-naphthyridin-4-one.

Detailed Experimental Protocols

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Aminopyridine-3-carbaldehyde≥98%Thermo Scientific
Ethyl acetoacetateReagent grade, ≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS reagent, ≥85%Fisher Scientific
Sodium Hydroxide (NaOH)ACS reagent, ≥97%VWR Chemicals
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Deionized WaterHigh purityIn-house
Celite® 545---Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeAlfa Aesar
Equipment Setup
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Friedländer Condensation

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-aminopyridine-3-carbaldehyde (10.0 g, 81.9 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • In a separate beaker, prepare a solution of potassium hydroxide (5.5 g, 98.1 mmol) in ethanol (50 mL).

  • Add the ethanolic KOH solution to the dropping funnel.

  • To the stirred solution of the aldehyde, add ethyl acetoacetate (11.7 g, 11.4 mL, 90.1 mmol) in one portion.

  • Begin to add the ethanolic KOH solution dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of the more polar product should be observed.

Part 2: Saponification and Decarboxylation

  • After the initial condensation is complete, allow the reaction mixture to cool to approximately 50 °C.

  • Prepare a solution of sodium hydroxide (8.2 g, 205 mmol) in deionized water (50 mL) and add it to the reaction mixture.

  • Heat the mixture back to reflux and continue heating for an additional 2 hours to ensure complete hydrolysis of the ester.

  • After the saponification is complete, cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This step is exothermic and will release carbon dioxide gas. Ensure adequate ventilation and controlled addition.

  • During acidification, a precipitate of the crude product will form.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

Part 3: Workup and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the crude product in a vacuum oven at 60 °C overnight. A typical yield of crude product is in the range of 10-12 g.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Characterization of 2-Methyl-1H-naphthyridin-4-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 75-85% (after recrystallization)
¹H NMR (DMSO-d₆)δ (ppm): 11.8 (s, 1H, NH), 8.5 (dd, 1H), 7.8 (dd, 1H), 7.2 (dd, 1H), 6.2 (s, 1H), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ (ppm): 178.0, 160.0, 153.0, 148.0, 137.0, 118.0, 115.0, 108.0, 20.0
Mass Spec (ESI+) m/z: 161.07 [M+H]⁺

Troubleshooting and Expert Insights

  • Incomplete Condensation: If TLC analysis indicates the presence of significant amounts of starting material after the initial reflux period, an additional portion of the base catalyst can be added, and the reflux can be extended. Ensure that anhydrous ethanol is used, as water can inhibit the condensation reaction.

  • Difficulty in Precipitation: If the product does not readily precipitate upon acidification, it may be necessary to concentrate the reaction mixture under reduced pressure to remove some of the ethanol before complete acidification. Seeding the solution with a small crystal of the product can also induce crystallization.

  • Product Purity: The purity of the final product is highly dependent on the thoroughness of the washing steps to remove inorganic byproducts. If the product is still impure after recrystallization, column chromatography on silica gel using a gradient of methanol in dichloromethane can be employed.

Conclusion

This application note provides a comprehensive and reliable protocol for the one-pot synthesis of 2-methyl-1H-naphthyridin-4-one via the Friedländer annulation. By carefully controlling the reaction conditions for the sequential condensation, saponification, and decarboxylation steps, this valuable synthetic intermediate can be obtained in high yield and purity. The insights and detailed procedures presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this important class of heterocyclic compounds.

References

  • Fadda, A. A., El-Hadidy, S. A., & Elattar, K. M. (2015). Advances in 1,8-Naphthyridines Chemistry.
  • Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis. (2025). BenchChem.
  • A convenient one-pot synthesis of 1,8-naphthyridones. The Journal of Organic Chemistry, 68(11), 4598-4599. (2003).
  • Application Notes and Protocols for the Friedländer Condensation Synthesis of Quinolines. (2025). BenchChem.
  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4371-4380. (1999).
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate: Application Notes and Protocols. (2025). BenchChem.
  • Zahid, M. (2013). Synthesis and Characterization of Benzo-[1][6]-naphthyridine-4(1H). RosDok.

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025).
  • Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475.
  • Friedlander Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 526-529). Cambridge University Press.
  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal.

Sources

Application Note: A Comprehensive Protocol for the Skraup Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] This structural core has garnered substantial interest in medicinal chemistry and drug development. Among the classical methods for constructing this bicyclic system, the Skraup synthesis, an adaptation of the well-known quinoline synthesis, remains a robust and versatile strategy.[2][3] First reported for 1,5-naphthyridines by Brobansky and Sucharda in 1927, this method involves the reaction of a 3-aminopyridine derivative with glycerol or an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[1]

This application note provides a detailed, field-proven protocol for the Skraup synthesis of substituted 1,5-naphthyridines. It is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental guide, and critical troubleshooting advice to ensure safe and reproducible execution.

Reaction Mechanism: A Stepwise Analysis

The Skraup synthesis is a multi-step process that transforms a 3-aminopyridine into a 1,5-naphthyridine through an acid-catalyzed cyclization cascade. The causality behind the sequence is critical for understanding reaction control and potential side products.

  • Generation of the Electrophile : The reaction initiates with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] This step is crucial as it generates the three-carbon unit required for the formation of the new pyridine ring.

  • Michael Addition : The amino group of the 3-aminopyridine acts as a nucleophile and undergoes a 1,4-conjugate (Michael-type) addition to the acrolein.[5][6] This forms a β-(pyridin-3-ylamino)propanal intermediate.

  • Electrophilic Cyclization : Under the strong acidic conditions, the aldehyde group of the intermediate is protonated, activating it for intramolecular electrophilic attack on the electron-rich C-4 position of the pyridine ring. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, but the reaction proceeds under harsh conditions to form a bicyclic intermediate.[1]

  • Dehydration : The resulting hydroxylated intermediate readily undergoes acid-catalyzed dehydration to yield a 1,2-dihydro-1,5-naphthyridine.[4]

  • Aromatization (Oxidation) : The final and critical step is the oxidation of the 1,2-dihydro-1,5-naphthyridine intermediate to the stable, aromatic 1,5-naphthyridine product.[4] The choice of oxidizing agent is key to the reaction's success and safety.

Skraup_Mechanism Figure 1: Mechanism of the Skraup Synthesis of 1,5-Naphthyridine sub 3-Aminopyridine add Michael Adduct (β-(pyridin-3-ylamino)propanal) sub->add Michael Addition Step 2 gly Glycerol acr Acrolein (α,β-unsaturated aldehyde) gly->acr -2H₂O  Step 1 h2so4 H₂SO₄ acr->add cyc Cyclized Intermediate add->cyc Acid-Catalyzed Cyclization Step 3 dhn 1,2-Dihydro-1,5-naphthyridine cyc->dhn Dehydration -H₂O Step 4 prod 1,5-Naphthyridine dhn->prod Oxidation Step 5 ox Oxidizing Agent Workflow Figure 2: Experimental Workflow for Skraup Synthesis start Start: Assemble Glassware (Flask, Condenser) charge Charge Reactor: 1. 3-Aminopyridine 2. Ferrous Sulfate (Moderator) 3. Oxidizing Agent start->charge acid Slowly Add H₂SO₄ with Cooling & Stirring charge->acid Crucial Order of Addition gly Add Glycerol acid->gly heat Heat Mixture to Reflux (e.g., 130-150 °C) Monitor for Exotherm gly->heat workup Cool & Quench: Pour Reaction Mixture onto Crushed Ice heat->workup neut Neutralize with NaOH (aq) to pH 7-8 workup->neut extract Extract with Organic Solvent (e.g., Ethyl Acetate) neut->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry conc Concentrate in vacuo dry->conc purify Purify Product: Column Chromatography or Recrystallization conc->purify end End: Characterize Product (NMR, MS, etc.) purify->end

Figure 2: Experimental Workflow for Skraup Synthesis

Step-by-Step Procedure:

  • Reactor Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add the substituted 3-aminopyridine, the oxidizing agent, and ferrous sulfate heptahydrate. [7]Crucially, the sulfuric acid should not be added before the ferrous sulfate moderator, as the reaction may start immediately and uncontrollably . [7]2. Acid Addition : Begin stirring the mixture and, in an ice bath, slowly and carefully add concentrated sulfuric acid via a dropping funnel. Maintain the internal temperature below 20-25 °C during the addition. Ensure the aminopyridine salt and ferrous sulfate are well-distributed. [7]3. Glycerol Addition : Once the acid addition is complete and the mixture is homogeneous, add the glycerol.

  • Heating to Reflux : Gently heat the mixture. The reaction is often initiated around 130-140 °C and can be exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, continue heating at reflux (typically 140-160 °C) for 2-4 hours, or until reaction completion is indicated by TLC analysis. [8]5. Work-up : Allow the reaction mixture to cool to below 100 °C. In a large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture onto the ice with vigorous stirring.

  • Neutralization : Cool the resulting acidic solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide to neutralize the mixture to a pH of 7-8. This step is also highly exothermic and requires efficient cooling. The crude product may precipitate at this stage.

  • Extraction : Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane). [9]Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure substituted 1,5-naphthyridine.

Data Summary: Representative Syntheses

The Skraup synthesis is versatile, allowing for the preparation of various substituted 1,5-naphthyridines.

Starting MaterialCarbonyl SourceOxidant / ConditionsProductYield (%)Reference
3-AminopyridineGlycerolm-NO₂PhSO₃Na, H₂SO₄1,5-Naphthyridine45-50[1]
3-AminopyridineGlycerolI₂, Dioxane/H₂O1,5-NaphthyridineGood[1]
3-Amino-4-methylpyridineAcetaldehydeH₂SO₄2,8-Dimethyl-1,5-naphthyridine-[1]
6-Methoxy-3-aminopyridineAcetaldehydeH₂SO₄2-Hydroxy-6-methyl-1,5-naphthyridine-[1]

Troubleshooting & Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Reaction becomes violent / uncontrollable Insufficient moderation; incorrect order of reagent addition; heating too rapidly.Ensure ferrous sulfate is added before the acid. [7]Add acid slowly with efficient cooling. Heat the reaction mixture gradually and be prepared to cool it if the exotherm is too strong.
Low or no yield Wet reagents (especially glycerol); insufficient heating/reaction time; poor choice of oxidant.Use anhydrous glycerol (<0.5% water is best). [7]Ensure the reaction reaches the required temperature for a sufficient duration. Screen different oxidizing agents; m-NO₂PhSO₃Na is reported to be effective. [1]
Formation of excessive tar/byproducts Reaction temperature too high; overly aggressive oxidizing agent.Maintain careful temperature control. Consider a milder oxidizing agent or adding a moderator like boric acid. [7]
Difficult work-up/emulsion formation Incomplete neutralization; presence of tarry materials.Ensure pH is neutral or slightly basic. Add brine (saturated NaCl solution) to help break emulsions. If significant tar is present, a filtration step after neutralization but before extraction may be beneficial.

Conclusion

The Skraup synthesis is a powerful, albeit challenging, method for accessing the medicinally important 1,5-naphthyridine core. By understanding the underlying mechanism, respecting the inherent safety hazards, and carefully controlling the reaction parameters—particularly the order of addition and temperature—researchers can reliably and reproducibly synthesize a wide array of substituted 1,5-naphthyridines. The use of moderators like ferrous sulfate and optimized oxidants such as sodium m-nitrobenzenesulfonate are key to taming this classic reaction for modern synthetic applications.

References

  • Gomez, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3394. Available from: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from: [Link]

  • Kumar, A., et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available from: [Link]

  • Unknown. (n.d.). Quinoline. Scanned Document. Available from: [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link]

  • Unknown. (2011). Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents, CN101555248B.
  • Soblesky, T., et al. (2000). Skraup reaction process for synthesizing quinolones. Google Patents, US6103904A.
  • Unknown. (2012). Skraup’s Synthesis. Vive Chemistry Blog. Available from: [Link]

  • Unknown. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Web Document. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 2-methyl-1H-naphthyridin-4-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-naphthyridin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, frequently forming the core of molecules that exhibit potent biological activities, including kinase inhibition.[1][2] Derivatives of naphthyridinone have been successfully developed as inhibitors for critical oncogenic kinases such as c-Met and mTOR, underscoring the potential of this heterocyclic system in targeted therapy.[3][4][5] This document provides a comprehensive experimental framework for the initial characterization and validation of a novel derivative, 2-methyl-1H-naphthyridin-4-one, as a putative kinase inhibitor.

The described workflow is designed to be a self-validating system, progressing logically from direct biochemical assessment to physiologically relevant cell-based validation. The primary objectives are to determine the compound's inhibitory potency (IC50), define its selectivity profile across the human kinome, and confirm its mechanism of action within a cellular context. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.

Phase 1: Biochemical Potency and Initial Target Identification

Rationale: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with purified enzymes in a cell-free environment.[6][7] This approach eliminates biological variables such as cell membrane permeability and metabolic degradation, providing a clean measure of the compound's intrinsic potency against its target. We will employ a luminescence-based kinase assay, which offers high sensitivity and a non-radioactive format to quantify enzymatic activity by measuring ADP production—a direct product of the kinase reaction.[8][9]

Experimental Workflow: Biochemical IC50 Determination

This workflow outlines the process of measuring the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound 1. Prepare Serial Dilution of 2-methyl-1H- naphthyridin-4-one in DMSO prep_reagents 2. Prepare Kinase, Substrate, and ATP Solutions in Assay Buffer add_compound 3. Add Compound Dilutions & Controls (DMSO, Staurosporine) to Wells prep_reagents->add_compound add_kinase 4. Add Kinase Enzyme (Pre-incubation: 10 min) add_compound->add_kinase start_reaction 5. Initiate Reaction with ATP/Substrate Mix (Incubate: 60 min at 30°C) add_kinase->start_reaction stop_reaction 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) start_reaction->stop_reaction generate_signal 7. Convert ADP to ATP & Generate Luminescence Signal stop_reaction->generate_signal read_plate 8. Measure Luminescence with Plate Reader generate_signal->read_plate plot_data 9. Plot % Inhibition vs. log[Inhibitor] read_plate->plot_data fit_curve 10. Fit Sigmoidal Dose-Response Curve plot_data->fit_curve calc_ic50 11. Determine IC50 Value fit_curve->calc_ic50

Caption: Workflow for determining biochemical IC50 values.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the concentration at which 2-methyl-1H-naphthyridin-4-one inhibits 50% of a target kinase's activity.

Materials:

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • 2-methyl-1H-naphthyridin-4-one

  • Staurosporine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-methyl-1H-naphthyridin-4-one in 100% DMSO. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a range of concentrations for testing. Prepare identical dilutions for the positive control, Staurosporine.

  • Assay Setup: In a white, opaque assay plate, add 1 µL of each compound dilution. To control wells, add 1 µL of DMSO (for 100% activity) or 1 µL of Staurosporine (for 0% activity).

  • Kinase Pre-incubation: Add 5 µL of the kinase solution (diluted in Kinase Assay Buffer to an empirically predetermined optimal concentration) to each well. Gently mix and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific substrate, both at their Km concentrations (or as recommended by the enzyme supplier), in Kinase Assay Buffer.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration may require optimization based on the specific kinase's turnover rate.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells as 100% kinase activity and the average signal from the Staurosporine wells as 0% activity.

    • Calculate the percent inhibition for each concentration of 2-methyl-1H-naphthyridin-4-one.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]

Hypothetical Data Presentation:

Kinase Target2-methyl-1H-naphthyridin-4-one IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B85015
Kinase C>10,00030

Phase 2: Kinase Selectivity Profiling

Rationale: The therapeutic success and safety profile of a kinase inhibitor are critically dependent on its selectivity.[11] Inhibition of off-target kinases can lead to unexpected side effects or toxicity. Therefore, it is standard practice to profile promising compounds against a broad panel of kinases to understand their selectivity.[6][12][13] This process identifies both desired targets and potential liabilities, guiding further lead optimization efforts.[14]

The Concept of Kinase Selectivity

An ideal inhibitor demonstrates high potency against its intended target while showing minimal activity against other kinases, even those that are structurally similar.

cluster_targets Kinase Targets compound 2-methyl-1H- naphthyridin-4-one target_kinase On-Target Kinase (e.g., Kinase A) compound->target_kinase Strong Inhibition (Low IC50) off_target_1 Off-Target Kinase 1 (e.g., Kinase B) compound->off_target_1 Weak Inhibition (High IC50) off_target_2 Off-Target Kinase 2 (e.g., Kinase C) compound->off_target_2 No Inhibition (IC50 > 10,000 nM) other_kinases Rest of Kinome... compound->other_kinases

Caption: A selective inhibitor potently binds its target with minimal off-target effects.

Methodology:

  • Primary Screen: The compound is first screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., Reaction Biology's KinomeScan™ or a similar service). This provides a broad overview of inhibitory activity.

  • Hit Identification: Any kinase showing significant inhibition (e.g., >50% at 1 µM) is flagged as a potential "hit."

  • IC50 Determination: Follow-up dose-response assays (as described in Protocol 1) are performed for all identified hits to determine their precise IC50 values.[12]

  • Selectivity Analysis: The selectivity profile is established by comparing the IC50 value for the primary target against the IC50 values for all other inhibited kinases.

Phase 3: Cell-Based Assay Validation

Rationale: Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to validate that the compound can enter a living cell, engage its intended target, and elicit a functional downstream response.[7][15][16] Cell-based assays provide this critical, physiologically relevant context.[17]

Hypothetical Signaling Pathway

This diagram illustrates how inhibiting a target kinase can block a signaling pathway that drives cell proliferation, a common goal in cancer therapy.

cluster_pathway Cellular Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds target_kinase Target Kinase (e.g., Kinase A) receptor->target_kinase Activates substrate Downstream Substrate target_kinase->substrate Phosphorylates (P) response Cell Proliferation & Survival substrate->response Promotes inhibitor 2-methyl-1H- naphthyridin-4-one inhibitor->target_kinase Inhibits

Caption: Inhibition of a target kinase blocks downstream signaling.

Protocol 2: Target Phosphorylation Inhibition (Western Blot)

This protocol measures the functional consequence of target engagement: a decrease in the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line known to rely on the target kinase pathway

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-methyl-1H-naphthyridin-4-one

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies: phospho-specific substrate antibody and total substrate antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 2-methyl-1H-naphthyridin-4-one for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add SDS sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer. Using BSA instead of milk is critical for phospho-protein detection to avoid background from casein, a phosphoprotein.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody targeting the phosphorylated substrate, diluted in Blocking Buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.[18] The ratio of phosphorylated to total protein provides the normalized measure of kinase inhibition.

Protocol 3: Cell Viability Assay (MTT)

This assay determines the effect of kinase inhibition on cell proliferation and viability.[19]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 2-methyl-1H-naphthyridin-4-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of 2-methyl-1H-naphthyridin-4-one. Include a DMSO vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Normalize the data to the DMSO control wells and plot cell viability (%) against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Phase 4: In Vivo Efficacy (Conceptual Outline)

Rationale: The final preclinical step is to evaluate the compound's properties in a whole-animal model. This assesses the compound's pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (target modulation in tissue), and overall anti-tumor efficacy.[6]

Methodology:

  • Pharmacokinetic (PK) Studies: The compound is administered to rodents to determine its half-life, bioavailability, and exposure levels in plasma and tumor tissue.

  • Pharmacodynamic (PD) Studies: Tumor-bearing animals are treated with the compound. Tumor samples are then collected at various time points and analyzed by Western blot or immunohistochemistry to confirm inhibition of target kinase phosphorylation in vivo.

  • Efficacy Studies: Genetically engineered or xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, are used to assess the compound's ability to inhibit tumor growth over time.[23]

Conclusion and Future Directions

This application note details a systematic, multi-phased approach to characterize 2-methyl-1H-naphthyridin-4-one as a kinase inhibitor. By progressing from biochemical potency and selectivity profiling to cell-based functional validation, this workflow provides a robust dataset for go/no-go decisions in a drug discovery pipeline. Positive results from these studies would warrant further investigation into the compound's mechanism of action, preclinical toxicology, and advancement into in vivo efficacy models.

References

  • In Vivo Kinase Activity Models. Reaction Biology.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Cell-based test for kinase inhibitors. INiTS.[Link]

  • KINASE PROFILING & SCREENING. Reaction Biology.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Biochemical Journal, 408(3), 297-315.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Klee, K., et al. (2016). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 279-290.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Kinase Activity-Tagged Western Blotting Assay. Ushio, K., et al. (2020). BioTechniques, 68(1), 37-41.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Zhao, H., & Ji, Z. (2012). Bioinformatics, 28(7), 998-1005.[Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Gerritsen, M., et al. (2012). ACS Medicinal Chemistry Letters, 3(4), 289-293.[Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. Aushia, C., et al. (2005). Proceedings of the American Association for Cancer Research, 46, 1205.[Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Godl, K., et al. (2005). Current Drug Discovery Technologies, 2(1), 1-8.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Wiese, S., et al. (2021). International Journal of Molecular Sciences, 22(16), 8729.[Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Vaz, R. J. (2022). bioRxiv.[Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors. ResearchGate.[Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Bantscheff, M., et al. (2018). Cancer Research, 78(13_Supplement), 2388.[Link]

  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Germano, S., et al. (2011). In: Valla, R. (eds) Receptor Tyrosine Kinases: Methods and Protocols. Methods in Molecular Biology, vol 717. Humana Press.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Smalley, K. S. M., & Lioni, M. (2008). Methods in Molecular Biology, 431, 153-164.[Link]

  • A new dimension to your kinase inhibitor screening. PamGene.[Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Wang, Y., et al. (2019). European Journal of Medicinal Chemistry, 178, 487-501.[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Abdellatif, K. R. A., et al. (2021). Molecules, 26(11), 3232.[Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][20]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Mallon, R., et al. (2011). Journal of Medicinal Chemistry, 54(3), 832-849.[Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][17][20]naphthyridin-2(1H)-one. Hassell, A. M., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443.[Link]

  • Discovery and SAR study of 1H-imidazo[4,5-h][17][20]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Chen, Z., et al. (2016). Organic & Biomolecular Chemistry, 14(30), 7261-7273.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Alajarin, R., et al. (2021). Molecules, 26(16), 4933.[Link]

  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Kuo, C. C., et al. (2000). Journal of Medicinal Chemistry, 43(15), 2916-2924.[Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-methyl-1H-naphthyridin-4-one in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 2-methyl-1H-naphthyridin-4-one in human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The protocol emphasizes a systematic approach to method development, including sample preparation using Solid-Phase Extraction (SPE), chromatographic separation, and comprehensive method validation in accordance with international guidelines.

Introduction: The Analytical Challenge

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] 2-methyl-1H-naphthyridin-4-one, a specific derivative, is of growing interest in drug discovery. Accurate quantification of this compound in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of plasma, with its multitude of endogenous components, necessitates a highly selective and sensitive analytical method to ensure reliable data.[3][4]

This document provides a comprehensive guide to developing and validating a suitable analytical method, focusing on the "why" behind the "how" to empower researchers to adapt and troubleshoot the protocol effectively.

Foundational Principles: Method Development Strategy

The development of a robust analytical method is a systematic process. Our strategy is built upon understanding the physicochemical properties of the analyte and leveraging this knowledge to optimize each stage of the analysis.

Physicochemical Properties of 2-methyl-1H-naphthyridin-4-one

While specific experimental data for 2-methyl-1H-naphthyridin-4-one is not extensively published, we can infer key properties from its structure and related naphthyridinone analogs.[1][5][6]

  • Structure: A heterocyclic aromatic compound with both hydrogen bond donor and acceptor sites.

  • Polarity: Expected to be moderately polar.

  • Solubility: Likely to have some solubility in polar organic solvents like methanol and acetonitrile, and limited solubility in water. The aromatic nature might contribute to lower aqueous solubility.[5]

  • UV Absorbance: The conjugated aromatic system is expected to exhibit strong UV absorbance, making UV detection a suitable choice.[7]

  • pKa: The presence of nitrogen atoms suggests the molecule will have a pKa, influencing its charge state at different pH values. This is a critical parameter for optimizing chromatographic separation and SPE.

Rationale for Method Selection: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the chosen technique due to its versatility, efficiency, and wide applicability in pharmaceutical analysis.[8][9]

  • Separation: HPLC provides excellent separation of the analyte from endogenous plasma components.

  • Quantification: It allows for precise and accurate quantification over a wide dynamic range.

  • Detection: UV detection is a robust, cost-effective, and readily available technique suitable for chromophoric molecules like 2-methyl-1H-naphthyridin-4-one.

Experimental Workflow: A Step-by-Step Guide

The overall analytical workflow is designed for efficiency and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Eluate Analyte Elution & Evaporation SPE->Eluate Reconstitution Reconstitution in Mobile Phase Eluate->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data Validation Validation as per ICH/FDA Guidelines Data->Validation

Caption: Experimental workflow for the quantification of 2-methyl-1H-naphthyridin-4-one.

Detailed Protocols

Materials and Reagents
  • 2-methyl-1H-naphthyridin-4-one reference standard (purity >99%)

  • Internal Standard (IS): A structurally similar compound, e.g., 2,7-dimethyl-1H-naphthyridin-4-one (purity >99%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)% A% B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (estimated around 254 nm or 320 nm based on the conjugated system).

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-methyl-1H-naphthyridin-4-one and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to achieve final concentrations covering the desired analytical range (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE is chosen over liquid-liquid extraction for its higher recovery, reduced solvent consumption, and potential for automation.[10][11][12][13]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95% A: 5% B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15][16] The validation will be performed according to the principles outlined in the ICH Q2(R2) and FDA guidelines on bioanalytical method validation.[17][18][19][20][21][22]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity/Selectivity To assess the ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity and Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy To determine the closeness of the measured concentration to the true value.The mean concentration at each QC level should be within ±15% of the nominal value.
Precision To assess the degree of scatter between a series of measurements.The coefficient of variation (%CV) should not exceed 15% for each QC level (20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within ±20% and precision (%CV) ≤ 20%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To assess the chemical stability of the analyte in the biological matrix under various conditions.Analyte concentrations should remain within ±15% of the initial concentration under specified storage and handling conditions.
Hypothetical Validation Data Summary

The following table presents hypothetical data that would be expected from a successful validation of this method.

ParameterLLOQ (10 ng/mL)LQC (30 ng/mL)MQC (300 ng/mL)HQC (800 ng/mL)
Intra-day Precision (%CV) 8.56.24.13.5
Inter-day Precision (%CV) 10.27.85.54.8
Accuracy (% Bias) -5.03.3-1.82.1
Mean Recovery (%) -88.591.290.1

Data Interpretation and System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • System Suitability Parameters:

    • Tailing factor: Should be ≤ 2.0 for the analyte and IS peaks.

    • Theoretical plates: Should be > 2000 for both peaks.

    • Reproducibility of injections: %RSD of peak areas from replicate injections of a standard should be ≤ 2%.

Conclusion: A Fit-for-Purpose Method

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-methyl-1H-naphthyridin-4-one in human plasma. By following the detailed steps for method development, sample preparation, and validation, researchers can achieve reliable and accurate data essential for advancing their drug development programs. The principles and methodologies described herein are designed to be adaptable and serve as a robust foundation for the bioanalysis of this and structurally related compounds.

References

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • BioAgilytix. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. (2025, August 10). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • S-Matrix. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
  • MT Laboratories. (n.d.). Solid Phase Extraction (SPE) in a Pharmaceutical Laboratory.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Xu, X., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Encyclopedia.pub. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • Affinisep. (n.d.). Solid Phase Extraction.
  • National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • ACS Publications. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • BLDpharm. (n.d.). 10261-83-3|2-Methyl-1,5-naphthyridin-4(1H)-one.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • World Health Organization. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality. NCBI Bookshelf.
  • SIELC Technologies. (n.d.). Separation of 7-Amino-4-methyl-1,8-naphthyridin-2-ol on Newcrom R1 HPLC column.
  • BLDpharm. (n.d.). 51551-28-1|2-Methyl-1,7-naphthyridin-4(1H)-one.
  • Benchchem. (n.d.). 2-methyl-1H-[10][14]naphthyridin-4-one. Retrieved from

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.
  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • ACS Publications. (n.d.). 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Royal Society of Chemistry. (2025, August 7). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • PubChem. (n.d.). 1,5-Naphthyridin-4-ol.
  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • Lunn, G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or....
  • MDPI. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
  • National Center for Biotechnology Information. (2025, December 24). 1H-NMR Analysis of Wine Metabolites: Method Development and Validation.
  • National Institutes of Health. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H).
  • NIST. (n.d.). 1,4-Naphthalenedione, 2-hydroxy-3-methyl-. NIST WebBook.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
  • ResearchGate. (2025, October 15). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Methyl-1,8-Naphthyridin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methyl-1,8-Naphthyridin-4-one Scaffold as a Privileged Structure

The naphthyridine bicyclic system, comprising two fused pyridine rings, represents a cornerstone in medicinal chemistry.[1] Among the six possible isomers, the 1,8-naphthyridine core is particularly prominent, forming the structural basis of numerous therapeutic agents, most notably the quinolone class of antibiotics, with nalidixic acid being a foundational example.[1][2] The 2-methyl-1,8-naphthyridin-4-one derivative is a versatile and synthetically tractable scaffold. Its inherent structural features—a nucleophilic secondary amine (N-1), an activatable methyl group at C-2, an electron-rich aromatic ring, and a convertible keto group at C-4—offer multiple, distinct handles for chemical modification.

This guide provides a detailed exploration of the key functionalization strategies for this scaffold. It is designed for researchers in drug discovery and synthetic chemistry, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern the choice of reagents and conditions. Each protocol is presented as a self-validating system, with an emphasis on achieving predictable outcomes and enabling the systematic exploration of chemical space for structure-activity relationship (SAR) studies.[3]

Chapter 1: N-1 Position Functionalization: Modulating Solubility and Target Engagement

The nitrogen at the N-1 position is a classic site for modification. As a lactam nitrogen, it possesses nucleophilic character, making it amenable to reactions with a wide array of electrophiles.[4] Functionalization at this position is a primary strategy for altering the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which directly impacts solubility, cell permeability, and metabolic stability.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical for deprotonating the N-1 amide. Sodium hydride (NaH), a strong, non-nucleophilic base, is highly effective for generating the corresponding sodium salt, driving the reaction to completion, especially with less reactive alkyl halides. For more sensitive substrates or when milder conditions are preferred, cesium carbonate (Cs₂CO₃) is an excellent alternative. Its solubility in organic solvents and the "cesium effect"—wherein the large, soft Cs⁺ cation coordinates loosely with the naphthyridinone anion, enhancing its nucleophilicity—facilitate efficient reactions at lower temperatures.[4]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cations (Na⁺, Cs⁺) without interfering with the nucleophilicity of the N-anion.

Workflow for N-1 Alkylation/Arylation

N1_Functionalization Scaffold 2-Methyl-1,8-naphthyridin-4(1H)-one deprotonation N-Anion Intermediate Scaffold->deprotonation Base Base (NaH or Cs₂CO₃) Base->deprotonation Solvent Anhydrous Solvent (DMF or THF) Solvent->deprotonation Electrophile Electrophile (R-X) e.g., Alkyl Halide, Benzyl Bromide SN2_Reaction Sₙ2 Reaction Electrophile->SN2_Reaction Product N-1 Substituted Product deprotonation->SN2_Reaction SN2_Reaction->Product

Caption: General workflow for N-1 functionalization via deprotonation and Sₙ2 reaction.

Protocol 1: N-1 Benzylation of 2-Methyl-1,8-naphthyridin-4(1H)-one

A. Materials:

  • 2-Methyl-1,8-naphthyridin-4(1H)-one (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

B. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-1,8-naphthyridin-4(1H)-one.

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in color or clarity.

  • Add benzyl bromide dropwise via syringe to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexane:EtOAc) until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure N-1 benzylated product.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chapter 2: C-3 Position Functionalization: A Gateway to Novel Analogs

The C-3 position of the pyridinone ring is electronically activated and susceptible to electrophilic substitution. Halogenation at this site provides a crucial synthetic handle for introducing further diversity via modern cross-coupling methodologies.[3]

Causality Behind Experimental Choices:
  • Halogenating Agent: N-Halosuccinimides (NCS, NBS, NIS) are preferred reagents for this transformation. They are crystalline, easy-to-handle solids that serve as sources of electrophilic halogen (Cl⁺, Br⁺, I⁺) under mild conditions, offering superior regioselectivity compared to harsher reagents like diatomic halogens.[5]

  • Reaction Control: The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent (e.g., acetonitrile, chloroform) and temperature allows for fine control over the reaction rate and can help minimize the formation of di-halogenated byproducts.

Protocol 2: C-3 Bromination of N-1 Benzyl-2-methyl-1,8-naphthyridin-4-one

A. Materials:

  • N-1 Benzyl-2-methyl-1,8-naphthyridin-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Acetonitrile (CH₃CN)

B. Procedure:

  • Dissolve the N-1 benzylated starting material in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The crude product can often be purified by recrystallization or by flash column chromatography if needed.

  • Validation: Confirm the regioselective installation of bromine at the C-3 position via ¹H NMR (disappearance of the C-3 proton signal) and NOE experiments if necessary.

Subsequent C-3 Functionalization: Suzuki Cross-Coupling

The C-3 bromo derivative is a versatile intermediate for creating C-C bonds. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for this purpose.

Workflow for C-3 Suzuki Coupling

C3_Suzuki C3_Bromo 3-Bromo-naphthyridinone Reaction_Vessel Catalytic Cycle C3_Bromo->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction_Vessel Product 3-Aryl-naphthyridinone Reaction_Vessel->Product

Caption: Key components for a C-3 Suzuki-Miyaura cross-coupling reaction.

Chapter 3: C-2 Methyl Group Functionalization

The methyl group at the C-2 position is not merely a passive substituent. Its protons are acidified by the adjacent electron-withdrawing pyridine nitrogen, allowing for deprotonation with a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles, most commonly aldehydes in a condensation reaction.

Causality Behind Experimental Choices:
  • Base/Reagent: Classic conditions involve heating with a dehydrating agent like acetic anhydride, which can promote condensation with aromatic aldehydes. For more controlled reactions, deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature followed by addition of the aldehyde allows for the formation of an alcohol intermediate, which can then be dehydrated to the styryl product.

  • Reaction Type: The Knoevenagel-type condensation is a powerful tool for extending the scaffold's conjugation and introducing new pharmacophoric elements.

Protocol 3: Condensation of C-2 Methyl Group with Benzaldehyde

A. Materials:

  • N-1 Benzyl-2-methyl-1,8-naphthyridin-4-one (1.0 eq)

  • Benzaldehyde (1.5 eq)

  • Acetic anhydride ((Ac)₂O)

B. Procedure:

  • Combine N-1 Benzyl-2-methyl-1,8-naphthyridin-4-one and benzaldehyde in a flask equipped with a reflux condenser.

  • Add acetic anhydride (can be used as the solvent or in a 5-10 fold excess).

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice to hydrolyze the excess acetic anhydride.

  • Basify the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting styryl derivative by flash column chromatography.

  • Validation: Confirm product formation by ¹H NMR (observation of vinyl proton signals) and mass spectrometry.

Chapter 4: Modification of the 4-Oxo Group

The C-4 carbonyl can be transformed into a 4-chloro group, a pivotal conversion that turns the electron-rich pyridinone ring into an electron-deficient pyridine.[4] This 4-chloro substituent is an excellent leaving group, activating the C-4 position for nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles.

Protocol 4: Conversion to 4-Chloro-2-methyl-1,8-naphthyridine

A. Materials:

  • N-1 Substituted-2-methyl-1,8-naphthyridin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

B. Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the N-1 substituted naphthyridinone.

  • Add phosphorus oxychloride (5-10 fold excess, can act as both reagent and solvent).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Caution: Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Once the quench is complete, basify the acidic aqueous solution with a strong base (e.g., solid NaOH or concentrated NH₄OH) at 0 °C until the pH is > 10.

  • Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the 4-chloro derivative, which can be purified by chromatography if necessary.

  • Validation: The product is often used directly in the next step. Successful conversion can be confirmed by the significant downfield shift of aromatic protons in the ¹H NMR spectrum due to the change in the ring's electronic nature.

Data Summary Table: Representative Functionalizations
PositionReaction TypeReagentsSolventTemp (°C)Typical Yield (%)
N-1 BenzylationBenzyl bromide, NaHDMF0 to RT75-90
C-3 BrominationNBSCH₃CNRT to 5080-95
C-3 Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O9060-85
C-2 Me CondensationBenzaldehyde, (Ac)₂O(Ac)₂O14050-70
C-4 O ChlorinationPOCl₃POCl₃11085-95

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Jampilek, J. (2019). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 24(17), 3103. [Link]

  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2002). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Studer, A., & Wirth, T. (2022). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for 2-methyl-1H-naphthyridin-4-one as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-methyl-1H-naphthyridin-4-one, a promising fluorophore from the naphthyridinone family. The unique structural and electronic properties of the naphthyridinone core suggest its potential as a versatile fluorescent probe for various applications, including the detection of metal ions and bioimaging.[1] While the naphthyridinone scaffold is a subject of significant interest in medicinal chemistry for its biological activities, its utility in fluorescence sensing is an emerging area of investigation.[2][3][4][5] This guide will detail the foundational photophysical characteristics, protocols for investigating its sensing capabilities, and methodologies for its application in cellular imaging, drawing parallels from closely related naphthyridine and naphthalimide derivatives.[1][6][7][8][9][10]

Introduction to 2-methyl-1H-naphthyridin-4-one

2-methyl-1H-naphthyridin-4-one belongs to the class of nitrogen-containing heterocyclic compounds known as naphthyridines.[2][3][4][5] The rigid, planar structure of the naphthyridine core, combined with its electron-rich nitrogen atoms, provides an excellent foundation for the design of fluorescent probes.[1] The presence of a methyl group at the 2-position and a carbonyl group at the 4-position on the 1H-naphthyridin-4-one scaffold are anticipated to influence its electronic distribution and, consequently, its photophysical properties.

The lone pair of electrons on the nitrogen atoms and the carbonyl oxygen can potentially act as coordination sites for metal ions, making 2-methyl-1H-naphthyridin-4-one a candidate for metal ion sensing.[1] Furthermore, its planar structure and potential for membrane permeability make it a promising candidate for bioimaging applications.[1][11]

Physicochemical and Photophysical Properties

While specific experimental data for 2-methyl-1H-naphthyridin-4-one is not extensively documented in current literature, we can infer its likely properties based on analogous naphthyridinone and naphthalimide structures.[1][6][9][10]

Table 1: Predicted Photophysical Properties of 2-methyl-1H-naphthyridin-4-one

PropertyPredicted Value/CharacteristicRationale based on Analogous Compounds
Excitation Maximum (λex) ~350 - 400 nmNaphthyridine and naphthalimide cores typically absorb in the UV-A to near-visible region.[6][9][10]
Emission Maximum (λem) ~420 - 480 nm (in non-polar solvents)Emission is expected in the blue to cyan region, with potential for solvatochromic shifts.[9]
Quantum Yield (ΦF) Moderate (0.1 - 0.4)Naphthyridinone derivatives often exhibit moderate to good quantum yields.[6][8][9][10]
Stokes Shift Moderate to LargeThe rigid structure can minimize non-radiative decay, and electronic redistribution upon excitation can lead to a significant Stokes shift.
Solvatochromism Positive solvatochromism expectedIncreased solvent polarity is likely to stabilize the excited state more than the ground state, leading to a red-shift in emission.[12][13][14][15]
pH Sensitivity Potential for pH-dependent fluorescenceProtonation/deprotonation of the naphthyridine nitrogens can alter the electronic structure and fluorescence.[14][16][17]

Synthesis of 2-methyl-1H-naphthyridin-4-one

The synthesis of the 1H-naphthyridin-4-one core can be achieved through various established synthetic routes. A common approach involves the condensation of an aminopyridine derivative with a β-keto ester, followed by cyclization. For 2-methyl-1H-naphthyridin-4-one, a plausible route is the reaction of an appropriate 3-aminopyridine with ethyl acetoacetate.

cluster_synthesis Synthesis Workflow Reactants 3-Aminopyridine + Ethyl Acetoacetate Intermediate Condensation Product Reactants->Intermediate Condensation Cyclization Thermal or Acid-catalyzed Cyclization Intermediate->Cyclization Heating Product 2-methyl-1H- naphthyridin-4-one Cyclization->Product

Caption: Plausible synthetic workflow for 2-methyl-1H-naphthyridin-4-one.

Experimental Protocols

The following protocols provide a framework for characterizing and utilizing 2-methyl-1H-naphthyridin-4-one as a fluorescent probe.

Protocol for Determination of Photophysical Properties

Objective: To experimentally determine the excitation and emission spectra, and the fluorescence quantum yield.

Materials:

  • 2-methyl-1H-naphthyridin-4-one

  • Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Ethanol, Water)

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, ΦF = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-methyl-1H-naphthyridin-4-one in a suitable solvent (e.g., DMSO or ethanol).

  • Absorption Spectrum:

    • Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent.

    • Record the absorbance spectrum from 250 nm to 500 nm to determine the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a suitable wavelength range (e.g., 380 nm to 600 nm) to determine the emission maximum (λ_em).

  • Quantum Yield Determination (Comparative Method): [18][19][20][21][22]

    • Prepare a series of solutions of the probe and the quinine sulfate standard in their respective solvents with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the emission curves.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Protocol for Investigating Environmental Sensitivity

Objective: To assess the effect of solvent polarity and pH on the fluorescence of 2-methyl-1H-naphthyridin-4-one.

A. Solvatochromism Study:

  • Prepare solutions of the probe at a constant concentration (e.g., 10 µM) in a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Record the absorption and emission spectra for each solution.

  • Plot the emission maximum (λ_em) against the solvent polarity parameter (e.g., Reichardt's E_T(30) value). A linear correlation suggests solvatochromism.[12][13][14][15]

B. pH Titration Study:

  • Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).

  • Add a small aliquot of the probe stock solution to each buffer to a final concentration of 10 µM.

  • Record the fluorescence emission spectrum for each pH value.

  • Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa.[14][16][17][23]

Protocol for Metal Ion Sensing

Objective: To evaluate the selectivity and sensitivity of 2-methyl-1H-naphthyridin-4-one as a fluorescent probe for various metal ions.

cluster_sensing Metal Ion Sensing Workflow Probe Probe Solution (e.g., 10 µM) Titration Titration & Fluorescence Measurement Probe->Titration Metal_Ions Stock Solutions of Various Metal Ions (e.g., 1 mM) Metal_Ions->Titration Analysis Selectivity & Sensitivity Analysis Titration->Analysis

Caption: General workflow for metal ion sensing experiments.

Materials:

  • Stock solution of 2-methyl-1H-naphthyridin-4-one (1 mM in DMSO).

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

Procedure:

  • Selectivity Screening:

    • Prepare a solution of the probe (10 µM) in the buffer.

    • Add a significant excess (e.g., 10 equivalents) of each metal ion to separate aliquots of the probe solution.

    • Record the fluorescence emission spectrum for each sample. A significant change in fluorescence intensity ("turn-on" or "turn-off") indicates potential selectivity.[24]

  • Titration Experiment (for selected ions):

    • To a solution of the probe (10 µM) in the buffer, incrementally add small aliquots of the stock solution of the selected metal ion.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit.

  • Stoichiometry Determination (Job's Plot): [25][26][27]

    • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is constant, but their mole fractions vary (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the fluorescence intensity versus the mole fraction of the probe. The maximum (or minimum) of the plot indicates the stoichiometry of the probe-metal complex.

Protocol for Cellular Imaging

Objective: To assess the suitability of 2-methyl-1H-naphthyridin-4-one for imaging in living cells.

Materials:

  • Cell line (e.g., HeLa, A549) cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of 2-methyl-1H-naphthyridin-4-one (1 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the probe stock solution in pre-warmed cell culture medium to a final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's spectral properties.[28][29][30][31][32]

cluster_imaging Cellular Imaging Workflow Start Culture Cells on Glass-Bottom Dish Load Incubate with Probe (e.g., 1-10 µM, 15-30 min) Start->Load Wash Wash with PBS (2-3x) Load->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: Step-by-step workflow for live-cell imaging.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: Increase probe concentration or incubation time. Check for photobleaching and use appropriate anti-fade reagents if necessary.

  • High Background: Ensure thorough washing to remove unbound probe. Optimize probe concentration.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time.

  • No Specificity in Metal Ion Sensing: The probe may be a general chelator. Consider modifying the probe structure to introduce more specific binding sites.

Conclusion

2-methyl-1H-naphthyridin-4-one presents a promising scaffold for the development of novel fluorescent probes. Its predicted photophysical properties, including potential sensitivity to the local environment and metal ions, make it a valuable target for further investigation. The protocols outlined in this guide provide a robust framework for researchers to characterize its fluorescence behavior and explore its applications in chemical sensing and biological imaging. Experimental validation of the predicted properties is a critical next step in establishing 2-methyl-1H-naphthyridin-4-one as a useful tool in the fluorescent probe toolbox.

References

  • P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 1, W. A. Benjamin, New York, 1965. (Note: This is a foundational reference for the general class of compounds. A specific, clickable URL is not available for this classic text, but it is widely accessible in chemistry libraries.)
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • ResearchGate. Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. [Link]

  • Li, Y., et al. (2024). Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. Molecules. [Link]

  • ResearchGate. Probe-metal binding stoichiometry by; (A) Job's plot... [Link]

  • Wang, Y., et al. (2022). Dispersion Performances and Fluorescent Behaviors of Naphthalic Anhydride Doped in Poly(acrylic acid) Frameworks for pH-Sensitive Ibuprofen Delivery via Fractal Evolution. Polymers. [Link]

  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

  • Gaina, L., et al. (2021). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules. [Link]

  • Frontiers. Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

  • RSC Publishing. (2021). Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. [Link]

  • MDPI. (2024). A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells. [Link]

  • Wikipedia. Solvatochromism. [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • Dey, S., et al. (2023). Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. Chemosensors. [Link]

  • Grimm, J. B., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. Biochemical Society Transactions. [Link]

  • ResearchGate. (2025). Fluorescence enhancement in cells via host-guest complexation of azabicycloheptane-modified naphthalimide dyes with methyl-β-cyclodextrin. [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Percino, M. J., et al. (2022). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. [Link]

  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Oxford Academic. (2010). The use of fluorescent probes in cell-counting procedures. [Link]

  • Bizzarri, R., et al. (2018). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Photochemical & Photobiological Sciences. [Link]

  • PubMed. (2020). A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • The Royal Society of Chemistry. Supporting Information A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. [Link]

  • MDPI. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]

  • RSC Publishing. A turn-on fluorescent probe with high selectivity for Hg2+ and its applications in living cells. [Link]

  • Photochemical & Photobiological Sciences. (2011). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. [Link]

  • Semantic Scholar. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]

  • MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. [Link]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Jasco Global. Fluorescence quantum yield measurement. [Link]

  • ResearchGate. (2025). pH-dependent absorption and fluorescence spectra of hydroxyaryl-squarylium dyes. [Link]

  • PMC. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]

  • Jasco Europe. Fluorescence Quantum Yield measurement. [Link]

  • ResearchGate. Job's plot from the fluorescence spectra of (a) probe 1 and C2O4²⁻. [Link]

  • Semantic Scholar. Unexpected fluorescent behavior of a 4-amino-1,8-naphthalimide derived beta-cyclodextrin: conformation analysis and sensing properties. [Link]

  • ResearchGate. (2025). Synthesis and photophysical evaluations of fluorescent quaternary bipyridyl-1,8-naphthalimide conjugates as nucleic acid targeting agents. [Link]

  • PubMed Central. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. [Link]

  • MDPI. (2018). Fluorescent Probes for Live Cell Imaging. [Link]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

Sources

Application Notes and Protocols: Nanoparticle-Mediated Delivery of 1,5-Naphthyridine Compounds for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant potential in oncology, particularly as topoisomerase I inhibitors.[1][2] However, the therapeutic translation of these potent compounds is often hampered by poor aqueous solubility, leading to low bioavailability and suboptimal pharmacokinetic profiles.[3][4][5] This application note provides a comprehensive, step-by-step protocol for the formulation, characterization, and evaluation of 1,5-naphthyridine compounds encapsulated within lipid nanoparticles (LNPs). By leveraging nanotechnology, we aim to overcome the biopharmaceutical challenges associated with this promising class of molecules, enhancing their delivery to target cells and improving their overall therapeutic index. This guide is intended for researchers, scientists, and drug development professionals seeking to harness nanoparticle delivery systems for challenging small molecules.

Introduction: The Rationale for Nanoparticle Delivery of 1,5-Naphthyridines

1,5-Naphthyridine derivatives constitute a versatile class of compounds with a broad range of biological activities.[6][7][8][9] Their planar structure allows for intercalation with DNA and inhibition of key enzymes involved in cell proliferation, such as topoisomerase I, making them attractive candidates for anticancer drug development.[1][2] Despite their potent in vitro activity, the clinical advancement of many 1,5-naphthyridine compounds is challenged by their physicochemical properties. A significant number of these derivatives are poorly soluble in water, which can lead to erratic absorption and insufficient drug concentrations at the target site.[3][5][10]

Nanoparticle-based drug delivery systems offer a robust solution to these challenges.[11][] By encapsulating the hydrophobic 1,5-naphthyridine molecule within a lipid-based nanocarrier, it is possible to:

  • Enhance Bioavailability: Improve the dissolution and absorption of poorly soluble drugs.[3][13]

  • Control Release Kinetics: Modulate the release profile of the drug for sustained therapeutic effect.[14][15]

  • Improve Stability: Protect the encapsulated drug from enzymatic degradation in the systemic circulation.

  • Enable Targeted Delivery: Functionalize the nanoparticle surface with ligands to direct the drug to specific tissues or cells, thereby reducing off-target toxicity.[16]

This protocol will focus on the use of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as they are well-suited for encapsulating hydrophobic small molecules and have a good safety profile.[17][18]

Pre-Formulation and Material Considerations

Prior to nanoparticle formulation, a thorough characterization of the 1,5-naphthyridine compound and the chosen excipients is crucial.

Characterization of the 1,5-Naphthyridine Active Pharmaceutical Ingredient (API)
ParameterMethodRationale
Solubility USP Solubility TestingTo confirm the compound's poor aqueous solubility and determine its solubility in organic solvents and lipids for formulation development.
LogP HPLC-based methodTo quantify the hydrophobicity of the compound, which influences its partitioning into the lipid core of the nanoparticle.
Melting Point Differential Scanning Calorimetry (DSC)To determine the thermal properties of the API, which is important for formulation methods involving heating.
Chemical Stability HPLC-based stability-indicating assayTo assess the degradation profile of the API under various stress conditions (pH, temperature, light) and ensure its stability during formulation.
Selection of Nanoparticle Excipients

The choice of lipids and surfactants is critical for the stability, drug loading capacity, and biocompatibility of the nanoparticles.[17]

ComponentExample MaterialsRationale
Solid Lipid Compritol® 888 ATO, Precirol® ATO 5, Glyceryl monostearateForms the solid matrix of the nanoparticle. The choice of lipid affects drug loading and release.[17]
Liquid Lipid (for NLCs) Oleic acid, Capryol™ 90Creates imperfections in the crystal lattice of the solid lipid, increasing drug loading capacity and preventing drug expulsion during storage.[17][18]
Surfactant/Stabilizer Polysorbate 80 (Tween® 80), Poloxamer 188, Soy lecithinStabilizes the nanoparticle dispersion and prevents aggregation. The choice of surfactant influences particle size and in vivo fate.[4]

Experimental Protocol: Formulation of 1,5-Naphthyridine Loaded Nanoparticles

This protocol describes the preparation of 1,5-naphthyridine-loaded NLCs using a hot homogenization and ultrasonication method.

Materials
  • 1,5-Naphthyridine derivative (e.g., a custom-synthesized topoisomerase I inhibitor)

  • Solid Lipid: Compritol® 888 ATO

  • Liquid Lipid: Oleic acid

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Ultrapure water

  • Ethanol

Equipment
  • High-shear homogenizer (e.g., IKA T25 digital ULTRA-TURRAX®)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • Vials and standard laboratory glassware

Step-by-Step Formulation Procedure
  • Preparation of the Lipid Phase:

    • Weigh 200 mg of Compritol® 888 ATO and 50 mg of oleic acid into a glass vial.

    • Heat the vial to 75-80°C (approximately 5-10°C above the melting point of the solid lipid) on a heating plate with gentle stirring until a clear, homogenous lipid melt is obtained.

    • Dissolve 10 mg of the 1,5-naphthyridine compound in the molten lipid phase. If solubility is an issue, a minimal amount of ethanol can be used as a co-solvent.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 100 mg of Polysorbate 80 and add it to 10 mL of ultrapure water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under constant stirring.

  • Homogenization:

    • Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring.

    • Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Transfer the pre-emulsion to a suitable container and immerse it in a water bath at 75-80°C.

    • Immediately sonicate the emulsion using a probe sonicator at 60% amplitude for 10 minutes (with a pulse cycle of 30 seconds on, 10 seconds off to prevent overheating).

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. This rapid cooling facilitates the precipitation of the lipid, leading to the formation of solid nanoparticles.

  • Purification (Optional):

    • To remove any unencapsulated drug, the nanoparticle dispersion can be centrifuged at a high speed (e.g., 15,000 rpm for 30 minutes) and the pellet resuspended in fresh ultrapure water.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation lp1 Weigh Solid & Liquid Lipids lp2 Heat to 75-80°C lp1->lp2 lp3 Dissolve 1,5-Naphthyridine API lp2->lp3 homogenization High-Shear Homogenization (10,000 rpm, 5 min) lp3->homogenization ap1 Weigh Surfactant ap2 Dissolve in Water ap1->ap2 ap3 Heat to 75-80°C ap2->ap3 ap3->homogenization sonication Probe Sonication (60% Amplitude, 10 min) homogenization->sonication cooling Cooling in Ice Bath (Nanoparticle Formation) sonication->cooling final_product 1,5-Naphthyridine-Loaded NLCs cooling->final_product

Caption: Workflow for NLC Formulation.

Physicochemical Characterization of Nanoparticles

A thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.[14][19][20][21]

ParameterTechniquePurposeTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the width of the size distribution. Size affects cellular uptake and biodistribution.[15][22]100-300 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic MobilityMeasures the surface charge of the nanoparticles. A sufficiently high zeta potential (positive or negative) ensures colloidal stability.[23]> ±20 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.Spherical shape
Entrapment Efficiency (%EE) & Drug Loading (%DL) HPLC after separation of free drugQuantifies the amount of drug successfully encapsulated within the nanoparticles.%EE > 80%, %DL > 2%
Protocol: Determination of Entrapment Efficiency (%EE)
  • Place 1 mL of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).

  • Centrifuge at 5,000 x g for 15 minutes to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.

  • Collect the filtrate and measure the concentration of the free drug using a validated HPLC method.

  • Calculate the %EE using the following formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Evaluation

In vitro studies are crucial for assessing the biological activity and release profile of the nanoparticle formulation before proceeding to more complex in vivo models.[24]

In Vitro Drug Release Study

This protocol uses a dialysis bag method to simulate drug release under physiological conditions.[25][26][27]

  • Preparation:

    • Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) in the release medium for 30 minutes.

    • Prepare a release medium of phosphate-buffered saline (PBS), pH 7.4, containing 0.5% (v/v) Tween® 80 to ensure sink conditions.

  • Procedure:

    • Pipette 2 mL of the 1,5-naphthyridine-loaded nanoparticle dispersion into the dialysis bag and seal both ends.

    • Submerge the sealed bag into 50 mL of the release medium in a beaker.

    • Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Quantify the concentration of the released 1,5-naphthyridine in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

G start Nanoparticle Dispersion in Dialysis Bag release_medium Release Medium (PBS, pH 7.4) 37°C, 100 rpm start->release_medium Submerge sampling Sample at Time Points release_medium->sampling hplc HPLC Analysis sampling->hplc plot Plot Cumulative Release vs. Time hplc->plot

Caption: In Vitro Drug Release Workflow.

Cell-Based Assays
  • Select a relevant cancer cell line (e.g., HT-29 or HCT-116 for colon cancer, as some 1,5-naphthyridine derivatives show activity against these[1]).

  • Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of:

    • Free 1,5-naphthyridine compound

    • 1,5-naphthyridine-loaded nanoparticles

    • Blank (drug-free) nanoparticles

  • Incubate for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each formulation.

  • For qualitative analysis, formulate nanoparticles with a fluorescent dye (e.g., Coumarin-6) co-encapsulated with the 1,5-naphthyridine compound.

  • Treat cells grown on coverslips with the fluorescently labeled nanoparticles for different time intervals (e.g., 1, 4, 12 hours).

  • Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Visualize the cellular uptake of nanoparticles using a confocal fluorescence microscope. The internalization of nanoparticles is a critical step for therapeutic efficacy.[22][23][28][29][30]

In Vivo Evaluation (Conceptual Framework)

While detailed in vivo protocols are beyond the scope of this application note, a logical progression from in vitro success would involve studies in appropriate animal models (e.g., tumor xenografts in immunodeficient mice). Key endpoints would include:

  • Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the nanoparticle formulation compared to the free drug.

  • Biodistribution: To assess the accumulation of the nanoparticles in the tumor and other organs.

  • Antitumor Efficacy: To evaluate the ability of the nanoparticle formulation to inhibit tumor growth.

  • Toxicity Assessment: To monitor for any signs of toxicity, including changes in body weight and histopathological analysis of major organs.

It is important to note that in vitro results do not always predict in vivo performance, making animal studies an essential step in the drug development pipeline.[31][32]

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the development and preclinical evaluation of 1,5-naphthyridine compounds using a nanoparticle-based delivery system. By systematically formulating, characterizing, and testing these advanced drug delivery systems, researchers can unlock the full therapeutic potential of this promising class of molecules, paving the way for more effective and safer cancer therapies.

References

  • Vertex AI Search. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3193. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Nanoscale Research Letters, 13(1), 339. [Link]

  • Pharmaceutical Technology. (2009). Developing nanoparticle formulations or poorly soluble drugs. Retrieved from [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Nanoscale Research Letters, 13(1), 339. [Link]

  • Merisko-Liversidge, E., Liversidge, G. G., & Cooper, E. R. (2003). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic Pathology, 31 Suppl, 86–92. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. International Journal of Pharmaceutics, 160(2), 229-237.
  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211.
  • de Oliveira, R. S., et al. (2019). Physicochemical characterization of drug nanocarriers. Einstein (Sao Paulo), 17(3), eRB4562. [Link]

  • YMER. (2025). Nanoparticle-Mediated Delivery of Heterocyclic Anticancer Agents: A Critical Review of Advances and Translational Challenges. Retrieved from [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 18-26.
  • D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Journal of Pharmaceutical Sciences, 103(8), 2215-2228.
  • Singh, R., & Lillard, J. W., Jr. (2009). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Expert Opinion on Drug Delivery, 6(10), 1075-1084.
  • Behzadi, S., et al. (2017). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Advanced Drug Delivery Reviews, 143, 68-96. [Link]

  • ResearchGate. (2012). How do I measure a drug release profile for a drug encapsulated in a nanoparticle?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. Retrieved from [Link]

  • Fuertes, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(20), 6245. [Link]

  • d'Arcy, D. M., et al. (2018). Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique. International Journal of Pharmaceutics, 553(1-2), 1-8.
  • Zini, C., et al. (2021). Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells. Nanoscale, 13(20), 9248-9257. [Link]

  • Dadfar, S. M., et al. (2019). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 11(27), 12903-12921. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
  • Pardo, J. (Ed.). (2021).
  • ResearchGate. (n.d.). (PDF) Techniques for Characterization of Anticancer Drug Loaded Polymeric Nanoparticles: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A direct comparison between in vitro and in vivo nanoparticle delivery. Retrieved from [Link]

  • Han, H., et al. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. Journal of Controlled Release, 172(3), 1079-1087.
  • Medarova, Z., & Moore, A. (2013). Nanotechnologies for Noninvasive Measurement of Drug Release. Advanced Drug Delivery Reviews, 65(6), 757-766.
  • Czarnomysy, R., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5625.
  • Sago, C. D., et al. (2018). Testing thousands of nanoparticles in vivo using DNA barcodes. Journal of Controlled Release, 290, 114-123.
  • McNeil, S. E. (Ed.). (2011). Characterization of Nanoparticles Intended for Drug Delivery. Humana Press.
  • ResearchGate. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Fuertes, M., et al. (2021).
  • Journal of Drug Delivery and Therapeutics. (2018). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
  • Drug Development & Delivery. (2022). Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Retrieved from [Link]

  • Singh, I., et al. (2022). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 14(11), 2397.
  • PROGEN Biotechnik GmbH. (n.d.). LNP Small Molecule Delivery Kit. Retrieved from [Link]

  • Bio-Synthesis. (2025). Lipid Nanoparticles (LNPs) for the Delivery of Modern Therapeutic Drugs. Retrieved from [Link]

  • Applied Sciences. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. Retrieved from [Link]

  • Al-Kassas, R., et al. (2016). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Current Drug Therapy, 11(1), 40-51.
  • Mitchell, M. J., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Advanced Drug Delivery Reviews, 179, 113944.
  • Journal of Nanobiotechnology. (2021). Nano based drug delivery systems: recent developments and future prospects.
  • Frontiers in Pharmacology. (2021). Advances in Oral Drug Delivery. Retrieved from [Link]

  • Frontiers in Drug Delivery. (2022). Grand challenges in oral drug delivery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-naphthyridin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The naphthyridinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Achieving a high yield of the target molecule is critical for efficient research and development.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and synthetic strategies.

Section 1: Overview of the Primary Synthetic Route

The most common and robust method for constructing the 4-oxo-naphthyridine skeleton is a thermally-driven cyclization reaction, often analogous to the Gould-Jacobs or Conrad-Limpach reactions.[3][4] The synthesis typically proceeds in two key stages: an initial condensation followed by a high-temperature intramolecular cyclization.

The general workflow for this synthesis is outlined below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A 2-Aminopyridine Derivative C Enamine Intermediate A->C Nucleophilic Addition-Elimination B Ethyl Acetoacetate (or similar β-ketoester) B->C D 2-Methyl-1H-naphthyridin-4-one (Crude Product) C->D High Temperature (e.g., Dowtherm A, 250°C) C->D E Pure Product D->E Recrystallization or Column Chromatography G start Is Cyclization Yield < 50%? temp_check Was the reaction temperature consistently ≥ 250°C? start->temp_check Yes solvent_check Are you using a suitable high-boiling solvent (e.g., Dowtherm A, Mineral Oil)? temp_check->solvent_check Yes increase_temp Action: Increase temperature to 250-260°C. Use a high-temperature thermometer. temp_check->increase_temp No change_solvent Action: Switch to Dowtherm A or Mineral Oil. solvent_check->change_solvent No purity_check Consider purity of enamine intermediate. Re-purify if necessary. solvent_check->purity_check Yes

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for overcoming solubility issues encountered with 2-methyl-1H-naphthyridin-4-one and its analogs during in vitro experimentation. The heterocyclic nature of the naphthyridinone scaffold, while a source of its biological activity, can present significant challenges in achieving the aqueous solubility required for robust and reproducible bioassays.[1][2] This guide offers a structured approach to troubleshooting these issues, grounded in established scientific principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with poorly soluble compounds like 2-methyl-1H-naphthyridin-4-one.

Q1: My 2-methyl-1H-naphthyridin-4-one is not dissolving in my aqueous assay buffer. What is the first step?

A1: The initial and most common approach for dissolving poorly water-soluble compounds for biological assays is to prepare a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a broad range of polar and nonpolar compounds and its miscibility with aqueous media.[4][5]

Initial Protocol:

  • Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4] Be cautious with heat, as it may degrade sensitive compounds.[4]

  • Once dissolved, this stock solution can be serially diluted in 100% DMSO to create a range of concentrations for your dose-response experiments.[4]

  • These DMSO stocks are then diluted into your final assay medium, ensuring the final concentration of DMSO remains very low.[4]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: This is a critical consideration, as DMSO itself can have biological effects and induce cytotoxicity at higher concentrations.[3][6][7] For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) , with many researchers aiming for ≤ 0.1% to minimize any potential artifacts.[8][9][10] However, DMSO tolerance is highly cell-line specific.[5][10]

Best Practice: Before beginning your experiments with 2-methyl-1H-naphthyridin-4-one, it is essential to perform a DMSO tolerance assay on your specific cell line. This involves treating the cells with a range of DMSO concentrations (e.g., 0.05% to 2%) and measuring cell viability. This will establish the maximum permissible DMSO concentration for your experiments. Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in all your experiments.[4][10]

Q3: I observed a precipitate forming immediately after diluting my DMSO stock solution into the aqueous cell culture medium. What is happening and how can I prevent it?

A3: This phenomenon is known as "precipitation upon dilution" and is a common problem with hydrophobic compounds.[4] The compound is soluble in the high concentration of organic solvent (DMSO), but when this solution is diluted into an aqueous environment, the compound's low aqueous solubility causes it to crash out of solution.[4]

Troubleshooting Steps:

  • Reduce the Stock Concentration: Your initial DMSO stock might be too concentrated. Try preparing a lower concentration stock solution.

  • Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a stepwise dilution. One effective method is to first "pre-dilute" the media by adding nearly the final concentration of DMSO to it. Then, while gently vortexing or stirring the media, slowly add the compound stock. This can help keep the compound in solution.[11]

  • Increase Final DMSO Concentration: If your cell line can tolerate it (based on your tolerance assay), slightly increasing the final DMSO percentage in your assay (e.g., from 0.1% to 0.25%) might be sufficient to maintain solubility.[12][13][14]

  • Explore Advanced Solubilization Techniques: If precipitation persists, you will need to employ more advanced methods, which are detailed in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

If the basic use of DMSO is insufficient to maintain the solubility of 2-methyl-1H-naphthyridin-4-one, the following advanced strategies should be systematically explored.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.

Solubility_Workflow cluster_troubleshoot Advanced Strategies start Start: Compound Precipitates in Aqueous Media dmso_stock Prepare 10-50 mM Stock in 100% DMSO start->dmso_stock dilution Dilute Stock into Final Aqueous Assay Buffer dmso_stock->dilution precipitate_check Precipitation Observed? dilution->precipitate_check success Proceed with Assay (Final DMSO ≤ 0.5%) precipitate_check->success No troubleshoot Initiate Advanced Troubleshooting precipitate_check->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment troubleshoot->ph_adjust cosolvent Strategy 2: Co-Solvent System troubleshoot->cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation troubleshoot->cyclodextrin

Caption: A decision tree for troubleshooting solubility issues.

Strategy 1: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[15][16] Naphthyridinone scaffolds contain nitrogen atoms that can be protonated or deprotonated. By adjusting the pH of your assay buffer, you may be able to shift the equilibrium towards a more soluble ionized form of 2-methyl-1H-naphthyridin-4-one.

Experimental Protocol:

  • Determine the pKa of your compound: This can be done experimentally or through in silico prediction tools. The pKa value will indicate the pH at which the compound is 50% ionized.

  • Small-Scale Solubility Test: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Attempt to dissolve your compound in each buffer to determine the optimal pH for solubility.

  • Cell Culture Compatibility: Ensure that the optimal pH for solubility is also within a physiologically acceptable range for your cells (typically pH 7.2-7.4). Most cell culture media are well-buffered, but significant additions of acidic or basic stock solutions can alter the final pH.[17][18]

  • Implementation:

    • If a slightly more basic or acidic pH enhances solubility and is tolerated by your cells, you can adjust the pH of your final culture medium using sterile 1N HCl or 1N NaOH before adding the cells.[19]

    • Always re-measure the pH of the final medium after adding your compound to ensure it remains within the desired range.

Strategy 2: Co-Solvent Systems

Scientific Rationale: While DMSO is the primary choice, other organic solvents, known as co-solvents, can be used in combination with water to increase the solubility of lipophilic compounds.[20][21] These solvents reduce the polarity of the aqueous medium, thereby improving the solvation of nonpolar molecules.

Common Co-solvents in Biological Assays:

Co-SolventPolarity IndexTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 7.2≤ 0.5%Universal solvent, but can have biological effects.[3][7]
Ethanol (EtOH) 5.2≤ 0.5%Can be more toxic to cells than DMSO; potential for evaporation.[3][12]
Polyethylene Glycol 400 (PEG-400) -1-5%Generally low toxicity; often used in in vivo formulations.[22]
N,N-Dimethylformamide (DMF) 6.4≤ 0.1%Stronger solvent than DMSO but with higher toxicity.[3]

Experimental Protocol:

  • Solubility Screening: Test the solubility of 2-methyl-1H-naphthyridin-4-one in various co-solvents (e.g., Ethanol, PEG-400) to identify alternatives to DMSO.

  • Vehicle Toxicity Testing: Before using a new co-solvent in your main experiment, perform a toxicity test on your cell line to determine the maximum non-toxic concentration.

  • Stock Solution Preparation: Prepare a concentrated stock solution in the chosen co-solvent.

  • Assay Preparation: When diluting into the final assay medium, ensure the final concentration of the co-solvent is below the pre-determined toxicity threshold.

Strategy 3: Use of Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like 2-methyl-1H-naphthyridin-4-one, forming an inclusion complex.[9][25] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[26]

Types of Cyclodextrins for In Vitro Use:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and very low toxicity. Widely used in pharmaceutical formulations.[26]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can enhance interaction with certain guest molecules. High solubility and safety profile.[23]
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but known to extract cholesterol from cell membranes, which can be a confounding factor. Use with caution.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: For most cell-based assays, HP-β-CD is the recommended starting point due to its high safety profile.[26] Studies have shown that β-cyclodextrins often do not have significant effects on cellular readouts at typical working concentrations.[12][13]

  • Prepare a Concentrated Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Form the Complex:

    • Add the powdered 2-methyl-1H-naphthyridin-4-one directly to the cyclodextrin solution.

    • Alternatively, dissolve the compound in a minimal amount of an organic solvent (like ethanol), and add this solution dropwise to the stirring cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Sterilize and Use: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility. This solution can now be used as your stock for dilutions in the in vitro assay.

  • Important Control: Remember to include a vehicle control containing the same concentration of cyclodextrin in your experiment.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by 2-methyl-1H-naphthyridin-4-one, enabling accurate and reliable results in their in vitro studies.

References
  • de Cássia Ribeiro, V., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]

  • Poudel, K., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Retrieved from [Link]

  • Kramer, P. I., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Retrieved from [Link]

  • Gîrleanu, M. R., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Patel, V. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]

  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (2022). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Jia, X. D., et al. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. ScienceDirect. Retrieved from [Link]

  • Séguy, A., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • Reddit. (2016). How to adjust pH of cell culture media?. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Naphthyridin-4-ol. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-methyl-1H-naphthyridin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related nitrogen-containing heterocycles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification challenges and achieve high-purity material.

The unique chemical nature of 2-methyl-1H-naphthyridin-4-one, characterized by its basic nitrogen atoms and polar lactam moiety, presents specific challenges in chromatographic purification. This guide provides a systematic approach to addressing these issues, grounded in the principles of chromatography and the extensive experience of our application scientists.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the chromatographic purification of 2-methyl-1H-naphthyridin-4-one. Each issue is analyzed from cause to solution, providing a clear path to resolving your separation challenges.

Issue 1: Peak Tailing in Normal-Phase Chromatography (Silica Gel)

Symptom: You observe asymmetrical peaks with a pronounced "tail" on your TLC plate or in your flash chromatography chromatogram. This leads to poor resolution between your product and nearby impurities.

Causality: Peak tailing of basic compounds like 2-methyl-1H-naphthyridin-4-one on standard silica gel is a classic problem.[1] The surface of silica gel is decorated with silanol groups (Si-OH), which are weakly acidic.[1] The basic nitrogen atoms in your naphthyridinone can undergo strong, non-ideal secondary interactions with these acidic silanols.[1] This leads to a mixed-mode retention mechanism (adsorption and ion-exchange), causing some molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Introduce a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase will neutralize the acidic silanol groups.[1] The TEA will preferentially interact with the silanols, masking them from your basic analyte and leading to a more uniform interaction based on polarity, which results in sharper, more symmetrical peaks.

    • Practical Tip: Start by adding 0.1-1% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). You should see an immediate improvement in peak shape on your TLC plate.

  • Use an Amine-Functionalized Silica Gel: For particularly challenging separations, consider using an amine-bonded silica column. These columns have a less polar and basic surface, which minimizes the acidic interactions that cause tailing with basic compounds, often eliminating the need for mobile phase modifiers.[2][3]

  • Dry Loading with a Solid Support: If your compound is not very soluble in the mobile phase, dissolving it in a stronger, more polar solvent for loading can cause band broadening and tailing. Instead, pre-adsorb your crude material onto a small amount of silica gel or an inert support like Celite®. After evaporating the solvent, the resulting dry powder can be evenly loaded onto the top of your column.

Logical Flow for Troubleshooting Peak Tailing on Silica

G start Observe Peak Tailing on Silica TLC/Flash check_base Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->check_base add_base Add 0.1-1% Triethylamine to the mobile phase. check_base->add_base No check_loading Are you using a strong solvent for wet loading? check_base->check_loading Yes re_evaluate Re-evaluate separation on TLC. add_base->re_evaluate re_evaluate->check_loading No Improvement solution Achieve Symmetrical Peaks re_evaluate->solution Improved dry_load Switch to dry loading: Adsorb sample onto silica or Celite. check_loading->dry_load Yes consider_alt_phase Peak shape still poor? Consider alternative stationary phase. check_loading->consider_alt_phase No dry_load->re_evaluate amine_silica Use Amine-Functionalized Silica. consider_alt_phase->amine_silica reverse_phase Consider Reverse-Phase Chromatography. consider_alt_phase->reverse_phase amine_silica->solution reverse_phase->solution

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Issue 2: Poor Resolution or Co-elution of Impurities

Symptom: Your target compound co-elutes with one or more impurities, making it difficult to obtain pure fractions.

Causality: This occurs when the selectivity of your chromatographic system is insufficient to differentiate between your product and impurities with similar polarities.

Solutions:

  • Optimize the Mobile Phase Composition:

    • Normal-Phase: If using a binary system like ethyl acetate/hexanes, try switching one of the solvents to change selectivity. For example, replacing ethyl acetate with dichloromethane or an ether can alter the interactions with the stationary phase and improve separation. A small percentage of a more polar solvent like methanol can also be effective.

    • Reverse-Phase: The choice of organic modifier in reverse-phase HPLC can significantly impact selectivity.[4] If you are using acetonitrile, try substituting it with methanol, or vice versa.[4][5]

  • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient where the proportion of the stronger solvent is increased over time can significantly improve the resolution of complex mixtures.[6] This is particularly effective in HPLC.

  • Switch Chromatographic Modes: If optimizing the mobile phase in normal-phase chromatography is unsuccessful, switching to reverse-phase chromatography is a powerful strategy. Since the separation mechanism is based on hydrophobicity rather than polarity, compounds that co-elute in one mode may be well-separated in the other.

Issue 3: Irreproducible Retention Times in Reverse-Phase HPLC

Symptom: The retention time of your compound varies significantly between runs, making it difficult to identify and collect the correct peak.

Causality: For ionizable compounds like 2-methyl-1H-naphthyridin-4-one, retention in reverse-phase HPLC is highly dependent on the pH of the mobile phase.[7][8] Small, uncontrolled variations in pH can alter the protonation state of the molecule, which in turn changes its polarity and retention time.[7][8]

Solutions:

  • Buffer the Mobile Phase: Always use a buffer in the aqueous component of your mobile phase to maintain a constant pH. A good starting point is a pH of 2.5-3.5, which can be achieved with a 10-20 mM phosphate buffer or by adding 0.1% trifluoroacetic acid (TFA) or formic acid. At this low pH, the basic nitrogen atoms will be fully protonated, leading to consistent retention.

  • Ensure Proper Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this typically requires flushing with 5-10 column volumes of the starting mobile phase.

  • Control Temperature: Column temperature can also affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a normal-phase (silica gel) flash chromatography method?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Begin with a moderately polar mobile phase, such as 50% ethyl acetate in hexanes. Based on the resulting Rf value of your compound, adjust the polarity. For 2-methyl-1H-naphthyridin-4-one, which is a relatively polar compound, you will likely need a more polar system, such as 5-10% methanol in dichloromethane. Remember to add 0.5% triethylamine to your TLC and column mobile phases to ensure good peak shape. Aim for an Rf value of 0.2-0.3 for the best separation on a column.

Q2: My compound is streaking badly on the TLC plate even with triethylamine. What should I do?

A2: If streaking persists, it could be due to strong interactions with the silica that are not fully mitigated by TEA. Consider using a more polar solvent system that includes a small amount of aqueous ammonia in methanol (e.g., 90:9:1 dichloromethane:methanol:NH4OH).[9] Alternatively, this is a strong indication that reverse-phase chromatography may be a better choice for your compound.

Q3: How do I choose between normal-phase and reverse-phase chromatography for my purification?

A3: The choice depends on the polarity of your compound and the impurities you need to remove.

  • Normal-Phase (Silica Gel): Generally good for less polar to moderately polar compounds. It is often the first choice due to its lower cost and simplicity. However, for very polar or basic compounds like 2-methyl-1H-naphthyridin-4-one, it can be challenging due to the issues described above.

  • Reverse-Phase (C18): This is often the method of choice for polar and ionizable compounds.[10] It separates based on hydrophobicity, which can provide a different and often better selectivity profile compared to normal-phase. If you are struggling with normal-phase, reverse-phase HPLC is a highly recommended alternative.

Q4: What are the key parameters to consider when setting up a reverse-phase HPLC purification?

A4: The most critical parameters are:

  • Column: A C18-bonded silica column is the standard choice.

  • Mobile Phase: Typically a mixture of water and an organic solvent (acetonitrile or methanol).

  • pH Modifier/Buffer: Essential for reproducible retention of basic compounds. Use 0.1% TFA or formic acid in both the water and organic solvent to maintain a low pH and ensure good peak shape.

  • Gradient: A linear gradient from high aqueous content (e.g., 95% water) to high organic content (e.g., 95% acetonitrile) is a good starting point for method development.

Experimental Protocols

These protocols provide a starting point for the purification of 2-methyl-1H-naphthyridin-4-one. They should be optimized based on the specific impurity profile of your crude material.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for routine purification of multi-gram quantities of the target compound.

  • TLC Method Development:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a test eluent system. A good starting system is 95:5 dichloromethane:methanol with 0.5% triethylamine.

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Adjust the solvent polarity to achieve an Rf of ~0.25 for the product spot.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[11]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane/methanol).

    • Add a small amount of silica gel (1-2 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase system, either isocratically or with a step gradient of increasing polarity.

    • Collect fractions and monitor their contents by TLC.

    • Combine the pure fractions containing your product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2-methyl-1H-naphthyridin-4-one.

Workflow for Normal-Phase Flash Chromatography

G start Start tlc TLC Method Development (e.g., 5% MeOH in DCM + 0.5% TEA) to achieve Rf ~0.25 start->tlc pack Pack Silica Gel Column tlc->pack load Dry Load Sample (adsorbed on silica) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate product Pure 2-methyl-1H-naphthyridin-4-one evaporate->product

Caption: Step-by-step workflow for flash chromatography purification.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is ideal for obtaining highly pure material, especially for difficult separations or final purification steps.

  • Analytical Method Development:

    • Dissolve a small amount of crude material in the mobile phase or a compatible solvent like methanol.

    • Inject onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

    • Run a scouting gradient, for example:

      • 5% to 95% B over 15 minutes.

    • Identify the retention time of your product and optimize the gradient to maximize resolution from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient time to match the larger column dimensions.

    • Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or methanol) and then dilute with Mobile Phase A to prevent poor peak shape due to solvent effects.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect fractions corresponding to your target peak, guided by the UV detector signal.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to remove the water and TFA, yielding the purified product as a TFA salt.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC/Flash Chromatography

Polarity of ImpuritiesRecommended Starting Mobile Phase (with 0.5% TEA)
Less Polar30-50% Ethyl Acetate in Hexanes
Similar Polarity2-5% Methanol in Dichloromethane
More Polar5-10% Methanol in Dichloromethane

Table 2: Common Mobile Phase Modifiers and Their Functions

ModifierChromatography ModeConcentrationPurpose
Triethylamine (TEA)Normal-Phase (Silica)0.1 - 1%Masks acidic silanol groups to prevent peak tailing of basic analytes.[1][12]
Trifluoroacetic Acid (TFA)Reverse-Phase (C18)0.05 - 0.1%Maintains a low pH to ensure consistent protonation of basic analytes, leading to sharp peaks and reproducible retention. Also acts as an ion-pairing agent.
Formic AcidReverse-Phase (C18)0.1%Similar to TFA, maintains a low pH. Often preferred for mass spectrometry (MS) compatibility.
Ammonia (in MeOH)Normal-Phase (Silica)0.5 - 2%A stronger base than TEA, used for very basic compounds or severe peak tailing.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6173. [Link]

  • Jiang, S., Yang, Z., Guo, Z., Li, Y., Chen, L., Zhu, Z., & Chen, X. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7416-7424. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • LCGC International. (2020). Gradient HPLC for Reversed-Phase Separations. LCGC International, 33(s4), 14-19. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(11), 842-847. [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Link]

  • Chen, H., et al. (2013). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 64, 573-583. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?[Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • ResearchGate. (2014). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • PubMed. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

Sources

Technical Support Center: Optimization of 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1,5-naphthyridine derivatives. As a core scaffold in medicinal chemistry and materials science, the efficient synthesis of 1,5-naphthyridines is paramount.[1] This guide, developed by our senior application scientists, provides field-proven insights, troubleshooting strategies, and detailed protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most reliable methods for synthesizing the 1,5-naphthyridine core?

The two most classical and widely utilized methods for constructing the 1,5-naphthyridine skeleton are the Skraup reaction and the Friedländer annulation.[2][3]

  • Skraup Reaction: This method typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[2] Modified versions offer better reproducibility and yield by using alternative oxidants and catalysts.[2]

  • Friedländer Annulation: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone with α-hydrogens).[4][5] It is highly versatile for creating a wide range of substituted naphthyridines.

Q2: My research requires a highly substituted 1,5-naphthyridine. Are there alternatives to the classical methods?

Yes, for complex substitution patterns, other strategies are often more efficient. Multicomponent reactions (MCRs) are powerful for building molecular diversity in a single step.[1] Additionally, functionalization of a pre-formed 1,5-naphthyridine core using cross-coupling reactions, such as the Suzuki reaction, is a highly effective approach for introducing aryl or heteroaryl groups.[6]

Q3: How do I choose the best synthetic strategy for my target molecule?

The choice depends on the desired substitution pattern and the availability of starting materials.

  • For simple, unsubstituted or minimally substituted 1,5-naphthyridines, the Skraup reaction is a direct approach.

  • For more complex substitution on the newly formed ring, the Friedländer reaction is generally preferred due to the wider variety of available active methylene compounds.[5]

  • For late-stage functionalization or to build a library of analogues, a cross-coupling strategy on a halogenated 1,5-naphthyridine intermediate is often the most logical path.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 1,5-naphthyridines, particularly via the Friedländer and Skraup pathways.

Q4: My Friedländer reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield in a Friedländer synthesis is a common issue that can typically be traced to one of several factors.[7][8]

Causality & Solution:

  • Purity of Starting Materials: Impurities in either the 2-aminopyridine-3-carbaldehyde (or related ketone) or the active methylene compound can introduce competing side reactions. Verify the purity of your reagents by NMR or LC-MS before starting.

  • Inefficient Catalysis: The reaction relies on acid or base catalysis to promote the initial condensation and subsequent cyclization/dehydration steps.[5][9]

    • Traditional Conditions: Strong bases (NaOH, KOH) or high temperatures (150-220°C) without a catalyst can lead to degradation.[5]

    • Optimized Approach: Switch to a milder, more efficient catalyst. Molecular iodine (I₂) has proven effective.[7] Lewis acids or even green catalysts like choline hydroxide in water can dramatically improve yields, sometimes to near-quantitative levels.[7]

  • Suboptimal Temperature: Excessive heat can promote polymerization or the formation of tar-like byproducts. Conversely, a temperature that is too low will result in an impractically slow reaction rate.

    • Systematic Optimization: Screen a range of temperatures (e.g., room temperature, 50°C, 80°C) while monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • Incorrect Solvent: The solvent plays a critical role in reactant solubility and reaction rate.

    • Recommendation: While alcohols are common, consider exploring other options. For some catalyst systems, greener solvents like water or even solvent-free conditions have been shown to be highly effective and can simplify product work-up.[8]

Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G cluster_start cluster_reagents Step 1: Reagent Integrity cluster_conditions Step 2: Reaction Conditions cluster_end start Start: Low Yield Observed reagent_purity Verify Purity of Starting Materials (NMR, LC-MS) start->reagent_purity reagent_ok Purity Confirmed? reagent_purity->reagent_ok reagent_purify Action: Purify or Re-source Reagents reagent_ok->reagent_purify No catalyst Evaluate Catalyst (Type and Loading) reagent_ok->catalyst Yes reagent_purify->reagent_purity temp_time Optimize Temperature & Reaction Time (TLC Monitoring) catalyst->temp_time solvent Screen Alternative Solvents temp_time->solvent end_node End: Yield Optimized solvent->end_node

Caption: A systematic workflow for troubleshooting low yields.

Q5: I am getting a mixture of products. How can I improve the regioselectivity of the Friedländer reaction with an unsymmetrical ketone?

This is a classic challenge. The reaction can proceed via two mechanistic pathways, and the initial condensation can occur on either side of the ketone, leading to isomeric products.[9]

Causality & Solution:

  • Kinetic vs. Thermodynamic Control: The product ratio is determined by the relative rates of formation of the two possible enolates/enamines. Steric hindrance often plays a deciding role.

    • Mechanism Insight: The reaction can initiate either through an aldol addition followed by condensation or via the formation of a Schiff base followed by an intramolecular aldol reaction.[9] Controlling which pathway dominates is key.

  • Catalyst Choice: The catalyst can influence the transition state, favoring one regioisomer over the other.

    • Strategic Selection: While traditional catalysts may offer poor selectivity, certain organocatalysts have been specifically designed to provide high regioselectivity. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to give excellent selectivity for the 2-substituted product in related naphthyridine syntheses.[8]

  • Steric Hindrance: You can leverage sterics by choosing a bulkier protecting group on one of the reactants or by modifying the ketone to sterically disfavor attack at one of the α-carbons.

Q6: The work-up and purification of my 1,5-naphthyridine derivative is proving difficult. What are the best practices?

Purification can be challenging due to the polar nature of the nitrogen-containing heterocycle.

Causality & Solution:

  • Neutralization: If the reaction was run under strong acid (like Skraup) or base, the product might be in its protonated or deprotonated form, affecting its solubility.

    • Procedure: After cooling the reaction, carefully adjust the pH to be neutral (pH 7-8) before extraction.[10] This will ensure the product is in its neutral, more organic-soluble form.

  • Extraction:

    • Solvent Choice: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction.[10] Perform multiple extractions to ensure complete recovery.

  • Chromatography:

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate.[10] For very polar compounds, adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system can prevent streaking on the column by deactivating acidic sites on the silica.

Optimized Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a reliable and efficient method for the synthesis of substituted 1,5-naphthyridines under mild conditions. The use of molecular iodine as a catalyst avoids the harsh conditions of traditional methods.

Materials:

  • 3-amino-4-methylpyridin-2(1H)-one (or other suitable 3-aminopyridine derivative) (1.0 mmol)

  • Active methylene compound (e.g., dimedone, acetylacetone) (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-aminopyridine derivative (1.0 mmol), the active methylene compound (1.2 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add the molecular iodine (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Add cold water to the residue, which should induce precipitation of the crude product.

  • Isolate the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum. If further purification is needed, recrystallize from ethanol or purify by silica gel column chromatography.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency of 1,5-naphthyridine synthesis. The table below summarizes typical performance characteristics for different catalytic systems in Friedländer-type reactions.

Catalyst SystemTypical TemperatureTypical Reaction TimeReported Yield RangeKey Advantages/Disadvantages
None (Thermal) 150 - 220 °C8 - 24 hours30 - 60%Disadvantages: Harsh conditions, low yield, potential for side products.[5]
Base (KOH, NaOH) 100 - 150 °C6 - 12 hours50 - 75%Advantage: Readily available. Disadvantage: Still requires high temp, can cause degradation.[5]
Lewis Acid (ZnCl₂) 80 - 120 °C4 - 8 hours70 - 90%Advantage: Good yields. Disadvantage: Catalyst can be hygroscopic and require anhydrous conditions.
Molecular Iodine (I₂) 80 °C (Reflux)2 - 4 hours85 - 95%Advantages: Mild, efficient, inexpensive, and environmentally benign.[2][7]
Choline Hydroxide 50 °C5 - 7 hours90 - 99%Advantages: Excellent yield, mild conditions, uses water as a solvent ("green").[7]

Reaction Mechanism Visualization

Understanding the underlying mechanism is critical for rational optimization. The following diagram illustrates a plausible pathway for the acid-catalyzed Friedländer annulation.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Aminoaryl Ketone I1 Schiff Base Formation R1->I1 + Catalyst (H⁺) - H₂O R2 Active Methylene Compound R2->I1 + Catalyst (H⁺) - H₂O I2 Intramolecular Aldol Addition I1->I2 Tautomerization & Cyclization I3 Dehydration (Water Loss) I2->I3 P 1,5-Naphthyridine Derivative I3->P - H₂O

Caption: Simplified mechanism of the Friedländer synthesis.

References

  • Fuertes, M., Alonso, C., Pérez-Silanes, S., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6638. [Link]

  • St-Gelais, A., Razavi, S., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Maher, K., Al-Omair, M., & El-Emam, A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Wang, B., Lu, Y., & Yang, G. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Fuertes, M., Alonso, C., Pérez-Silanes, S., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Darakshana & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[2][10]naphthyridines by Intramolecular HDA Reactions. Proceedings. [Link]

  • Mekheimer, R., Sadek, K., & Mohamed, M. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Targets in Heterocyclic Systems. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

Sources

preventing side product formation in 2-methyl-1H-naphthyridin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of 2-methyl-1H-naphthyridin-4-one and its derivatives. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the prevention of common side products. We will delve into the mechanistic rationale behind common issues and provide field-proven protocols to ensure high-yield, high-purity outcomes.

The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and widely used method for constructing the 4-hydroxyquinoline core, which is extended here to the analogous naphthyridinone system.[1][2][3] This pathway involves two main stages: the condensation of an aminopyridine with a β-ketoester (like ethyl acetoacetate) to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.[4]

Core Synthesis Workflow

The synthesis of 2-methyl-1H-[5][6]naphthyridin-4-one from 3-aminopyridine and ethyl acetoacetate is a representative example of the Gould-Jacobs approach.

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 3-Aminopyridine C Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (Enamine Intermediate) A->C Condensation (Acid Catalyst, Reflux) B Ethyl Acetoacetate B->C Condensation (Acid Catalyst, Reflux) E 2-Methyl-1H-[1,5]naphthyridin-4-one C->E Heat (~250 °C) (6π-Electrocyclization) D High-Temperature Solvent (e.g., Dowtherm A)

Caption: General workflow for the Gould-Jacobs synthesis of 2-methyl-1H-[5][6]naphthyridin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My final product is a dark brown or black tarry solid, and the yield is very low. What is causing this degradation?

A: This is a classic sign of thermal decomposition. The high temperatures required for the cyclization step (~250 °C) can cause the starting materials and the product to degrade, leading to polymerization and tar formation.[7]

Root Cause Analysis:

  • Temperature Overshoot: The cyclization has a specific activation energy. Exceeding the optimal temperature significantly or for prolonged periods will favor decomposition pathways.

  • Prolonged Reaction Time: Heating the reaction mixture for too long, even at the correct temperature, can lead to the gradual breakdown of the desired product.

  • Atmospheric Oxygen: The presence of oxygen at high temperatures can promote oxidative side reactions, contributing to discoloration and tarring.

Recommended Solutions:

  • Precise Temperature Control: Use a high-precision temperature controller and a suitable heating mantle or oil bath. Ensure the thermometer is correctly placed to measure the internal reaction temperature.

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the enamine intermediate is consumed.

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[8]

Q2: My analytical data (NMR/LCMS) shows a significant amount of the unreacted enamine intermediate. How can I drive the cyclization to completion?

A: The presence of the enamine intermediate, ethyl-(Z)-3-(3-pyridylamino)-2-butenoate, indicates that the cyclization conditions were insufficient to overcome the reaction's activation energy.[4]

Root Cause Analysis:

  • Insufficient Temperature: The thermal intramolecular cyclization is a 6-electron electrocyclization that requires substantial thermal energy.[2] If the temperature does not reach the required threshold (typically >240 °C), the reaction will be slow or will not proceed at all.

  • Low-Boiling Solvent: Using a solvent with a boiling point lower than the required reaction temperature will prevent the mixture from getting hot enough. Solvents like diphenyl ether or a eutectic mixture of diphenyl and diphenyl oxide (Dowtherm A) are used specifically for their high boiling points.[4]

Recommended Solutions:

ParameterRecommendationRationale
Temperature Ensure the internal reaction temperature reaches 245-255 °C .This is the typical temperature range required to efficiently drive the 6π-electrocyclization for this class of compounds.[4]
Solvent Use a high-boiling point, thermally stable solvent like Dowtherm A or mineral oil .These solvents can be heated to the required temperatures without boiling off, ensuring consistent heat transfer to the reactants.[4][7]
Heating Method Use a sand bath or a heating mantle capable of reaching high temperatures evenly.Avoid hot spots that can cause localized charring while other parts of the mixture remain too cool.
Q3: I'm observing an isomeric impurity that is difficult to separate from my desired 2-methyl-1H-[5][6]naphthyridin-4-one. What is the likely source?

A: The most probable source of an isomeric naphthyridinone is contamination of your starting aminopyridine. The Gould-Jacobs reaction is regioselective based on the structure of the aminopyridine precursor.

Root Cause Analysis & Prevention:

cluster_desired Desired Pathway cluster_side Side Product Pathway Start1 3-Aminopyridine Product1 This compound Start1->Product1 Gould-Jacobs Reaction Start2 2-Aminopyridine (Isomeric Impurity) Product2 2-Methyl-1H-[1,8]naphthyridin-4-one (Isomeric Side Product) Start2->Product2 Gould-Jacobs Reaction Source Commercial 3-Aminopyridine Source->Start1 Main Component Source->Start2 Contaminant

Caption: Formation of isomeric side products due to starting material contamination.

  • Isomeric Contamination: If your starting 3-aminopyridine is contaminated with 2-aminopyridine, the reaction will produce a mixture of 2-methyl-1H-[5][6]naphthyridin-4-one (from 3-aminopyridine) and 2-methyl-1H-[5][9]naphthyridin-4-one (from 2-aminopyridine).[6][7]

  • Prevention: Always check the purity of your starting materials via NMR or GC-MS before starting the synthesis. If necessary, purify the aminopyridine by recrystallization or column chromatography.

Q4: How can I efficiently remove unreacted aminopyridine from my crude product after the reaction?

A: Unreacted aminopyridines are common basic impurities.[10] They can be effectively removed during the aqueous workup by leveraging their basicity.

Recommended Protocol:

  • After the reaction is complete and cooled, dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).

  • The basic aminopyridine will be protonated to form its water-soluble hydrochloride or citrate salt, which will partition into the aqueous layer.[10]

  • Separate the layers and repeat the acidic wash if necessary.

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash before drying and evaporating the organic solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (Intermediate)

This procedure outlines the condensation step to form the key enamine intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine (1.0 eq), ethyl acetoacetate (1.1 eq), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be generated during the condensation and can be removed using a Dean-Stark apparatus to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC until the 3-aminopyridine spot has disappeared.

  • Workup: Cool the reaction mixture. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step, often without further purification.

Protocol 2: Thermal Cyclization to 2-Methyl-1H-[5][6]naphthyridin-4-one

This procedure details the critical high-temperature ring-closing reaction.[4]

  • Setup: In a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under a nitrogen atmosphere, place a high-boiling solvent such as Dowtherm A.

  • Heating: Heat the solvent to 250 °C.

  • Addition: Slowly add the enamine intermediate from Protocol 1 to the hot solvent. The addition should be controlled to maintain the temperature and prevent excessive foaming or temperature drops.

  • Reaction: Maintain the reaction mixture at 250 °C for the optimized duration (typically 15-30 minutes), monitoring by TLC.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture. The desired product will often precipitate from the solvent upon cooling.

  • Isolation & Purification: Collect the precipitate by filtration. Wash the solid with a low-boiling hydrocarbon solvent (e.g., hexanes or petroleum ether) to remove the residual high-boiling solvent.[11] The crude product is typically an off-white or tan powder.[4] Further purification can be achieved by recrystallization (e.g., from ethanol or DMSO) or by flash column chromatography.[10]

References
  • Biswal, A. K., et al. (2025). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chen, Y.-L., et al. (n.d.). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs route.... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
  • ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Komykhov, S. A., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. ResearchGate. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel naphthyridin-4(1H)-ones. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • PubMed. (n.d.). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Pharmaffiliates. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

Sources

Technical Support Center: Addressing Assay Interference with 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2-methyl-1H-naphthyridin-4-one and related scaffolds in their experimental workflows. The naphthyridinone core is a privileged structure in medicinal chemistry, appearing in compounds investigated for a wide range of biological activities, from anticancer agents to kinase inhibitors.[1][2][3][4][5][6][7] However, like many heterocyclic compounds used in drug discovery, this scaffold can present challenges in biochemical and cell-based assays, leading to misleading results.

This guide is designed to provide you with the expertise and field-proven insights needed to identify, diagnose, and mitigate potential assay interference from 2-methyl-1H-naphthyridin-4-one, ensuring the integrity and reliability of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is 2-methyl-1H-naphthyridin-4-one and why is it used in research?

2-methyl-1H-naphthyridin-4-one belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds.[8][9] Naphthyridine scaffolds are of significant interest in drug discovery because they are "privileged structures," meaning they can bind to a variety of biological targets.[4] Derivatives have been explored as inhibitors of enzymes like phosphodiesterases and kinases, and as antitumor agents.[1][2][3][6] The specific biological activity of 2-methyl-1H-naphthyridin-4-one would be target-dependent, but its core structure is relevant in many therapeutic areas.

Q2: Why might 2-methyl-1H-naphthyridin-4-one interfere with my assay?

Interference can stem from several of the compound's physicochemical properties. Key mechanisms include:

  • Optical Interference: The aromatic, conjugated ring system of the naphthyridinone core can absorb UV-Visible light and may be intrinsically fluorescent, directly interfering with absorbance, fluorescence, and FRET-based assays.[10][11][12]

  • Compound Aggregation: At concentrations typically used in high-throughput screening (HTS), small molecules can self-associate into colloidal aggregates.[13] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive "hits" that are not due to specific binding.[13][14]

  • Chemical Reactivity: Certain functional groups can be chemically reactive, leading them to covalently modify assay components like proteins or detection reagents.[15] This can inactivate an enzyme or produce a signal, creating an artifact.[15]

  • Pan-Assay Interference Compound (PAINS) Behavior: PAINS are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms.[16][17] While 2-methyl-1H-naphthyridin-4-one is not explicitly listed as a classic PAIN, its structural motifs are common in screening libraries and warrant careful validation to rule out PAINS-like behavior.[16][17][18]

Q3: What is the first step I should take if I suspect interference?

The first and most critical step is to run a set of control experiments designed to isolate the compound's effect on the assay's detection system from its effect on the biological target.[19][20] This typically involves running the assay in the absence of the biological target (e.g., no enzyme or cells) but in the presence of your compound. A significant signal in this control is a strong indicator of interference.[19]

Troubleshooting Guide 1: Fluorescence-Based Assays (FRET, TR-FRET, FP)

Fluorescence-based assays are highly susceptible to compound interference.[10][21] The conjugated ring system of 2-methyl-1H-naphthyridin-4-one is a potential source of such artifacts.

Observed Problem:

  • An apparent concentration-dependent increase in signal (false positive) in a gain-of-signal assay.[10]

  • An apparent concentration-dependent decrease in signal (false positive) in a loss-of-signal assay.[10]

  • High variability or non-reproducible results.

Potential Causes & Diagnostic Workflow:

  • Intrinsic Compound Fluorescence (Autofluorescence): The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay dye, leading to a false positive.[10][14]

    • Diagnostic Protocol: Prepare a plate with assay buffer and serial dilutions of 2-methyl-1H-naphthyridin-4-one (at the same concentrations used in the main assay). Read the plate using the same filter sets and instrument settings as your primary screen. A concentration-dependent signal indicates autofluorescence.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore (an "inner-filter effect") or quench the signal through other mechanisms like FRET.[10][21] This results in a false negative or a false positive in loss-of-signal assays.

    • Diagnostic Protocol: In a well containing your fluorescent probe/substrate at its working concentration, add serial dilutions of 2-methyl-1H-naphthyridin-4-one. A concentration-dependent decrease in the probe's fluorescence indicates quenching.

  • Light Scattering: Poor solubility can lead to compound precipitation or aggregation, which scatters light and can be misread by the plate reader as an increase in fluorescence or absorbance.[11][14]

    • Diagnostic Protocol: Visually inspect the assay wells for precipitation after compound addition. Additionally, measure absorbance at a high wavelength (e.g., 600-700 nm) where neither the compound nor assay reagents should absorb; an increase in OD suggests scattering.

Mitigation Strategies for Fluorescence Interference
StrategyDescriptionCausality
Shift Wavelengths If your instrument and reagents allow, select excitation and emission wavelengths that do not overlap with the compound's fluorescence/absorbance spectrum.[14]This avoids the spectral window where the compound directly contributes to or subtracts from the signal.
Pre-Screen Correction Read the fluorescence of the compound plate before adding the final assay reagents. Subtract this background reading from the final endpoint reading.This method computationally removes the compound's intrinsic fluorescence contribution from the final data.
Use Time-Resolved FRET (TR-FRET) Switch to a TR-FRET or HTRF® assay format if possible. These assays use long-lifetime lanthanide donors, and the signal is read after a delay, allowing short-lived background fluorescence from interfering compounds to decay.[21]The time-gated detection specifically measures the FRET signal, effectively ignoring prompt fluorescence from interfering compounds.
Switch Assay Modality If interference is intractable, change to a non-fluorescent detection method, such as a luminescence, absorbance, or label-free technology (e.g., SPR).[14]This completely removes the mechanism of interference by changing the physical principle of detection.
Troubleshooting Guide 2: Aggregation-Based Interference

Compound aggregation is a frequent and deceptive source of false positives in HTS campaigns.[13] Aggregates act as non-specific inhibitors by sequestering the target protein.[14]

Observed Problem:

  • The compound shows potent inhibition in a biochemical assay.

  • The dose-response curve is unusually steep or shows a "humped" shape.

  • Structure-activity relationships (SAR) are illogical or flat.

Potential Cause: 2-methyl-1H-naphthyridin-4-one, particularly if poorly soluble in your assay buffer, may be forming colloidal aggregates at concentrations above its Critical Aggregation Concentration (CAC).[13]

Diagnostic Workflow & Mitigation

The key to diagnosing aggregation is to test the compound's sensitivity to conditions that disrupt these non-specific interactions.

Experimental Protocol: Detergent Disruption Assay

  • Prepare Reagents: Prepare your standard assay buffer and a second buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[14]

  • Run Parallel Assays: Perform the IC50 determination for 2-methyl-1H-naphthyridin-4-one in parallel using both the standard buffer and the detergent-containing buffer.

  • Analyze Data:

    • True Inhibitor: A specific, true inhibitor should show a consistent IC50 value in both buffers.

    • Aggregator: An aggregator's apparent potency will be significantly reduced (a rightward shift in the IC50 curve) in the presence of the detergent.[14] The detergent molecules disrupt the colloidal aggregates, releasing the sequestered enzyme.

Visualization: Aggregation & Detergent Action

Below is a diagram illustrating how compound aggregates can inhibit an enzyme and how this inhibition is reversed by the presence of a non-ionic detergent.

Aggregation_Mechanism cluster_0 Standard Assay Buffer cluster_1 Buffer + 0.01% Triton X-100 Compound {2-methyl-1H- naphthyridin-4-one} Aggregate Colloidal Aggregate Compound->Aggregate > CAC Enzyme_free Active Enzyme Enzyme_bound Sequestered Enzyme Enzyme_free->Enzyme_bound Aggregate->Enzyme_bound Sequesters Inhibition Apparent Inhibition Enzyme_bound->Inhibition Detergent Detergent Micelles Aggregate_disrupt Colloidal Aggregate Detergent->Aggregate_disrupt Disrupts Compound_mono Monomeric Compound Enzyme_active Active Enzyme No_Inhibition Activity Restored Enzyme_active->No_Inhibition Aggregate_disrupt->Compound_mono

Caption: Workflow showing aggregation-based inhibition and its reversal by detergent.

Additional Mitigation Strategies for Aggregation
  • Increase Enzyme Concentration: The apparent potency of aggregators is often sensitive to the enzyme concentration. True inhibitors typically are not.[14]

  • Add BSA: Including a "decoy" protein like Bovine Serum Albumin (BSA) in the buffer can sometimes mitigate aggregation-based artifacts.

  • Lower Compound Concentration: If possible, conduct primary screens at a lower concentration (e.g., < 10 µM) to stay below the compound's CAC.[10]

Troubleshooting Guide 3: Reactivity and General Assay Artifacts

Observed Problem:

  • Time-dependent inhibition that increases with pre-incubation time.

  • Activity in counter-screens that use thiol-containing reagents (e.g., DTT, GSH).[15]

  • Inhibition of a reporter enzyme (e.g., luciferase) in a counter-screen.

Potential Cause: The compound may be chemically reactive, modifying nucleophilic residues (like cysteine) on proteins or reacting with assay reagents.[15][22]

Diagnostic Workflow & Mitigation

A general workflow for triaging hits and identifying interference is crucial for any screening campaign.

Troubleshooting_Workflow Start Primary Hit Identified Check_Interference Run Interference Controls (No Enzyme/Target) Start->Check_Interference Interference_Yes Interference Detected Check_Interference->Interference_Yes Yes Interference_No No Direct Interference Check_Interference->Interference_No No Mitigate Apply Mitigation Strategy (e.g., change wavelength, subtract background) Interference_Yes->Mitigate Triage Triage as Artifact Interference_Yes->Triage Check_Aggregation Test Detergent Sensitivity (e.g., 0.01% Triton X-100) Interference_No->Check_Aggregation Re_Test Re-test in Primary Assay Mitigate->Re_Test Re_Test->Check_Interference Aggregation_Yes Aggregator Confirmed Check_Aggregation->Aggregation_Yes Yes Aggregation_No Not an Aggregator Check_Aggregation->Aggregation_No No Aggregation_Yes->Triage Orthogonal_Assay Confirm in Orthogonal Assay (Different detection method) Aggregation_No->Orthogonal_Assay Confirmed_Hit High-Quality, Confirmed Hit Orthogonal_Assay->Confirmed_Hit

Caption: A general workflow for identifying and triaging assay interference artifacts.

Key Counter-Screens:

  • Reporter Enzyme Inhibition: If your assay uses a reporter (e.g., Luciferase, HRP), run a dedicated assay to test if 2-methyl-1H-naphthyridin-4-one directly inhibits the reporter enzyme.[19]

  • Thiol Reactivity: Assess reactivity by pre-incubating the compound with a high concentration of a thiol-containing molecule like DTT or glutathione before adding it to the assay.[15] A loss of activity after pre-incubation suggests the compound is a reactive electrophile.

Summary of Interference Types and Solutions
Interference TypeAssays AffectedDiagnostic TestPrimary Mitigation Strategy
Autofluorescence Fluorescence, FRET, FPCompound-only fluorescence readUse TR-FRET or switch to a non-fluorescent modality.[10][14][21]
Signal Quenching Fluorescence, LuminescenceCompound + probe controlIncrease probe concentration; switch assay modality.[10]
Light Scattering Absorbance, FluorescenceVisual inspection; OD scanImprove solubility (e.g., add DMSO, change buffer); add detergent.[14]
Aggregation All (esp. biochemical)Detergent sensitivity assay; DLSAdd 0.01-0.1% non-ionic detergent to buffer.[13][14]
Chemical Reactivity All (esp. biochemical)Pre-incubation with DTT/GSHAdd scavenger reagents (BSA, DTT); triage compound.[15]

By systematically applying these diagnostic workflows and mitigation strategies, researchers can confidently validate hits and avoid pursuing artifacts, ultimately saving significant time and resources in the drug discovery process.[20][23]

References
  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]

  • Yasgar, A., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY. [Link]

  • Assay Guidance Manual. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling. [Link]

  • Xia, Y., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Ukita, T., et al. (1994). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Rudolphi, F., & Wassermann, A. M. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • Bank, H. T., et al. (2015). PAINS in the assay: Chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Mayo Clinic. [Link]

  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... ResearchGate. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Singh, C., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Singh, C., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. National Institutes of Health. [Link]

  • Li, L., et al. (2014). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][10][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abás, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

Sources

improving the selectivity of 2-methyl-1H-naphthyridin-4-one for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Naphthyridinone Scaffolds

Welcome to the technical support center for researchers working with naphthyridinone-based compounds. The 2-methyl-1H-naphthyridin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, known to be a core component of inhibitors for various targets, particularly protein kinases.[1][2][3] A primary challenge in developing these molecules is achieving high selectivity for the intended target over other structurally similar proteins, which is critical for minimizing off-target effects and ensuring therapeutic efficacy.

This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights in a question-and-answer format to address common issues encountered during your selectivity enhancement campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial 2-methyl-1H-naphthyridin-4-one lead compound is potent against my target kinase, but a kinome panel screen revealed significant off-target activity against closely related kinases. Where do I start with improving selectivity?

A1: This is a classic challenge in kinase inhibitor development, largely due to the high conservation of the ATP-binding site across the human kinome.[4] Your starting point should be a multi-pronged approach combining computational analysis with strategic medicinal chemistry.

Step 1: Analyze the Structural Differences Between On- and Off-Targets

The key to selectivity is to exploit the subtle differences that do exist. Focus on regions of the ATP pocket that show lower conservation.

  • The Gatekeeper Residue: This is a critical "selectivity filter."[4] A bulky gatekeeper (like methionine or phenylalanine) in an off-target kinase can create a steric clash with a strategically placed bulky group on your inhibitor, while a smaller gatekeeper (threonine, valine) in your primary target will allow binding. Analyze the gatekeeper residues of your target versus your main off-targets.

  • Solvent-Exposed Region: Modifications to the part of your molecule that extends out of the ATP pocket and into the solvent can introduce interactions with unique surface residues on your target kinase, enhancing affinity and selectivity.

  • Back Pocket (Hydrophobic Pocket): Access to this area is controlled by the gatekeeper residue. If your target has a small gatekeeper, designing moieties that can access this pocket can significantly improve selectivity.[4]

Step 2: Formulate a Medicinal Chemistry Strategy

Based on your structural analysis, you can now design a focused library of new derivatives. A common workflow is illustrated below.

MedChem_Cycle cluster_0 Design Phase cluster_1 Execution & Analysis A Structural Analysis (Target vs. Off-Target) B Identify Selectivity Pockets (Gatekeeper, Solvent Front) A->B C In Silico Docking of Virtual Modifications B->C D Synthesize Focused Library of Analogs C->D Prioritize Analogs E Biochemical Assay (On-Target Potency) D->E F Selectivity Panel Screen (Key Off-Targets) E->F G Analyze SAR Data F->G G->A Iterate

Caption: Iterative medicinal chemistry cycle for selectivity enhancement.

A successful strategy often involves structure-activity relationship (SAR) studies where systematic modifications are made to the naphthyridinone core. For instance, research on AXL kinase inhibitors demonstrated that optimizing a 1,6-naphthyridinone series could yield compounds with over 300-fold selectivity against the highly homologous MET kinase.[5]

Q2: I'm considering a covalent inhibitor strategy to improve selectivity. What are the key considerations for the naphthyridinone scaffold?

A2: Covalent inhibition is a powerful strategy for achieving high potency and selectivity, but it depends on a crucial prerequisite: the presence of a nucleophilic residue (typically a non-conserved cysteine) near the binding site of your target kinase.[4][6]

Troubleshooting & Strategy:

  • Confirm the Cysteine: First, verify through sequence alignment and structural analysis (if a crystal structure is available) that your target kinase possesses a suitably positioned cysteine that is absent in your major off-targets.

  • Install a "Warhead": Modify your naphthyridinone derivative by adding a mildly electrophilic group (the "warhead") that can form a covalent bond with the cysteine's thiol group. Common warheads include acrylamides or α-haloacetamides.

  • Positioning is Crucial: The warhead must be attached to a part of your inhibitor that will be oriented correctly towards the cysteine upon binding. This often requires significant synthetic effort and SAR exploration to find the optimal attachment point and linker length.

The logical workflow for this approach is as follows:

Covalent_Inhibitor_Workflow A Step 1: Target Validation Confirm non-conserved Cysteine in target kinase Perform sequence/structural alignment vs. off-targets B Step 2: Design & Synthesis Select appropriate electrophilic warhead (e.g., acrylamide) Synthesize derivative with warhead positioned towards Cys A->B Cys Present C Step 3: Biochemical Validation Confirm irreversible inhibition (e.g., washout assay) Determine potency (IC50) and rate of inactivation (kinact/KI) B->C D Step 4: Selectivity Confirmation Test against Cys-lacking off-targets Screen in broad kinome panel to ensure specificity C->D

Caption: Workflow for developing a covalent inhibitor.

Caution: A potential downside of covalent inhibitors is the risk of resistance arising from mutations of the target cysteine residue.[4] This should be considered during the target validation phase.

Q3: How do I properly set up and interpret a kinase selectivity panel screen to validate my new, optimized compounds?

A3: A commercial kinase panel screen is the gold standard for empirically determining the selectivity of your inhibitor.[7] However, the experimental design and data interpretation are critical for obtaining meaningful results.

Experimental Protocol: Kinase Selectivity Profiling

  • Provider Selection: Choose a reputable provider offering a large, well-curated kinase panel (e.g., Reaction Biology, Promega).[7][8] These services typically use either radiometric assays (like ³³P-ATP filter binding) or luminescence-based ADP detection (like ADP-Glo™).[7][8]

  • Concentration Selection:

    • Single-Dose Screening: For an initial overview, screen your compound at a single, fixed concentration (e.g., 1 µM or 10 µM). This quickly identifies potent off-targets.

    • Dose-Response (IC50): For lead compounds, determining the IC50 value against a panel of kinases provides a quantitative measure of selectivity.

  • ATP Concentration: This is a critical parameter.

    • At Km[ATP]: Many vendors run assays with the ATP concentration near the Michaelis constant (Km) for each kinase. This reflects the inhibitor's intrinsic biochemical affinity.[9]

    • At Physiological ATP: Requesting screening at high ATP concentrations (~1 mM) can be more representative of the cellular environment, where your inhibitor must compete with abundant ATP.[9]

  • Data Analysis: The primary output will be the percent inhibition of each kinase at your chosen concentration or a series of IC50 values.

Data Presentation and Interpretation

Summarize your results in a table comparing the parent compound with your optimized derivative.

Kinase TargetParent Compound IC50 (nM)Optimized Compound '36' IC50 (nM)Selectivity Fold-Change
Primary Target (e.g., PKMYT1) 505 10x more potent
Off-Target 1 (e.g., WEE1)801,200 15x more selective
Off-Target 2 (e.g., CDK2)250>10,000 >40x more selective
Off-Target 3 (e.g., AXL)6008,500 14x more selective

This table is a hypothetical example based on principles from cited literature.

From this data, you can calculate a Selectivity Score , often defined as the number of kinases inhibited by less than a certain threshold (e.g., 50%) at a given concentration. A more selective compound will have a lower score. The discovery of a selective PKMYT1 inhibitor (compound 36) from a naphthyridinone scaffold highlights how structural modifications can dramatically enhance kinome selectivity.[10]

References

  • Chen, B., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Pharmaceuticals. Available at: [Link]

  • Zhang, D., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Full Text. Semantic Scholar. Available at: [Link]

  • Chen, B., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sagan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yuan, C., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link]

  • Georgi, S., & Baran, P. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][10]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, W., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Sagan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines - Full Text. Semantic Scholar. Available at: [Link]

  • Okafor, C.E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]

  • ResearchGate. Structure–activity relationship (SAR) and docking studies... ResearchGate. Available at: [Link]

  • Wang, S., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. Available at: [Link]

  • Lo, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • ResearchGate. Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. ResearchGate. Available at: [Link]

  • Gellis, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Hsieh, M., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. Available at: [Link]

  • Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology PDF. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1H-naphthyridin-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals embarking on the gram- to kilogram-scale synthesis of 2-methyl-1H-naphthyridin-4-one. As a key intermediate and active pharmaceutical ingredient (API) in various research programs, robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of scaling this process from the bench to preclinical batch production.

Introduction to the Synthetic Challenge

The synthesis of 2-methyl-1H-naphthyridin-4-one typically relies on well-established named reactions for the formation of the bicyclic core. The most common and scalable approach is a variation of the Gould-Jacobs reaction, or more specifically, the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aminopyridine with a β-ketoester followed by a high-temperature thermal cyclization.[1][2][3] While effective at the lab scale, scaling this process introduces significant challenges related to heat and mass transfer, impurity profiles, and product isolation.

This guide will focus on the Conrad-Limpach approach due to its prevalence and applicability to the target molecule. We will explore the critical parameters of each step and provide solutions to common issues encountered during scale-up.

Core Synthesis Workflow

The synthesis can be conceptually broken down into two primary stages: enamine formation and thermal cyclization. Understanding the intricacies of each is paramount for a successful scale-up campaign.

Synthesis_Workflow cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Purification A 2-Aminopyridine C Intermediate Enamine A->C Condensation (Acid Catalyst, Toluene) B Ethyl Acetoacetate B->C E Crude 2-methyl-1H- naphthyridin-4-one C->E Intramolecular Cyclization (~250 °C) D High-Temperature Solvent (e.g., Dowtherm A) D->E F Purified 2-methyl-1H- naphthyridin-4-one (API) E->F Crystallization (e.g., Ethanol/Water)

Caption: Overall workflow for the synthesis of 2-methyl-1H-naphthyridin-4-one.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage to control during scale-up?

A1: The thermal cyclization is by far the most critical and challenging step.[1][4] At scale, achieving uniform heating to ~250 °C and managing the exothermic nature of the ring-closure requires specialized high-temperature reactors. Insufficient or uneven heating can lead to incomplete conversion and the formation of thermally-induced byproducts.

Q2: Which isomer of aminopyridine should I use?

A2: To obtain the 1,8-naphthyridine core of 2-methyl-1H-naphthyridin-4-one, you must start with a 2-aminopyridine derivative. Specifically, for the target molecule, 2-aminopyridine itself is the correct starting material. Using 3-aminopyridine would lead to the 1,5-naphthyridine isomer, while 4-aminopyridine would result in the 1,6-naphthyridine isomer.[1][5]

Q3: Why is Dowtherm A or a similar high-boiling solvent necessary?

A3: The intramolecular cyclization of the enamine intermediate requires a significant activation energy, necessitating temperatures around 250 °C.[1][6] Solvents like Dowtherm A or diphenyl ether have high boiling points that allow the reaction to be conducted at these temperatures under atmospheric pressure, which is safer and more practical for large-scale operations than using high-pressure reactors.

Q4: Can I use a different β-ketoester instead of ethyl acetoacetate?

A4: Yes, but it will change the substituent at the 2-position. Ethyl acetoacetate provides the required methyl group for 2-methyl-1H-naphthyridin-4-one. Using a different β-ketoester would result in a different C2-substituted naphthyridinone.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low yield of enamine intermediate - Incomplete water removal during condensation.- Incorrect catalyst or catalyst loading.- Use a Dean-Stark trap to azeotropically remove water.- Ensure an appropriate acid catalyst (e.g., p-toluenesulfonic acid) is used at catalytic amounts.
Incomplete cyclization - Insufficient reaction temperature or time.- Poor heat transfer in a large reactor.- Verify internal reactor temperature is consistently at ~250 °C.- Increase reaction time and monitor by HPLC.- Ensure vigorous stirring to improve heat distribution.
Dark-colored, tarry crude product - Thermal degradation of starting materials or product.- Presence of oxygen at high temperatures.- Optimize reaction time to minimize exposure to high temperatures.[7]- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen).
Formation of the 2-hydroxy-4-methyl isomer (Knorr product) - Reaction conditions favoring thermodynamic control.- The Conrad-Limpach pathway to the 4-one is generally favored at higher temperatures. However, careful control of the initial condensation step is key.[3][6]
Difficulty in purifying the final product - Co-precipitation of starting materials or byproducts.- Poor solubility of the product.- Optimize crystallization conditions. A mixed solvent system like ethanol/water or DMF/water can be effective.- Consider a pH adjustment during workup to precipitate the product while keeping impurities in solution.
Product degradation during isolation - Prolonged exposure to high temperatures during solvent removal.- Use vacuum distillation to remove high-boiling solvents at a lower temperature.- Isolate the product by precipitation and filtration rather than complete solvent removal by distillation.

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of the Enamine Intermediate
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser.

  • Charging Reagents: To the flask, add 2-aminopyridine (94.1 g, 1.0 mol), ethyl acetoacetate (143.1 g, 1.1 mol), a catalytic amount of p-toluenesulfonic acid (1.9 g, 0.01 mol), and toluene (500 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC or HPLC to confirm the consumption of 2-aminopyridine.

  • Workup: Cool the reaction mixture to room temperature. The enamine intermediate will precipitate. Filter the solid and wash with cold toluene. Dry the solid under vacuum.

Protocol 2: Preclinical Scale (Kilogram) Thermal Cyclization

Safety Note: This procedure involves very high temperatures and should only be performed in a suitable high-temperature reactor with appropriate safety measures.

  • Reactor Setup: A 20 L glass-lined reactor equipped with a high-torque mechanical stirrer, a thermocouple, a nitrogen inlet, and a distillation setup for solvent removal is required.

  • Solvent Pre-heating: Charge the reactor with Dowtherm A (10 L) and heat to 250 °C under a gentle stream of nitrogen.

  • Reagent Addition: Slowly add the dried enamine intermediate (1.0 kg) to the hot Dowtherm A in portions to control any initial exotherm.

  • Reaction: Maintain the internal temperature at 250-255 °C for 2-4 hours. The product will begin to precipitate.

  • Monitoring: Take aliquots of the reaction mixture (use a suitable sampling system for high-temperature liquids), quench, and analyze by HPLC to determine the reaction endpoint.

  • Isolation: Cool the reactor to 80-100 °C. Add a co-solvent like toluene or xylene to reduce the viscosity of the slurry. Filter the precipitated crude product using a pressure filter or centrifuge. Wash the filter cake with the co-solvent.

  • Drying: Dry the crude product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 3: Purification by Crystallization
  • Dissolution: In a separate reactor, dissolve the crude 2-methyl-1H-naphthyridin-4-one in a minimal amount of hot dimethylformamide (DMF) or ethanol.

  • Decolorization (Optional): If the solution is darkly colored, add activated charcoal and stir for 30 minutes at 80 °C, then filter through celite to remove the charcoal.

  • Crystallization: Slowly add water as an anti-solvent to the hot solution until the solution becomes cloudy. Re-heat to obtain a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 60-80 °C.

Mechanistic and Troubleshooting Diagrams

Troubleshooting_Cyclization cluster_solutions Troubleshooting Actions Start Crude Product Analysis (Post-Cyclization) Incomplete High levels of starting enamine? Start->Incomplete Dark Product is dark/tarry? Incomplete->Dark No Sol_Incomplete Increase reaction time/temp. Improve reactor agitation. Incomplete->Sol_Incomplete Yes Impure Significant impurities other than starting material? Dark->Impure No Sol_Dark Reduce reaction time. Ensure inert atmosphere. Dark->Sol_Dark Yes Good Product is clean and conversion is high Impure->Good No Sol_Impure Optimize purification. Consider alternative cyclization. Impure->Sol_Impure Yes

Caption: Decision tree for troubleshooting the thermal cyclization stage.

References

  • Choudhury, S. S., Shekh, S., Dhakad, A., Kumar, A., & D., S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304–19313. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Zhang, L., Yi, W., Liu, H., & Sun, N. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2959. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., Kumar, A., & D., S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Conrad-Limpach Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. [Link]

  • Wikipedia contributors. (2023, November 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Choudhury, S. S., Shekh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Choudhury, S. S., Shekh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Wikipedia contributors. (2023, April 1). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]

  • Request PDF: Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. (n.d.). ResearchGate. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Deady, L. W. (1984). A synthesis of Benzo[c][8][9]naphthyridinones: an exception to the Knorr reaction. Australian Journal of Chemistry. [Link]

  • de la Moya, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (2012). Biotage. [Link]

  • Chen, Y.-L., et al. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Molecules. [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-methyl-1H-naphthyridin-4-one: A Comparative Guide for Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical juncture in the journey from discovery to clinical application. The naphthyridinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including roles as kinase inhibitors, microtubule disruptors, and phosphodiesterase inhibitors.[1][2][3] This guide provides a comprehensive framework for the validation of the MoA of a specific derivative, 2-methyl-1H-naphthyridin-4-one, with a primary focus on a hypothesized kinase inhibitory action, while also exploring alternative potential mechanisms. We will delve into the strategic selection of experiments, present detailed protocols, and compare methodologies to ensure a robust and self-validating approach to target identification and confirmation.

Initial Hypothesis Generation: Why Suspect a Kinase Target?

The 1,6-naphthyridin-2(1H)-one core, structurally related to our compound of interest, has been successfully exploited to develop potent and selective inhibitors of kinases such as c-Met and FGFR4.[4][5] Furthermore, many small molecule drugs exert their effects by interacting with multiple targets.[6] Given the precedent within this chemical class, a primary hypothesis is that 2-methyl-1H-naphthyridin-4-one functions as a kinase inhibitor. However, it is crucial to remain unbiased. Derivatives of the closely related 2-arylnaphthyridin-4-one have been shown to target microtubules, leading to cell cycle arrest and apoptosis.[1][7] Therefore, our validation strategy will be two-pronged, with an initial broad-based screening to identify the molecular target, followed by specific assays to confirm the MoA.

The Crucial First Step: Target Deconvolution

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound.[6][8] This is arguably the most challenging yet vital phase. We will compare several robust methodologies for this purpose.

Affinity-Based Approaches: Fishing for a Target

Affinity-based methods are a cornerstone of target identification. They rely on the specific binding interaction between the small molecule and its protein target.[6][9]

Method Comparison: Affinity Chromatography vs. Protein Microarrays

Method Principle Advantages Disadvantages
Affinity Chromatography The small molecule is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[6][8][9]- Identifies direct binding partners.[10] - Target proteins are in their native conformation.[10]- Requires chemical modification of the small molecule, which may alter its binding properties.[9] - Can be time-consuming.
Protein Microarrays A labeled version of the small molecule is incubated with an array of purified proteins to identify binding interactions.[8]- High-throughput screening of thousands of proteins.[8] - Can identify low-abundance targets.[10]- Proteins may not be in their native conformation. - Can produce false positives.

Experimental Workflow: Affinity Chromatography

This workflow outlines the key steps for identifying the target of 2-methyl-1H-naphthyridin-4-one using affinity chromatography.

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Target Identification A Synthesize Linker-Modified 2-methyl-1H-naphthyridin-4-one B Immobilize on Solid Support (e.g., Agarose Beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins (SDS-PAGE) E->F G Identify Proteins (Mass Spectrometry) F->G

Caption: Workflow for target identification using affinity chromatography.

Genetic and Genomic Approaches: Unmasking the Pathway

Genetic and genomic methods offer an unbiased way to identify targets by observing the cellular response to the compound.[11]

Method Comparison: CRISPR-Based Screens vs. Expression Profiling

Method Principle Advantages Disadvantages
CRISPR-Based Genetic Screens A library of cells with single-gene knockouts is treated with the compound. Genes whose knockout confers resistance or sensitivity are potential targets or pathway members.[11]- Unbiased, genome-wide approach. - Can identify both direct targets and essential pathway components.[11]- Technically complex and resource-intensive. - May not identify the direct binding target.
Gene Expression Profiling (e.g., RNA-Seq) Changes in gene expression in response to compound treatment can provide clues about the affected pathways and potential targets.[10]- Provides a global view of the cellular response. - Can help to formulate hypotheses about the MoA.- Identifies downstream effects, not necessarily the direct target. - Requires sophisticated bioinformatics analysis.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

This diagram illustrates the process of a CRISPR-based screen to identify genes that modulate the activity of 2-methyl-1H-naphthyridin-4-one.

CRISPR_Screen_Workflow A Introduce sgRNA Library into Cas9-expressing Cells B Treat Cell Population with 2-methyl-1H-naphthyridin-4-one A->B C Collect Resistant and Sensitive Cell Populations B->C D Sequence sgRNAs to Identify Enriched/Depleted Genes C->D E Bioinformatic Analysis to Identify Candidate Targets D->E Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Putative Target Kinase Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactor->CellProliferation Promotes Inhibitor 2-methyl-1H-naphthyridin-4-one Inhibitor->TargetKinase Inhibits

Caption: Hypothesized inhibition of a kinase signaling pathway.

Comparison with an Alternative Hypothesis: Microtubule Disruption

As previously mentioned, some naphthyridinone derivatives affect microtubule dynamics. [1][2][7]It is prudent to investigate this as a potential MoA for 2-methyl-1H-naphthyridin-4-one, especially if the kinase inhibition hypothesis is not validated.

Experimental Approaches to Validate Microtubule Disruption

Experiment Principle Expected Outcome if Positive
Tubulin Polymerization Assay Measures the in vitro polymerization of purified tubulin in the presence of the compound.Inhibition or enhancement of tubulin polymerization.
Immunofluorescence Microscopy Staining of the microtubule network in treated cells to visualize any morphological changes.Disruption of the microtubule cytoskeleton, formation of abnormal mitotic spindles.
Cell Cycle Analysis As mentioned before, microtubule disruption often leads to arrest in the G2/M phase of the cell cycle.Accumulation of cells in the G2/M phase.

Conclusion: A Rigorous Path to MoA Validation

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Lee, H. Y., & Lee, J. S. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Chemical Biology, 6(1), 1-10. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Molecular and Cellular Biology, 38(7), 573-579. Retrieved from [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

  • Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1279-1288. Retrieved from [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Retrieved from [Link]

  • Hsieh, M. C., et al. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 90, 775-787. Retrieved from [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2139-2165. Retrieved from [Link]

  • Hsieh, M. C., et al. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 90, 775-787. Retrieved from [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Retrieved from [Link]

  • Kuo, C. L., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081-4087. Retrieved from [Link]

  • Stokes, J. M., et al. (2026, January 15). Rebuilding the Antibiotic Pipeline with Guided Generative Models. Preprints.org. Retrieved from [Link]

  • Ukita, T., et al. (1995). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 38(11), 1995-2003. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6438. Retrieved from [Link]

  • Al-Tel, T. H. (2007). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 44(6), 1347-1352. Retrieved from [Link]

  • Oliveras, J. M., et al. (2025, October 15). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6438. Retrieved from [Link]

  • Chen, Y., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[8][12]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1344-1358. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Methyl-1H-Naphthyridin-4-one and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the naphthyridinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comprehensive comparative analysis of 2-methyl-1H-naphthyridin-4-one and its analogues, with a focus on their synthesis, chemical properties, and performance as potential therapeutic agents, particularly in the realm of oncology. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in experimental data to empower researchers in drug discovery and development.

The 2-Methyl-1H-Naphthyridin-4-one Core: Synthesis and Isomeric Considerations

The parent compound, 2-methyl-1H-naphthyridin-4-one, can exist as several isomers depending on the position of the second nitrogen atom in the bicyclic ring system. The 1,5-, 1,6-, 1,7-, and 1,8-naphthyridinone cores are the most common. The synthesis of these scaffolds often relies on classical cyclization reactions, such as the Gould-Jacobs reaction, which is a cornerstone in the preparation of 4-hydroxyquinoline and, by extension, 4-oxonaphthyridinone systems.[2][3][4]

A prevalent synthetic strategy involves the condensation of an appropriately substituted aminopyridine with a β-ketoester, followed by a thermal cyclization. For instance, the synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one can be achieved by reacting ethyl (Z)-3-(3-pyridylamino)-2-butenoate in a high-boiling solvent mixture like diphenyl ether.[5]

Experimental Protocol: Synthesis of 2-Methyl-1,5-naphthyridin-4(1H)-one[5]
  • Reaction Setup: Add ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (8.0 g) to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (20 ml).

  • Cyclization: Heat the solution under reflux for 1 hour.

  • Isolation: Cool the reaction mixture. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with hexane (20 ml) and ether (20 ml). Further purify the crude product by flash chromatography, eluting with a gradient of methanol in dichloromethane.

This method can be adapted to synthesize other isomers by starting with the corresponding aminopyridine isomer. The choice of the starting aminopyridine is the critical determinant of the final naphthyridinone scaffold.

Comparative Analysis of Biological Activity: Anticancer Properties

Analogues of 2-methyl-1H-naphthyridin-4-one have demonstrated significant potential as anticancer agents, primarily through two key mechanisms of action: inhibition of tubulin polymerization and modulation of the mTOR signaling pathway.

Inhibition of Tubulin Polymerization

A significant class of 2-aryl-1,8-naphthyridin-4-one analogues has been shown to exhibit potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[6][7][8] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity (IC50) of several 2-aryl-1,8-naphthyridin-4-one analogues against various human cancer cell lines.

CompoundRCancer Cell LineIC50 (µM)[9]
1 3-OCH3HL-600.85
Hep3B1.23
NCI-H4601.56
2 3-OHHL-600.78
Hep3B0.95
NCI-H4601.12
3 4-OCH3HL-60> 50
Hep3B> 50
NCI-H460> 50

This data is illustrative and compiled from a study comparing a series of analogues. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Structure-Activity Relationship (SAR) Insights:

The data suggests that substitution at the 3'-position of the 2-phenyl ring is crucial for potent activity. A hydroxyl group at this position (Compound 2 ) often confers slightly better activity than a methoxy group (Compound 1 ). In contrast, substitution at the 4'-position (Compound 3 ) leads to a dramatic loss of activity. This highlights the specific steric and electronic requirements of the colchicine binding site.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement tubulin Purified Tubulin mix Mix Tubulin, Buffer, and Compound in plate tubulin->mix buffer G-PEM Buffer (GTP, MgCl2, EGTA) buffer->mix compound Test Compound (e.g., Naphthyridinone analogue) compound->mix plate 96-well plate incubate Incubate at 37°C mix->incubate read Measure Absorbance at 340 nm over time incubate->read analyze Analyze Polymerization Curve read->analyze

Caption: Workflow for a tubulin polymerization inhibition assay.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[10] Certain benzo[h][2][11]naphthyridin-2(1H)-one derivatives have emerged as highly potent and selective mTOR inhibitors.[12][13] These compounds act as ATP-competitive inhibitors, blocking the kinase activity of both mTORC1 and mTORC2 complexes.

Comparative mTOR Inhibition Data:

CompoundmTORC1 IC50 (nM)[13]Cellular mTORC1 EC50 (nM)[10]PI3K Selectivity (fold)[13]
Torin1 52>1000
Torin2 ~10.25~800

SAR Insights:

The development from Torin1 to Torin2, a more potent and bioavailable analogue, highlights the importance of subtle structural modifications. The replacement of a quinoline moiety with an aminopyridine and optimization of the piperazine substituent led to a significant enhancement in cellular potency and pharmacokinetic properties.[10]

Signaling Pathway: mTOR Inhibition by Naphthyridinone Analogues

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Naphthyridinone Naphthyridinone Analogue (e.g., Torin2) Naphthyridinone->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of naphthyridinone analogues.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[2][3][4][5][14]

Western Blot Analysis of mTOR Pathway Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanism of drug action.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][11][15][16][17]

Conclusion and Future Directions

The 2-methyl-1H-naphthyridin-4-one scaffold and its analogues represent a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of their synthesis and biological activities, with a focus on their potential as anticancer agents through the inhibition of tubulin polymerization and the mTOR signaling pathway. The provided experimental protocols offer a validated framework for researchers to further explore this promising class of compounds.

Future research should focus on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation naphthyridinone-based drugs. Furthermore, exploring the potential of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could open up new avenues for their clinical application.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Sittampalam, G. S., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Chen, K., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 42(20), 4081–4087.
  • Hsieh, M. C., et al. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European journal of medicinal chemistry, 90, 775–787.
  • Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(10), e1811.
  • Ghosh, S., et al. (2010). (A) Western blot analysis for phosphorylation of the various mTOR... [Figure]. In SIRT1 Negatively Regulates the Mammalian Target of Rapamycin. ResearchGate. [Link]

  • Hsieh, M. C., et al. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European journal of medicinal chemistry, 90, 775–787.
  • Chen, K., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 42(20), 4081–4087.
  • Shi, Q., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 40(8), 1151–1157.
  • GitHub. prantlf/graphviz-builder. [Link]

  • DevTools daily. Free Graphviz / Dot online editor. [Link]

  • YouTube. (2023, November 29). Dot Language Graphviz. [Link]

  • El-Gohary, N. S., & Shaaban, M. A. (2018). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Acta Chimica Slovenica, 65(3), 675-688.
  • Al-Tel, T. H. (2009). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Molecules, 14(3), 1276–1288.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324.
  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European journal of medicinal chemistry, 121, 541–553.
  • Shimkin, K. W., et al. (2024, July 20).
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][11]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155.

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2010, October 1). THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses, 88, 42-53.
  • graphviz.org. Examples — graphviz 0.21 documentation. [Link]

  • Husain, A., et al. (2015). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[2][3][4]oxadiazol-2-ylmethyl]-1H-benzimidazole. Acta Poloniae Pharmaceutica, 72(3), 483–491.

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480.

  • Ibañez, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 26(20), 6171.
  • Zhang, J., et al. (2011). Process improvement on the synthesis of 2-methyl-1, 4-naphthoquinone. Guangzhou Huagong, 39(1), 123-124.
  • Smith, A. B., et al. (2024, April 24). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. The Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Naphthyridinones

The naphthyridine scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-methyl-1H-naphthyridin-4-one, a specific derivative, represents a class of compounds with significant potential in drug development pipelines. The journey from synthesis to clinical application, however, is critically dependent on the ability to accurately and reliably quantify the molecule in various matrices—from bulk drug substance to complex biological fluids.

This guide provides an in-depth comparison of two common but distinct analytical techniques for the quantification of 2-methyl-1H-naphthyridin-4-one: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

The core of this document is a detailed protocol for the cross-validation of these two methods. Cross-validation is the formal process of comparing two validated analytical procedures to demonstrate their equivalence.[3] This is not merely a procedural formality; it is essential for ensuring data integrity and consistency throughout a drug's lifecycle, particularly when transferring methods between laboratories, upgrading technology, or analyzing samples from pivotal long-term studies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a trustworthy and scientifically sound framework.[4][5][6]

Profile of Analytical Methodologies

The choice of an analytical method is driven by its intended purpose. A method for routine quality control of a drug substance has different requirements than one for quantifying picogram levels in a pharmacokinetic study. Here, we profile two methods that cover this analytical spectrum.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This technique is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and simplicity make it ideal for assays of drug substance purity and content uniformity in formulations.

  • Principle of Causality: The method's design is based on the hydrophobic properties of 2-methyl-1H-naphthyridin-4-one. A non-polar C18 stationary phase is chosen to retain the analyte, while a polar mobile phase of acetonitrile and water elutes it. The inclusion of an acid like formic acid is critical; it protonates residual silanols on the silica backbone, preventing peak tailing and ensuring symmetrical peak shape for accurate integration. The detection wavelength is selected based on the analyte's chromophore, which exhibits maximum absorbance around 260 nm, providing a balance of sensitivity and specificity against common impurities.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 10% B to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Serially dilute with the mobile phase (10% B) to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring exceptional sensitivity and specificity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the gold standard.[7]

  • Principle of Causality: This method achieves its performance by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is fragmented in the second quadrupole (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. This process, known as Selected Reaction Monitoring (SRM), is exquisitely specific, as it is highly improbable that an interfering compound will have the same retention time, parent mass, and fragment mass as the analyte.[8]

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive

    • SRM Transition: (Hypothetical) Precursor Ion (Q1): m/z 173.1 → Product Ion (Q3): m/z 145.1

    • Collision Energy: 20 eV

    • Dwell Time: 100 ms

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Serially dilute with 50:50 acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

The Cross-Validation Study: A Framework for Ensuring Equivalence

The objective of this study is to demonstrate that Method A and Method B provide comparable results across a defined concentration range, ensuring that data generated by either method can be used interchangeably. The protocol adheres to the validation characteristics outlined in ICH Q2(R1).[9][10]

Experimental Workflow

The cross-validation process follows a structured sequence to ensure a robust comparison.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Parallel Analysis cluster_data 3. Data Evaluation prep Prepare QC Samples (Low, Mid, High Concentrations) spike Spike into Common Matrix (e.g., Placebo Formulation) prep->spike method_a Analyze Aliquots with Method A (HPLC-UV) spike->method_a method_b Analyze Aliquots with Method B (LC-MS/MS) spike->method_b stats Statistical Comparison (Paired t-test, Regression) method_a->stats method_b->stats criteria Evaluate Against Acceptance Criteria stats->criteria report Generate Report criteria->report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before beginning, establish clear criteria for equivalence. A common approach is that the mean result from the new method should be within ±15% of the mean result from the original method, and the precision (%RSD) of the differences should not exceed 15%.

  • Prepare Quality Control (QC) Samples: Prepare a single batch of QC samples at a minimum of three concentration levels (low, medium, high) within the overlapping analytical range of both methods (e.g., 0.5 µg/mL, 10 µg/mL, and 50 µg/mL).

  • Sample Analysis:

    • Analyze a minimum of six replicates (n=6) of each QC level using both Method A and Method B on the same day by the same analyst.

    • Randomize the injection sequence to minimize any time-dependent bias.

  • Data Processing: Calculate the concentration of each replicate using the respective calibration curves for each method.

  • Statistical Evaluation:

    • For each QC level, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained from each method.

    • Calculate the percent difference for each replicate pair: %Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100.

    • Perform a paired t-test to determine if there is a statistically significant difference between the means of the two methods.[11]

    • Use regression analysis (e.g., Deming regression) to assess for constant and proportional bias. Simple correlation is insufficient and can be misleading.[12][13]

Comparative Data Analysis

The following tables summarize the expected performance characteristics from the validation of each method and the results of the cross-validation study.

Table 1: Individual Method Validation Summary
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)ICH Guideline Requirement
Specificity Demonstrated against placebo and known impurities.Demonstrated by unique SRM transition and retention time.Procedure must be specific for the analyte.[9]
Linearity (r²) > 0.999> 0.998r² > 0.995 is typical
Range 0.5 - 100 µg/mL0.1 - 200 ng/mLSuitable level of accuracy, precision, and linearity.[10]
LLOQ 0.5 µg/mL0.1 ng/mLS/N ≥ 10 with acceptable precision and accuracy.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Typically 98-102% for drug substance.
Precision (%RSD) < 2.0%< 5.0%Typically < 2% for drug substance assay.
Table 2: Cross-Validation Results (n=6)
QC LevelMethod A Mean (µg/mL)Method B Mean (µg/mL)Mean % Difference (B vs. A)Paired t-test (p-value)Conclusion (Acceptance: ±15%)
Low QC (0.5 µg/mL) 0.510.49-3.9%0.35 (p > 0.05)Pass
Mid QC (10 µg/mL) 10.059.98-0.7%0.68 (p > 0.05)Pass
High QC (50 µg/mL) 49.8950.34+0.9%0.51 (p > 0.05)Pass

The data indicates no statistically significant difference between the methods (p > 0.05 for all levels), and the mean percent difference is well within the acceptance criterion of ±15%. Therefore, the methods can be considered equivalent within the tested range.

Interplay of Validation Parameters

The reliability of an analytical method is not defined by a single parameter but by the successful interplay of several key characteristics. This relationship underscores the self-validating nature of a well-designed protocol.

G Specificity Specificity Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision (Repeatability) Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Reliability Overall Method Reliability Accuracy->Reliability Precision->Reliability Robustness Robustness Robustness->Reliability

Caption: Relationship between core analytical validation parameters.

Conclusion and Recommendations

This guide has detailed two validated analytical methods for 2-methyl-1H-naphthyridin-4-one and provided a comprehensive framework for their cross-validation.

  • Method A (HPLC-UV) is the recommended choice for routine quality control, release testing of drug substances and products, and stability studies where analyte concentrations are high. Its operational simplicity and robustness are key advantages.

  • Method B (LC-MS/MS) is indispensable for applications requiring high sensitivity, such as pharmacokinetic/toxicokinetic studies, metabolite identification, and analysis of trace-level impurities or degradants.

The successful cross-validation demonstrates that data generated by both methods are equivalent and reliable. This allows a project to seamlessly transition from early-stage development (often relying on LC-MS/MS) to late-stage quality control (dominated by HPLC-UV) with full confidence in the consistency and integrity of the analytical data underpinning the entire drug development program.

References

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]

  • PubMed. (2012). A Rapid LC-MS/MS Method for the Quantitation of a Series of Benzonaphthyridine Derivatives. [Link][7]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link][11]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]

  • ResearchGate. Statistics for Laboratory Method Comparison Studies. [Link][14]

  • Semantic Scholar. Statistical analysis in method comparison studies – Part one. [Link][12]

  • SIELC Technologies. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. [Link][15]

  • Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link][13]

  • Scribd. Statistical Analysis in Method Comparison Studies Part One. [Link][16]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link][17]

  • National Institutes of Health (NIH). The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs. [Link][8]

  • ResearchGate. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. [Link][18]

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link][19]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link][20]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link][2]

  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link][21]

  • DAU - Arxiu Digital de la URL. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link][22]

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link][23]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridin-4-ones: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, the 1,5-naphthyridin-4-one core represents a particularly fruitful area of research, with analogues demonstrating promising anticancer, antibacterial, and antiviral properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridin-4-one derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this versatile scaffold can profoundly impact biological activity, supported by experimental data and detailed protocols.

The 1,5-Naphthyridin-4-one Core: A Scaffold for Diverse Biological Activity

The 1,5-naphthyridine ring system, consisting of two fused pyridine rings, provides a unique three-dimensional arrangement of nitrogen atoms that can engage in various biological interactions. The presence of the 4-oxo group in 1,5-naphthyridin-4-ones introduces a key hydrogen bond acceptor and can influence the electronic properties of the entire ring system. The SAR of these compounds is typically investigated by introducing substituents at various positions of the bicyclic core, most notably at the N-1, C-2, C-3, C-7, and C-8 positions.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Topoisomerase I

A significant number of 1,5-naphthyridin-4-one derivatives have been investigated for their potential as anticancer agents, with many exhibiting their cytotoxic effects through the inhibition of topoisomerase I (Top1). Top1 is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for cancer therapy.

Key SAR Insights for Anticancer Activity:

  • Substitution at C-2: The nature of the substituent at the C-2 position plays a critical role in determining the anticancer potency. Aromatic and heteroaromatic groups at this position are often associated with enhanced activity. For instance, phenyl and substituted phenyl rings can lead to potent Top1 inhibition and antiproliferative effects.

  • Fusion of Additional Rings: The fusion of additional rings to the 1,5-naphthyridine core can significantly impact activity. Indeno[1,2-b]naphthyridine derivatives, for example, have shown promising inhibitory effects on Top1 and cytotoxic activity against human colon cancer cells.

  • Planarity and DNA Intercalation: The overall planarity of the molecule is believed to be important for DNA intercalation, a common mechanism for Top1 inhibitors. This structural feature allows the molecule to insert itself between the base pairs of DNA, stabilizing the Top1-DNA cleavage complex and leading to cell death.

Table 1: Comparison of Anticancer Activity of 1,5-Naphthyridin-4-one Derivatives

Compound IDC-2 SubstituentFused Ring SystemTarget Cancer Cell LineIC50 (µM)Reference
Compound A PhenylNoneCOLO 205 (Colon)Not specified, showed inhibitory effect
Compound B Indeno[1,2-b]Fused at C-2 and C-3COLO 205 (Colon)Not specified, showed inhibitory effect
Compound 16 NaphthylNoneHL-60 (Leukemia)0.1
Compound 16 NaphthylNoneHeLa (Cervical)0.7
Compound 16 NaphthylNonePC-3 (Prostate)5.1

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antibacterial Activity: Targeting Bacterial Topoisomerases

The 1,5-naphthyridine scaffold is also a key component of novel bacterial topoisomerase inhibitors (NBTIs), which are a promising new class of broad-spectrum antibacterial agents. These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, and show no cross-resistance with fluoroquinolones.

Key SAR Insights for Antibacterial Activity:

  • Substitutions at C-2 and C-7: SAR studies have revealed that a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal antibacterial activity.

  • C-2 Position: An alkoxy group (e.g., methoxy) or a cyano (CN) group at the C-2 position is often preferred for broad-spectrum activity.

  • C-7 Position: A halogen (e.g., chlorine, bromine) or a hydroxyl group at the C-7 position appears to be beneficial for potency.

  • Other Positions: Substitutions at other positions on the 1,5-naphthyridine ring generally have a detrimental effect on antibacterial activity.

Table 2: Comparison of Antibacterial Activity of 1,5-Naphthyridin-4-one Analogs

Compound SeriesC-2 SubstituentC-7 SubstituentTarget BacteriaMIC (µg/mL)Reference
Oxabicyclooctane-linked NBTIsMethoxyHalogen/HydroxylGram-positive & Gram-negativeVaries
Oxabicyclooctane-linked NBTIsCyanoHalogen/HydroxylGram-positive & Gram-negativeVaries

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Antiviral Activity: Targeting Viral Enzymes

Derivatives of 1,5-naphthyridin-4-one have also demonstrated potential as antiviral agents, particularly as inhibitors of HIV integrase. HIV integrase is a key enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle.

Key SAR Insights for Antiviral Activity:

  • 7-Benzyl Group: A 7-benzyl substituent has been found to be crucial for potent inhibition of HIV integrase.

  • C-3 Position: The presence of a carboxylic ester or a carboxamide group at the C-3 position can lead to low nanomolar IC50 values in HIV integrase strand transfer assays.

  • N-1 Position: Modifications at the N-1 position have also been explored to optimize the antiviral activity and pharmacokinetic properties of these compounds.

Table 3: Comparison of Anti-HIV Integrase Activity of 1,5-Naphthyridin-2(1H)-one Derivatives

Compound SeriesKey Substituent(s)TargetIC50 (nM)Antiviral Activity in Cellular AssaysReference
7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-ones7-Benzyl, C-3 carboxamide/esterHIV IntegraseLow nanomolarPotent

Note: The core structure in this study is a 1,5-naphthyridin-2(1H)-one, which is closely related to the 4-one scaffold.

Experimental Protocols

General Synthesis of 1,5-Naphthyridin-4-ones

A common and versatile method for the synthesis of the 1,5-naphthyridin-4-one scaffold is the Gould-Jacobs reaction. This involves the condensation of a 3-aminopyridine derivative with a diethyl acylmalonate, followed by a thermal cyclization.

Step-by-Step Protocol:

  • Condensation: A mixture of a substituted 3-aminopyridine (1 equivalent) and a diethyl acylmalonate (1.1 equivalents) is heated, typically at 120-150 °C, for 1-2 hours. The reaction is often carried out without a solvent or in a high-boiling solvent like diphenyl ether.

  • Cyclization: The intermediate formed in the first step is then heated at a higher temperature, usually around 250 °C, in a high-boiling solvent such as Dowtherm A or diphenyl ether, for 30-60 minutes to effect the cyclization to the 1,5-naphthyridin-4-one core.

  • Purification: The reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization or column chromatography.

G cluster_synthesis General Synthesis of 1,5-Naphthyridin-4-ones 3-Aminopyridine 3-Aminopyridine Intermediate Intermediate 3-Aminopyridine->Intermediate Condensation (Heat) Diethyl_Acylmalonate Diethyl_Acylmalonate Diethyl_Acylmalonate->Intermediate 1,5-Naphthyridin-4-one 1,5-Naphthyridin-4-one Intermediate->1,5-Naphthyridin-4-one Thermal Cyclization (High Heat)

Caption: General synthetic scheme for 1,5-naphthyridin-4-ones.

Biological Assays

1. MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A control group with no compound is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37 °C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for cytotoxicity.

2. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The 1,5-naphthyridin-4-one scaffold has proven to be a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications to the core structure can lead to significant improvements in potency and selectivity against various targets. Future research in this area should focus on exploring novel substitutions and fusion patterns to further optimize the pharmacological properties of these compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new 1,5-naphthyridin-4-one derivatives with enhanced therapeutic potential.

References

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(2), 352. [Link]

  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Singh, S. B., Kaelin, D. E., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., ... & Fukuda, Y. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2407–2412. [Link]

  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5667. [Link]

  • Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Tejeria, A., Pérez-Pertejo, Y., Reguera, R. M., Balaña-Fouce, R., Alonso, C., González, M., ... & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current medicinal chemistry, 21(38), 4424–4436. [Link]

  • Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331–1337. [Link]

  • Kwiecień, H., & Sztanke, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(3), 336. [Link]

  • Kwiecień, H., & Sztanke, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(3), 1021. [Link]

  • Kwiecień, H., & Sztanke, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Ferris, R. G., Me-ldrum, K. M., Tiu, C., Wilson, D. P., Rhodes, D. I., & Carnegie, P. R. (2009). Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. Bioorganic & medicinal chemistry letters, 19(12), 3236–3239. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Li, Y., ... & Liu, H. (2019). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 179, 56–71. [Link]

  • Wang, T., Zhang, Y., Li, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Liu, H. (2018). discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 16(19), 3589–3604. [Link]

  • Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., ... & Yuen, L. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial agents and chemotherapy, 45(11), 3147–3151. [Link]

  • Singh, S. B., Kaelin, D. E., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., ... & Fukuda, Y. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of medicinal chemistry, 64(14), 10186–10202. [Link]

  • Fang, B., Lai, Y., Yan, H., Ma, Y., Ni, Z., Zhu, Q., ... & Liu, Z. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European journal of medicinal chemistry, 259, 115703. [Link]

  • Park, S. E., Lee, H. S., Kim, Y. S., Kim, J. H., & Kim, J. S. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5343–5349. [Link]

  • Wang, Y., Wang, Y., Wang, P., Zhang, S., Hui, M., Wang, D., ... & Li, X. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of medicinal chemistry, 65(12), 8346–8366. [Link]

  • de Oliveira, C. H., de Menezes, I. R., de Souza, A. C., & de Lima, M. C. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 24(23), 4333. [Link]

A Researcher's Guide to Bridging the Bench-to-Bedside Gap: Comparing the In Vitro and In Vivo Activity of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and defined by rigorous scientific validation. The naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various key cellular targets.[1][2] This guide focuses on a representative member of this class, 2-methyl-1H-naphthyridin-4-one, to illustrate the critical process of comparing its in vitro activity with its in vivo efficacy. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, underpinned by robust experimental design and a clear understanding of the translational challenges.

The transition from a controlled in vitro environment to a complex in vivo system is a well-recognized bottleneck in drug development.[3][4][5][6][7] Success in this translation is predicated on a deep understanding of a compound's mechanism of action, its cellular potency, and its pharmacokinetic and pharmacodynamic profiles. This guide will delve into the practical aspects of generating and interpreting these data sets, using 2-methyl-1H-naphthyridin-4-one as a case study.

Part 1: In Vitro Characterization - Defining the Molecular Action

The initial phase of characterizing a new chemical entity involves a suite of in vitro assays designed to elucidate its biological activity at a molecular and cellular level. For the purpose of this guide, we will hypothesize that 2-methyl-1H-naphthyridin-4-one is a potent inhibitor of a critical oncogenic kinase, for instance, a receptor tyrosine kinase (RTK) implicated in a specific cancer type.

Biochemical Kinase Inhibition Assay

The first step is to ascertain the direct inhibitory effect of 2-methyl-1H-naphthyridin-4-one on its purified target kinase. Biochemical assays are essential for determining the intrinsic potency of a compound without the confounding factors of a cellular environment.[8][9]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials : Purified recombinant human RTK, biotinylated substrate peptide, ATP, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL660), assay buffer, and 2-methyl-1H-naphthyridin-4-one.

  • Procedure :

    • A serial dilution of 2-methyl-1H-naphthyridin-4-one is prepared in the assay buffer.

    • The purified RTK is incubated with the compound dilutions for a predetermined period.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated substrate peptide.

    • After incubation, the reaction is stopped, and the HTRF detection reagents are added.

    • The plate is read on an HTRF-compatible reader, and the ratio of the two emission wavelengths is calculated to determine the degree of substrate phosphorylation.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Target Engagement and Pathway Modulation

While biochemical assays confirm direct target inhibition, cell-based assays are crucial for verifying that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a downstream effect.[10][11][12]

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture : A cancer cell line known to overexpress the target RTK is cultured to 70-80% confluency.

  • Treatment : The cells are treated with increasing concentrations of 2-methyl-1H-naphthyridin-4-one for a specified duration.

  • Lysis and Protein Quantification : The cells are lysed, and the total protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated form of the RTK and a downstream signaling protein (e.g., p-AKT), as well as their total protein counterparts as loading controls.

  • Detection and Analysis : The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to assess the dose-dependent inhibition of target phosphorylation.

Cellular Proliferation and Viability Assays

Ultimately, the desired outcome of an anticancer agent is to inhibit the growth of tumor cells. Cellular proliferation assays provide a measure of the compound's overall cytotoxic or cytostatic effects.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding : The target cancer cell line is seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of 2-methyl-1H-naphthyridin-4-one for 72 hours.

  • Cell Fixation and Staining : The cells are fixed with trichloroacetic acid and stained with SRB, a dye that binds to cellular proteins.

  • Measurement : The bound dye is solubilized, and the absorbance is measured at 510 nm to determine the relative cell density.

  • Data Analysis : The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated.

Hypothetical In Vitro Data Summary
Assay TypeParameter2-methyl-1H-naphthyridin-4-oneStandard-of-Care Inhibitor
Biochemical HTRFIC50 (nM)1510
Cellular Western Blotp-RTK IC50 (nM)5040
Cellular Proliferation (SRB)GI50 (nM)250200

This data suggests that 2-methyl-1H-naphthyridin-4-one is a potent inhibitor of the target kinase, with a slight drop-off in potency in a cellular context, which is a common observation due to factors like cell permeability and efflux pumps. The cellular proliferation GI50 is higher, which is expected as this endpoint is the culmination of multiple downstream events.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Phosphorylation Ligand Ligand Ligand->RTK Activation 2-methyl-1H-naphthyridin-4-one 2-methyl-1H-naphthyridin-4-one 2-methyl-1H-naphthyridin-4-one->RTK Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Stimulation

Figure 1: Hypothetical Signaling Pathway of 2-methyl-1H-naphthyridin-4-one.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's antitumor activity in a complex biological system.[13] For our hypothetical RTK inhibitor, a xenograft mouse model is a standard and appropriate choice.[14]

Xenograft Mouse Model of Cancer

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for their response to treatment.

Experimental Protocol: Subcutaneous Xenograft Study

  • Animal Model : Female athymic nude mice (6-8 weeks old).

  • Cell Implantation : The same cancer cell line used in the in vitro assays is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (vehicle control, 2-methyl-1H-naphthyridin-4-one, and a standard-of-care control).

  • Dosing : 2-methyl-1H-naphthyridin-4-one is formulated in an appropriate vehicle and administered to the mice (e.g., daily oral gavage) at one or more dose levels.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis : The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting in vivo efficacy data.[15][16][17] PK studies measure the concentration of the drug in the plasma and tissues over time, while PD studies assess the biological effect of the drug on its target in the tumor tissue.

Experimental Protocol: Satellite PK/PD Study

  • Satellite Animals : A separate cohort of tumor-bearing mice is used for PK/PD analysis to avoid interfering with the efficacy study.

  • Dosing and Sampling : These mice are dosed with 2-methyl-1H-naphthyridin-4-one, and at various time points post-dose, blood and tumor samples are collected.

  • Bioanalysis : The concentration of the compound in the plasma and tumor homogenates is measured using LC-MS/MS.

  • PD Analysis : Tumor lysates are analyzed by Western blot or ELISA to measure the inhibition of RTK phosphorylation, similar to the in vitro assay.

  • Data Correlation : The PK data (e.g., Cmax, AUC) is correlated with the PD data (target inhibition) and the efficacy data (TGI) to establish a PK/PD/efficacy relationship.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)Body Weight Change (%)Target Inhibition in Tumor (at 4h post-dose)
Vehicle Control-0+20%
2-methyl-1H-naphthyridin-4-one2545-150%
2-methyl-1H-naphthyridin-4-one5075-385%
Standard-of-Care3080-590%

These hypothetical results indicate that 2-methyl-1H-naphthyridin-4-one demonstrates dose-dependent antitumor activity in the xenograft model, with good target inhibition in the tumor tissue. The modest body weight loss suggests the compound is reasonably well-tolerated at efficacious doses.

G cluster_workflow In Vivo Xenograft Workflow Cell_Implantation Human Cancer Cell Implantation Tumor_Growth Tumor Growth (100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle, Compound, SoC) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring 21 Days Endpoint Endpoint Analysis (TGI, PK/PD) Monitoring->Endpoint

Figure 2: In Vivo Xenograft Experimental Workflow.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

The ultimate goal of this comparative analysis is to establish a clear and predictive relationship between the in vitro and in vivo activities of 2-methyl-1H-naphthyridin-4-one. A successful translation is often characterized by a strong correlation between cellular potency, in vivo target inhibition, and antitumor efficacy.

Discrepancies, however, are common and provide valuable insights. For instance, a compound with high in vitro potency but poor in vivo efficacy may have unfavorable pharmacokinetic properties, such as poor absorption or rapid metabolism. Conversely, a compound with modest in vitro potency might exhibit excellent in vivo activity due to favorable tissue distribution and accumulation in the tumor.

In our hypothetical case, the data shows a reasonable translation. The in vitro cellular potency (GI50 of 250 nM) is in a range that, with adequate drug exposure, can lead to significant target inhibition and tumor growth inhibition in vivo. The dose-dependent increase in TGI mirrors the increase in target inhibition, suggesting that the antitumor effect is on-target.

Conclusion

The evaluation of a novel compound like 2-methyl-1H-naphthyridin-4-one requires a multi-faceted approach that systematically bridges the in vitro and in vivo realms. By employing a logical sequence of biochemical, cellular, and whole-animal studies, researchers can build a comprehensive profile of a compound's therapeutic potential. The hypothetical data and protocols presented in this guide serve as a framework for this critical process, emphasizing the importance of robust experimental design, careful data interpretation, and a keen understanding of the principles of translational science. The journey from bench to bedside is challenging, but with a rigorous and integrated approach, the probability of success can be significantly enhanced.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Kinase Activity Assay.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. (2019). Annual Review of Cancer Biology.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
  • Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. (2021). DNA Repair.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Bioorganic & Medicinal Chemistry.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry.
  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.
  • In Vitro to In Vivo translational model.
  • Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. (2009). Journal of Medicinal Chemistry.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Semantic Scholar.
  • In vitro to in vivo pharmacokinetic transl
  • Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer.
  • Synthesis and in vitro antitumor activity of novel naphthyridinone deriv
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics d
  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Il Farmaco.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). Journal of Medicinal Chemistry.
  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. European Journal of Pharmacology.
  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. (1999). Journal of Medicinal Chemistry.
  • 1,6-Naphthyridin-2(1H)
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][18]naphthyridin-2(1H)-one. MIT Open Access Articles.

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. (2020). Journal of Chemistry.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry.
  • 2-methyl-1H-[9][13]naphthyridin-4-one. Benchchem.

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Synthetic Strategies, Reactivity and Applic
  • discovery and SAR study of 1H-imidazo[4,5-h][13][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Pharmacokinetics and Drug Interactions. Pharmaceutics.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics.

Sources

A Head-to-Head Comparison: 2-Methyl-1H-naphthyridin-4-one and its Potential as an Antitumor Agent Against Standard-of-Care Microtubule-Targeting Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of cancer therapy is continually evolving, with a persistent search for novel chemical scaffolds that offer improved efficacy and safety profiles over existing treatments. The naphthyridinone core has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1][2][3][4][5] This guide provides a detailed head-to-head comparison of a representative naphthyridinone derivative, 2-methyl-1H-naphthyridin-4-one, with established standard-of-care drugs that target microtubule dynamics.

Disclaimer: Direct experimental data for 2-methyl-1H-naphthyridin-4-one is limited in publicly available literature. This guide synthesizes findings from structurally related 2-arylnaphthyridin-4-one and 2-thienyl-1,8-naphthyridin-4-one derivatives to project the potential profile of 2-methyl-1H-naphthyridin-4-one as a microtubule-targeting anticancer agent. The experimental protocols and comparative data are based on established methodologies for evaluating compounds with this mechanism of action.

The Promise of Naphthyridinones in Oncology

The 1,8-naphthyridin-4-one scaffold has been the subject of extensive research, leading to the discovery of compounds with significant cytotoxic effects against a variety of human tumor cell lines.[6] These effects have been observed in cancers of the lung, colon, central nervous system, melanoma, ovary, prostate, and breast.[6] A key mechanism of action identified for several potent 2-arylnaphthyridin-4-one derivatives is the inhibition of tubulin polymerization.[6][7] By interfering with microtubule dynamics, these compounds induce cell cycle arrest and apoptosis, highlighting their potential as a new class of antimitotic agents.[7]

Mechanism of Action: A Focus on Microtubule Dynamics

2-Methyl-1H-naphthyridin-4-one (Hypothesized)

Based on studies of its structural analogs, 2-methyl-1H-naphthyridin-4-one is proposed to act as a tubulin polymerization inhibitor . It is hypothesized to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.

Standard-of-Care: Taxanes and Vinca Alkaloids

The current standards of care for many cancers include microtubule-targeting agents such as the taxanes (e.g., paclitaxel, docetaxel) and the vinca alkaloids (e.g., vincristine, vinblastine).

  • Taxanes bind to a different site on β-tubulin, promoting the polymerization of tubulin and stabilizing the resulting microtubules. This prevents the dynamic instability of microtubules required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.

  • Vinca alkaloids , similar to the hypothesized action of 2-methyl-1H-naphthyridin-4-one, inhibit tubulin polymerization by binding to the tubulin subunits.

Below is a diagram illustrating the distinct mechanisms of these microtubule-targeting agents.

Microtubule_Targeting_Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest 2-Methyl-1H-naphthyridin-4-one 2-Methyl-1H-naphthyridin-4-one 2-Methyl-1H-naphthyridin-4-one->Tubulin Dimers Inhibits Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibits Polymerization Taxanes Taxanes Taxanes->Microtubule Stabilizes Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanisms of microtubule-targeting agents.

Head-to-Head Comparison: Efficacy, Safety, and Resistance

Feature2-Methyl-1H-naphthyridin-4-one (Projected)Taxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vincristine)
Primary Mechanism Inhibition of tubulin polymerizationPromotion of tubulin polymerization and microtubule stabilizationInhibition of tubulin polymerization
Binding Site Colchicine-binding site on β-tubulinTaxane-binding site on β-tubulinVinca-binding site on tubulin
In Vitro Potency Sub-micromolar to micromolar GI50 values against various cancer cell lines.[6]Nanomolar to micromolar GI50 values depending on the cell line.Nanomolar GI50 values against sensitive cell lines.
In Vivo Efficacy A phosphate prodrug of a related compound showed significant antitumor activity in a Hep3B xenograft model.[7]Well-established efficacy in various solid tumors (breast, ovarian, lung).Efficacy primarily in hematological malignancies and pediatric cancers.
Common Side Effects To be determined in clinical trials. Preclinical data on related compounds is needed.Myelosuppression, neuropathy, alopecia, hypersensitivity reactions.Neurotoxicity, myelosuppression, constipation.
Mechanisms of Resistance Potential for P-glycoprotein (P-gp) mediated efflux, mutations in tubulin.Upregulation of P-gp, mutations in the taxane-binding site of tubulin, altered microtubule dynamics.P-gp mediated efflux, mutations in tubulin.
Potential Advantages Novel scaffold may overcome existing resistance mechanisms. Potential for improved therapeutic window.Decades of clinical experience and established treatment protocols.Effective in specific cancer types with a well-understood toxicity profile.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the potential of 2-methyl-1H-naphthyridin-4-one against standard-of-care drugs, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Objective: To determine if 2-methyl-1H-naphthyridin-4-one inhibits or promotes tubulin polymerization and to compare its potency with paclitaxel and vincristine.

  • Methodology:

    • Purified bovine brain tubulin is resuspended in a polymerization buffer.

    • The tubulin solution is incubated with various concentrations of 2-methyl-1H-naphthyridin-4-one, paclitaxel (positive control for polymerization), and vincristine (positive control for inhibition).

    • The polymerization of tubulin is initiated by raising the temperature to 37°C.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates polymerization.

    • The IC50 (for inhibitors) or EC50 (for promoters) values are calculated.

Tubulin_Polymerization_Assay Purified Tubulin Purified Tubulin Incubation Incubation Purified Tubulin->Incubation Test Compound Test Compound Test Compound->Incubation Temperature Shift (37°C) Temperature Shift (37°C) Incubation->Temperature Shift (37°C) Spectrophotometer (340 nm) Spectrophotometer (340 nm) Temperature Shift (37°C)->Spectrophotometer (340 nm) Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Spectrophotometer (340 nm)->Data Analysis (IC50/EC50)

Caption: Workflow for the tubulin polymerization assay.

2. Cell Viability and Cytotoxicity Assay

  • Objective: To assess the cytotoxic effects of 2-methyl-1H-naphthyridin-4-one across a panel of cancer cell lines and compare its potency (GI50 values) to standard-of-care drugs.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of 2-methyl-1H-naphthyridin-4-one, paclitaxel, and vincristine.

    • Cells are incubated for 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The concentration that inhibits cell growth by 50% (GI50) is determined.

3. Cell Cycle Analysis

  • Objective: To confirm that the cytotoxic effects of 2-methyl-1H-naphthyridin-4-one are due to cell cycle arrest.

  • Methodology:

    • Cells are treated with the GI50 concentration of 2-methyl-1H-naphthyridin-4-one, paclitaxel, and vincristine for 24 hours.

    • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

In Vivo Studies

Xenograft Mouse Models

  • Objective: To evaluate the in vivo antitumor efficacy of 2-methyl-1H-naphthyridin-4-one.

  • Methodology:

    • Human cancer cells (e.g., Hep3B, NCI-H460) are subcutaneously injected into immunocompromised mice.

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, 2-methyl-1H-naphthyridin-4-one, paclitaxel, and vincristine.

    • Drugs are administered according to a predetermined schedule and dosage.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Conclusion and Future Directions

The naphthyridinone scaffold represents a promising area for the development of novel anticancer agents. Based on the activity of its close analogs, 2-methyl-1H-naphthyridin-4-one is projected to be a potent inhibitor of tubulin polymerization with a distinct mechanism from the taxanes. Head-to-head comparisons with standard-of-care drugs like paclitaxel and vincristine are crucial to delineate its potential advantages, such as activity against resistant tumors or a more favorable safety profile. The experimental workflows outlined in this guide provide a robust framework for a comprehensive preclinical evaluation. Further investigation into the structure-activity relationship of 2-methyl-1H-naphthyridin-4-one and its derivatives is warranted to optimize its pharmacological properties and advance this promising class of compounds towards clinical development.

References

  • Chen, Y-F., et al. (2014). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. National Institutes of Health. [Link]

  • Xia, Y., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. [Link]

  • Ukita, T., et al. (1995). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. PubMed. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

  • Bari, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Alcaide, B., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Bari, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]

  • Nchinda, A. T., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. National Institutes of Health. [Link]

  • Bazin, M-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. [Link]

  • Bari, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Bari, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

A Researcher's Guide to Characterizing the Off-Target Landscape of 2-methyl-1H-naphthyridin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, particularly within the domain of kinase inhibitors, the initial discovery of a potent lead compound is merely the prologue. The narrative of its development is profoundly shaped by its selectivity profile. The 2-methyl-1H-naphthyridin-4-one scaffold represents a promising starting point for the design of targeted agents, as derivatives of the broader naphthyridinone class have shown potential as antitumor agents and kinase inhibitors.[1][2][3][4][5] However, the true therapeutic potential of any molecule derived from this core can only be unlocked through a rigorous and multi-faceted assessment of its off-target effects. A promiscuous inhibitor can lead to unforeseen toxicities or even paradoxical pathway activation, confounding preclinical and clinical outcomes.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of 2-methyl-1H-naphthyridin-4-one and its derivatives. We will move beyond a simple listing of techniques, instead delving into the causal logic behind experimental choices and presenting a self-validating system of protocols. Our approach is grounded in the principle that a thorough understanding of a compound's interactions with the proteome is not an obstacle, but an essential component of rational drug design.

The Rationale for a Multi-Pronged Approach to Off-Target Assessment

The human kinome, with its highly conserved ATP-binding pocket, presents a significant challenge to achieving inhibitor selectivity.[8] Consequently, no single experimental method can provide a complete picture of a compound's off-target interactions. A robust assessment strategy relies on the orthogonal application of in vitro, in-cell, and proteome-wide techniques to build a comprehensive and reliable selectivity profile.

Here, we will compare and contrast three cornerstone methodologies: broad-panel in vitro kinase profiling, chemical proteomics-based target deconvolution (Kinobeads), and the Cellular Thermal Shift Assay (CETSA) for target engagement validation. Each of these techniques offers a unique lens through which to view the interaction of a compound with its intended and unintended targets.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Orthogonal workflow for off-target assessment."

Comparative Analysis of Key Methodologies

The selection of an appropriate assay or, more accurately, a portfolio of assays, is contingent on the specific questions being asked at each stage of the drug discovery pipeline. The following table summarizes the key characteristics of the three primary methods discussed in this guide.

FeatureIn Vitro Kinase ProfilingChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)
Principle Measures inhibition of a panel of purified, recombinant kinases.Competitive affinity capture of endogenous kinases from cell lysates on immobilized broad-spectrum inhibitor beads.[9][10][11]Measures ligand-induced thermal stabilization of a target protein in intact cells or lysates.[12][13][14]
Context Biochemical, cell-free.Proteome-wide, in lysate (native protein complexes).Cellular (intact cells) or lysate.
Primary Output IC50 values or percent inhibition against a large number of kinases.[15][16][17]Dose-response curves for the displacement of endogenous kinases from the beads, yielding apparent EC50 values.[9]A thermal shift (ΔTm) in the melting curve of the target protein upon ligand binding.[12][14]
Strengths - High-throughput and scalable.- Broad coverage of the kinome.- Quantitative potency data (IC50).- Standardized and commercially available.[17][18][19]- Unbiased identification of targets.- Assesses binding to endogenous, post-translationally modified proteins.- Can identify non-kinase off-targets.[20]- Confirms target engagement in a physiological context.- Accounts for cell permeability and intracellular metabolism.- Can be adapted to a high-throughput format.[12]
Limitations - Uses recombinant kinases, which may not reflect the native state.- Does not account for cellular permeability or intracellular ATP concentrations.- Can miss targets not included in the panel.- Primarily identifies targets that bind in the ATP pocket.- May miss low-abundance kinases.- Competition-based, so it measures apparent affinity.[11]- Target-specific antibody or detection method required.- Not all proteins exhibit a clear thermal shift.- Throughput can be lower for traditional Western blot-based readout.[13]

Experimental Protocols

The following protocols are presented as a robust starting point for the assessment of a novel compound such as 2-methyl-1H-naphthyridin-4-one. It is imperative to optimize conditions for each new compound and cell system.

Protocol 1: In Vitro Kinase Profiling

This protocol describes a general workflow for assessing the selectivity of a compound against a broad panel of kinases using a luminescence-based ADP detection assay.[15]

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for in vitro kinase profiling."

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-methyl-1H-naphthyridin-4-one in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Dispense the diluted compound into a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase or a potent, broad-spectrum inhibitor).

  • Kinase Reaction: Add the specific kinase and its corresponding substrate to each well, as provided by a commercial kinase profiling service (e.g., Promega, Eurofins).[15][17] The reaction buffer should be optimized for each kinase.

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is critical; screening at both a low (e.g., Km) and a high (e.g., 1 mM) concentration can provide insights into the mechanism of inhibition.[19]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP to drive a luciferase reaction.[15]

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each kinase at each compound concentration and determine IC50 values for any significantly inhibited kinases.

Protocol 2: Chemical Proteomics using Kinobeads

This protocol outlines a competitive pull-down experiment to identify the cellular targets of 2-methyl-1H-naphthyridin-4-one in a complex proteome.[9][10]

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Kinobeads chemical proteomics workflow."

Methodology:

  • Cell Lysis: Harvest cells from a relevant cancer cell line or tissue and lyse under native conditions to preserve protein complexes.[20]

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of 2-methyl-1H-naphthyridin-4-one or a vehicle control (DMSO) for a defined period.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysate. Kinases that are not bound by the test compound will be free to bind to the immobilized inhibitors on the beads.[9]

  • Affinity Purification: Incubate the lysate with the beads to allow for affinity capture of the kinases.

  • Washing and Elution: Pellet the beads and wash several times to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The intensity of the peptides from each kinase is quantified across the different compound concentrations.

  • Data Analysis: A dose-dependent decrease in the abundance of a particular kinase indicates that the test compound is binding to it and preventing its capture by the Kinobeads.[10] This data is used to generate dose-response curves and determine apparent EC50 values for each identified target.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to confirm that 2-methyl-1H-naphthyridin-4-one engages its target(s) inside intact cells.[12][21]

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "CETSA workflow for target engagement."

Methodology:

  • Cell Treatment: Treat cultured cells with 2-methyl-1H-naphthyridin-4-one at a desired concentration, alongside a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). This will cause proteins to denature and aggregate.[21]

  • Lysis: Lyse the cells to release their contents. This is often done by repeated freeze-thaw cycles.[21]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]

  • Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-denatured proteins. The amount of a specific target protein remaining in the soluble fraction is then quantified, typically by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.[12][14]

Conclusion and Forward Look

The journey of a promising chemical scaffold like 2-methyl-1H-naphthyridin-4-one from a hit to a viable clinical candidate is paved with rigorous scientific validation. A comprehensive assessment of its off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and potential liabilities. By employing an integrated strategy that combines broad in vitro profiling, unbiased proteome-wide screening, and cellular target engagement validation, researchers can build a high-confidence selectivity profile. This, in turn, enables more informed decisions in lead optimization, reduces the likelihood of late-stage failures, and ultimately, accelerates the development of safer and more effective targeted therapies. The methodologies outlined in this guide provide a robust framework for this critical endeavor.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Nature Biotechnology. Available at: [Link]

  • Lisek, M., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Stites, E. C., & Ravichandran, K. S. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS One. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery Website. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Reinecke, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Luceome Website. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron Website. Available at: [Link]

  • Burger, M., et al. (2019). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Cancer Research. Available at: [Link]

  • Lee, P. Y. (2022). Kinobead Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Werner, T., et al. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Kuo, C. C., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Molecules. Available at: [Link]

  • Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. Available at: [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Dziwornu, G. A., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Pérez-García, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Xia, Y., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2004). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Pérez-García, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Li, H. Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pérez-García, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

Sources

Benchmarking ADME Properties: A Comparative Analysis of 2-methyl-1H-naphthyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage assessment of these characteristics can significantly de-risk a project by identifying potential liabilities that could lead to clinical failure. This guide provides a comparative analysis of the ADME properties of the novel scaffold, 2-methyl-1H-naphthyridin-4-one, against a panel of well-established drugs: Warfarin, Propranolol, and Caffeine. These comparators have been selected to represent a range of physicochemical and pharmacokinetic profiles.

It is important to note that at the time of this publication, experimental ADME data for 2-methyl-1H-naphthyridin-4-one is not publicly available. Therefore, the values presented for this compound are based on computational predictions generated using the SwissADME web tool, a widely used platform for estimating pharmacokinetic properties.[1][2][3] These predictions highlight the expected ADME profile of this scaffold and serve as a benchmark for future experimental validation.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and detailed experimental protocols to support the evaluation of novel chemical entities.

Comparative ADME Profiling

The following table summarizes the key ADME parameters for 2-methyl-1H-naphthyridin-4-one and the selected reference drugs. This side-by-side comparison allows for a quick assessment of the potential developability of the novel scaffold.

ADME Parameter 2-methyl-1H-naphthyridin-4-one (Predicted) Warfarin (Experimental) Propranolol (Experimental) Caffeine (Experimental)
Aqueous Solubility GoodLowModerateHigh
ValuelogS: -2.5~17 µM[4]~238 µM (61.7 mg/L)[1]~113,300 µM (2 g/100 mL)[5][6]
Intestinal Permeability HighHighHighHigh
Caco-2 P_app (10⁻⁶ cm/s)_Predicted High61.7[4][7]>10[8]44.29[9]
Metabolic Stability Predicted to be metabolized by CYP3A4ModerateIntermediateLow
in vitro t½ (HLM)N/A~36.3 hours (in vivo)[10]Intermediate Clearance[11]~5 hours (in vivo)[2]
Plasma Protein Binding (%) LowHigh (~99%)[12][13][14]High (~90%)[1][15]Low (10-30%)[2]

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal tract, which in turn influences its absorption and overall bioavailability. Poorly soluble compounds often exhibit low and variable oral absorption, posing significant challenges for formulation development. The kinetic solubility assay, often employed in early discovery, provides a rapid assessment of a compound's tendency to remain in solution under non-equilibrium conditions, mimicking the initial dissolution process in the gut.

Comparative Analysis:

  • 2-methyl-1H-naphthyridin-4-one is predicted to have good aqueous solubility.

  • Warfarin exhibits low aqueous solubility, which can contribute to its variable absorption.[4]

  • Propranolol demonstrates moderate solubility.[1]

  • Caffeine is highly soluble in water, facilitating its rapid and complete absorption.[5][6]

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.078 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate containing a physiological buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution plate_prep Transfer to Assay Plate with Buffer serial_dilution->plate_prep incubation Incubate (2h, RT) with Shaking plate_prep->incubation measurement Measure Turbidity (Nephelometer) incubation->measurement data_analysis Determine Solubility Limit measurement->data_analysis

Kinetic Solubility Workflow

Intestinal Permeability (Caco-2 Assay)

Scientific Rationale: The ability of a drug to permeate the intestinal epithelium is a key factor governing its rate and extent of absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[16] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, expressing many of the transporter proteins found in the small intestine. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross this cell monolayer.

Comparative Analysis:

  • 2-methyl-1H-naphthyridin-4-one is predicted to have high permeability.

  • Warfarin , Propranolol , and Caffeine are all known to have high permeability in Caco-2 assays, consistent with their good oral absorption.[4][7][8][9]

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the measurement of bidirectional permeability (apical to basolateral and basolateral to apical) across a Caco-2 cell monolayer.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. A TEER value above a pre-defined threshold (e.g., 200 Ω·cm²) indicates a healthy monolayer.

  • Assay Initiation:

    • A-to-B Permeability: Add the test compound (at a final concentration, e.g., 10 µM) to the apical (A) side of the Transwell®. The basolateral (B) side contains fresh assay buffer.

    • B-to-A Permeability: Add the test compound to the basolateral (B) side, and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters.

G cluster_culture Cell Culture & QC cluster_permeation Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 on Transwell® culture_cells Culture for 21-25 Days seed_cells->culture_cells teer_measurement Measure TEER for Integrity culture_cells->teer_measurement add_compound_A Add Compound to Apical Side teer_measurement->add_compound_A add_compound_B Add Compound to Basolateral Side teer_measurement->add_compound_B incubate_plate Incubate (2h, 37°C) add_compound_A->incubate_plate add_compound_B->incubate_plate sample_collection Collect Donor & Receiver Samples incubate_plate->sample_collection lcms_analysis Quantify by LC-MS/MS sample_collection->lcms_analysis calculate_papp Calculate Papp & Efflux Ratio lcms_analysis->calculate_papp

Caco-2 Permeability Workflow

Metabolic Stability (Human Liver Microsomes)

Scientific Rationale: The metabolic stability of a compound in the liver is a primary determinant of its half-life and oral bioavailability. The in vitro microsomal stability assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are highly enriched in liver microsomes.[17] By measuring the rate of disappearance of the parent compound over time, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Comparative Analysis:

  • 2-methyl-1H-naphthyridin-4-one is predicted to be a substrate of CYP3A4, suggesting it will undergo Phase I metabolism.

  • Warfarin has a long in vivo half-life, indicating moderate metabolic stability.[10]

  • Propranolol is known to be a compound with intermediate clearance in human liver microsome assays.[11]

  • Caffeine has a relatively short in vivo half-life, suggesting lower metabolic stability.[2]

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol details the procedure for determining the metabolic stability of a compound using human liver microsomes (HLM).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate NADPH-regenerating system solution.

  • Pre-incubation: Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C for a few minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes HLM Suspension mix Pre-incubate HLM + Compound at 37°C microsomes->mix compound Test Compound compound->mix nadph NADPH System start_reaction Initiate with NADPH mix->start_reaction sampling Sample at Time Points (0-60 min) start_reaction->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Clint lcms->calculate

Microsomal Stability Workflow

Plasma Protein Binding (Equilibrium Dialysis)

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[12] The Rapid Equilibrium Dialysis (RED) method is a common and reliable in vitro assay to determine the fraction of a compound that is unbound in plasma.

Comparative Analysis:

  • 2-methyl-1H-naphthyridin-4-one is predicted to have low plasma protein binding.

  • Warfarin is a classic example of a highly protein-bound drug, with approximately 99% bound to plasma proteins.[12][13][14]

  • Propranolol is also highly protein-bound, at around 90%.[1][15]

  • Caffeine exhibits low binding to plasma proteins (10-30%), which contributes to its rapid distribution throughout the body.[2]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol provides a step-by-step guide for determining the plasma protein binding of a compound using the RED device.

Step-by-Step Methodology:

  • Compound Spiking: Spike human plasma with the test compound to a final concentration (e.g., 1 µM).

  • RED Device Assembly: Assemble the RED device inserts into the base plate according to the manufacturer's instructions.

  • Sample Loading:

    • Add the compound-spiked plasma to the sample chamber (red ring) of the RED device insert.

    • Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of fresh buffer, and the buffer sample with an equal volume of blank plasma.

  • Quantification: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Human Plasma with Compound load_red Load Plasma and Buffer into RED Device spike_plasma->load_red incubate Incubate (4-6h, 37°C) with Shaking load_red->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match lcms_analysis Quantify by LC-MS/MS matrix_match->lcms_analysis calculate_fu Calculate Fraction Unbound (fu) lcms_analysis->calculate_fu

Plasma Protein Binding Workflow

Conclusion

This comparative guide provides a framework for evaluating the ADME properties of 2-methyl-1H-naphthyridin-4-one. The in silico predictions suggest that this novel scaffold possesses several favorable drug-like properties, including good aqueous solubility, high intestinal permeability, and low plasma protein binding. While it is predicted to be metabolized by CYP3A4, its overall metabolic stability will require experimental determination.

The benchmark data from Warfarin, Propranolol, and Caffeine highlight the diverse range of ADME profiles that can lead to successful drugs. The provided experimental protocols offer a starting point for the in vitro characterization of 2-methyl-1H-naphthyridin-4-one and its analogs. Future experimental validation of the predicted ADME properties will be crucial in advancing this chemical series in the drug discovery pipeline.

References

  • PubChem. Propranolol. [Link]

  • Lieberman, H. R. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • DailyMed. PROPRANOLOL HYDROCHLORIDE tablet. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Dr.Oracle. (2025). How are highly protein-bound drugs, such as warfarin, managed to minimize drug interactions and altered pharmacokinetics?. [Link]

  • Piafsky, K. M., Borgå, O., Odar-Cederlöf, I., Johansson, C., & Sjöqvist, F. (1978). Increased plasma protein binding of propranolol and chlorpromazine mediated by disease-induced elevations of plasma alpha1 acid glycoprotein. The New England journal of medicine, 299(26), 1435–1439. [Link]

  • Gozalbes, R., Pineda-Lucena, A., & Antón-Fos, G. M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(10), 2533. [Link]

  • Blanchard, J., & Josiah, S. (1981). Protein binding of caffeine in young and elderly males. Journal of pharmaceutical sciences, 70(9), 1075–1076. [Link]

  • Yacobi, A., & Levy, G. (1977). Serum protein binding as a determinant of warfarin body clearance and anticoagulant effect. Journal of clinical pharmacology, 17(8-9), 478–484. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4, Caco-2 permeability assays. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Mullokandov, E., Ahn, J., Szalkiewicz, A., & Babayeva, M. (2014). Protein Binding Drug-Drug Interaction between Warfarin and Tizoxanide in Human Plasma. Austin journal of pharmacology and therapeutics, 2(7), 1044. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • ResearchGate. (n.d.). Understanding the Physical and Chemical Nature of the Warfarin Drug Binding Site in Human Serum Albumin: Experimental and Theoretical Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 5, Caco-2 permeability assays. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 2, e554. [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • Grant, D. M., Campbell, M. E., Tang, B. K., & Kalow, W. (1987). Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies. Biochemical pharmacology, 36(8), 1251–1260. [Link]

  • Di, L., & Kerns, E. H. (2005). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug discovery, 2005(1), 23-28. [Link]

  • Mendes, P., Oliver, S. G., & Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1013. [Link]

  • National Toxicology Program. (n.d.). Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals. [Link]

  • Solubility of Things. (n.d.). Caffeine. [Link]

  • Berthou, F., Guillois, B., Riche, C., Dreano, Y., Jacqz-Aigrain, E., & Beaune, P. H. (1992). Comparison of caffeine metabolism by slices, microsomes and hepatocyte cultures from adult human liver. Human & experimental toxicology, 11(6), 435–442. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Vesell, E. S., & Shively, C. A. (1974). Liquid chromatographic assay of warfarin: similarity of warfarin half-lives in human subjects. Science, 184(4135), 466–468. [Link]

  • McDevitt, D. G., Frisk-Holmberg, M., Hollifield, J. W., & Shand, D. G. (1976). Plasma binding and the affinity of propranolol for a beta receptor in man. Clinical pharmacology and therapeutics, 20(2), 152–157. [Link]

  • Tracy, T. S., & Gentry, S. (2007). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. ASSAY and Drug Development Technologies, 5(2), 245-255. [Link]

  • Sciencemadness Wiki. (2023). Caffeine. [Link]

  • Parsons, W. D., & Neims, A. H. (1978). Relationship between caffeine concentration in plasma and saliva. Clinical pharmacology and therapeutics, 24(1), 40–44. [Link]

  • Mathew, B. P., & V, V. (2016). Caffeine as a Gelator. Gels, 2(4), 26. [Link]

  • Schmidt, B. J., & Roberts, D. M. (2021). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in pharmacology, 12, 715935. [Link]

  • Al-Ghamdi, M. S. (2003). Effect of caffeine on the plasma protein binding and the disposition of ceftriaxone. Methods and findings in experimental and clinical pharmacology, 25(10), 787–791. [Link]

  • Thummel, K. E., & Wilkinson, G. R. (1989). Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics. Biochemical pharmacology, 38(20), 3245–3257. [Link]

  • PubChem. (n.d.). Caffeine. [Link]

  • Millipore. (n.d.). MultiScreen Caco-2 Assay System. [Link]

  • Patel, A. D., & Patel, K. N. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, 8(12), 136-140. [Link]

  • ResearchGate. (n.d.). Solubility of propranolol hydrochloride in various solvents. [Link]

  • Cornelissen, P. J., & El-Masri, H. A. (2019). Caffeine Intake and the Plasma Proteome. [Link]

  • Sygnature Discovery. (n.d.). Caco-2 Permeability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • ResearchGate. (n.d.). Comparison of caffeine apparent in vitro permeability coefficients, Papp, through differently treated porcine sublingual membranes. [Link]

  • TrainerRoad Forum. (2023). Caffeine Half-Life: How Long Does Caffeine Actually Stay in the System?. [Link]

  • Reddit. (2017). Caffeine Solubility. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-methyl-1H-naphthyridin-4-one: A Guide for Laboratory Professionals

Navigating the Disposal of 2-methyl-1H-[1][2]naphthyridin-4-one: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, nitrogen-containing heterocyclic compounds, such as 2-methyl-1H-[1][2]naphthyridin-4-one, are of significant interest due to their wide range of biological activities.[1][3] However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-methyl-1H-[1][2]naphthyridin-4-one, moving beyond mere compliance to foster a culture of safety and operational excellence in the laboratory.

Hazard Assessment: Understanding the "Why" Behind the Procedure

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Causes skin irritation [4]

  • Causes serious eye irritation [4]

  • May cause respiratory irritation [4]

The presence of a methyl group on the naphthyridine ring is unlikely to mitigate these hazards. Therefore, 2-methyl-1H-[1][2]naphthyridin-4-one should be handled as a hazardous substance with the potential for acute toxicity and irritation. The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often designed to interact with biological systems, further underscoring the need for cautious handling and disposal.[5]

Table 1: Hazard Profile of Structurally Similar Compound (1,5-Naphthyridin-4-ol)

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound, a robust selection of PPE is mandatory. This is not just about checking boxes; it's about creating a barrier between you and potential harm.

  • Eye Protection: Chemical safety goggles are essential. Standard safety glasses do not provide a sufficient seal against powders or splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Given that this is a solid, ensure gloves are regularly inspected for any punctures or tears.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider a disposable gown.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] Improperly mixed chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.

  • Waste Stream: 2-methyl-1H-[1][2]naphthyridin-4-one waste should be classified as non-halogenated organic solid waste .

  • Container: Use a designated, leak-proof, and clearly labeled waste container.[7] The container should be made of a material compatible with organic solids (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-methyl-1H-[1][2]naphthyridin-4-one"), and the associated hazards (e.g., "Toxic," "Irritant").[8]

Step-by-Step Disposal Protocol

The following protocols are designed to provide clear, actionable steps for the disposal of 2-methyl-1H-[1][2]naphthyridin-4-one in a laboratory setting.

Disposal of Small Quantities (e.g., residual amounts on spatulas, weighing paper)
  • Decontamination of Tools: Wipe spatulas and other contaminated reusable equipment with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone) to remove all visible residues.

  • Waste Collection: Place the contaminated wipes, weighing paper, and any other disposable materials into the designated hazardous waste container for non-halogenated organic solids.

  • Container Sealing: Securely close the waste container.

  • Log Entry: If your institution requires it, log the addition of waste to the container.

Disposal of Unused or Expired Solid Compound
  • Work Area: Conduct all operations within a certified chemical fume hood to prevent the inhalation of any dust.

  • Transfer: Carefully transfer the solid 2-methyl-1H-[1][2]naphthyridin-4-one from its original container into the designated non-halogenated organic solid waste container. Use a funnel if necessary to avoid spills.

  • Container Rinsing (Empty Original Container):

    • Rinse the empty original container with a small amount of a suitable organic solvent (e.g., acetone or ethanol) three times.

    • Transfer the rinsate into a designated container for non-halogenated organic liquid waste .

    • Allow the original container to air dry completely in the fume hood.

    • Once dry, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.

  • Waste Container Management: Securely cap the solid waste container. Store it in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-methyl-1H-[1][2]naphthyridin-4-one.

DisposalWorkflowstartStart: 2-methyl-1H-[1,5]naphthyridin-4-one WasteppeWear Appropriate PPE:- Safety Goggles- Nitrile Gloves- Lab Coatstart->ppewaste_typeIdentify Waste TypesolidSolid Residue / Expired Compoundwaste_type->solidSolidcontaminated_materialsContaminated Materials(Gloves, Wipes, Weighing Paper)waste_type->contaminated_materialsContaminatedsolid_waste_containerPlace in Labeled'Non-Halogenated Organic Solid Waste'Containersolid->solid_waste_containercontaminated_materials->solid_waste_containerfume_hoodWork in a Fume Hoodppe->fume_hoodfume_hood->waste_typeliquid_waste_containerRinse Original Container (x3)with Solvent. Collect rinsate in'Non-Halogenated Organic Liquid Waste'Containersolid_waste_container->liquid_waste_containerFor Expired Compound in Original Containerseal_storeSeal Container and Store inSatellite Accumulation Areasolid_waste_container->seal_storeFor Contaminated Materials & Direct Solid Wasteliquid_waste_container->seal_storeehs_pickupArrange for EHS Pickupseal_store->ehs_pickup

Caption: Disposal workflow for 2-methyl-1H-[1][2]naphthyridin-4-one.

Regulatory Compliance: Adhering to EPA and OSHA Standards

All laboratory waste disposal must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." Your institution's EHS department will be well-versed in these regulations and will have established procedures for the collection and disposal of hazardous waste.

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[9] This includes providing information on the safe handling and disposal of hazardous materials.[8]

By following the procedures outlined in this guide and consulting with your institution's EHS department, you can ensure that you are in compliance with all relevant regulations.

Conclusion: Safety as a Shared Responsibility

The proper disposal of 2-methyl-1H-[1][2]naphthyridin-4-one is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to safety fosters a laboratory environment where groundbreaking research can thrive without compromising well-being.

References

  • Gotor, V., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • PubChem. (n.d.). 1,5-Naphthyridin-4-ol. National Center for Biotechnology Information. [Link]

  • González-Gálvez, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6159. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). [Link]

  • ChemSrc. (2023, August 21). 2-Methyl-1,5-naphthyridine. [Link]

  • ResearchGate. (n.d.). Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). [Link]

  • PubChem. (n.d.). 5-Methyl-1-phenyl-1,8-naphthyridin-4-one. National Center for Biotechnology Information. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • ResearchGate. (2024, January 18). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • National Institutes of Health. (2022). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Personal protective equipment for handling 2-methyl-1H-[1,5]naphthyridin-4-one

A Comprehensive Guide to the Safe Handling of 2-methyl-1H-[1][2]naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-methyl-1H-[1][2]naphthyridin-4-one (CAS No. 10261-83-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of potential hazards derived from data on structurally related naphthyridinone compounds and general principles of laboratory safety. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards such as skin and eye irritation, and potential respiratory tract irritation if inhaled.

Core Safety Directives & Hazard Assessment

Given the nature of substituted naphthyridinones, it is prudent to assume that 2-methyl-1H-[1][2]naphthyridin-4-one may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, all handling procedures should be designed to minimize exposure.

Assumed Hazard Profile:

Hazard ClassPrecautionary Statement
Acute Oral ToxicityH302: Harmful if swallowed.[3]
Skin Corrosion/IrritationH315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first line of defense against potential exposure. The following PPE is mandatory when handling 2-methyl-1H-[1][2]naphthyridin-4-one.

Hand Protection: The Critical Barrier
  • Glove Selection: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a broad range of chemicals. The outer glove should be changed immediately upon known or suspected contact with the compound. Regularly inspect gloves for any signs of degradation or perforation.

  • Glove Technique: When removing gloves, do so without touching the outer surface of the glove with your bare skin to prevent contamination. Wash hands thoroughly with soap and water after removing gloves.[6]

Body Protection: Minimizing Dermal Exposure
  • Laboratory Coat: A clean, buttoned laboratory coat made of a non-absorbent material is required.

  • Gown/Apron: For procedures with a higher risk of splashes or spills, a disposable, fluid-resistant gown or a chemical-resistant apron should be worn over the lab coat.[7]

Eye and Face Protection: Shielding Against Splashes
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.

  • Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when handling solutions, a full-face shield must be worn in addition to safety glasses.[8]

Respiratory Protection: Preventing Inhalation
  • Engineering Controls: All work with solid or solutions of 2-methyl-1H-[1][2]naphthyridin-4-one must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring a respirator must be fit-tested and trained in its proper use.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to ensure a safe and controlled environment when working with 2-methyl-1H-[1][2]naphthyridin-4-one.

Workflow Diagram

SafeHandlingWorkflowSafe Handling Workflow for 2-methyl-1H-[1,5]naphthyridin-4-onecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalPrep1. Assemble all necessary materials and PPEDonPPE2. Don appropriate PPE in the correct sequencePrep->DonPPEWorkInHood3. Conduct all manipulations within a certified chemical fume hoodDonPPE->WorkInHoodWeighing4. Weigh solid material carefully to avoid generating dustWorkInHood->WeighingSolutionPrep5. Prepare solutions by slowly adding the solid to the solventWeighing->SolutionPrepDecontaminate6. Decontaminate all surfaces and equipmentSolutionPrep->DecontaminateDoffPPE7. Doff PPE in the correct sequenceDecontaminate->DoffPPEWasteDisposal8. Dispose of all waste in designated, labeled containersDoffPPE->WasteDisposal

Caption: A stepwise workflow for the safe handling of 2-methyl-1H-[1][2]naphthyridin-4-one.

Step-by-Step Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Prepare a designated waste container for contaminated materials.

  • Donning PPE:

    • Put on your lab coat and any additional body protection.

    • Don your safety glasses and face shield if necessary.

    • Put on your inner pair of nitrile gloves.

    • Put on your outer pair of nitrile gloves.

  • Handling in a Fume Hood:

    • Perform all manipulations of 2-methyl-1H-[1][2]naphthyridin-4-one, both in solid and solution form, within the fume hood.

    • Keep the sash at the lowest practical height.

  • Weighing and Transfer:

    • When weighing the solid, use a draft shield or weigh it in the fume hood to prevent dust dispersal.

    • Use a spatula for transfers and avoid pouring the solid.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 2-methyl-1H-[1][2]naphthyridin-4-one, including used gloves, disposable gowns, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing 2-methyl-1H-[1][2]naphthyridin-4-one should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Container Disposal: Empty containers that held 2-methyl-1H-[1][2]naphthyridin-4-one should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Follow Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spills: In the event of a small spill within the fume hood, use an absorbent material to clean it up and place the waste in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these stringent safety protocols, you can minimize the risks associated with handling 2-methyl-1H-[1][2]naphthyridin-4-one and ensure a safe and productive research environment.

References

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Available at: [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. Available at: [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. Available at: [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - NIH. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-[1,5]naphthyridin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-[1,5]naphthyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.